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  • Product: 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt
  • CAS: 53823-68-0

Core Science & Biosynthesis

Foundational

Mechanism of action of phosphoenolpyruvate monosodium salt in glycolysis

The Biochemical Imperative of Phosphoenolpyruvate Monosodium Salt in Glycolytic Assays: Mechanisms, Kinetics, and Methodologies Executive Summary In the landscape of metabolic research and oncology drug development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical Imperative of Phosphoenolpyruvate Monosodium Salt in Glycolytic Assays: Mechanisms, Kinetics, and Methodologies

Executive Summary

In the landscape of metabolic research and oncology drug development, the precise measurement of glycolytic flux is paramount. At the crux of this pathway lies the conversion of phosphoenolpyruvate (PEP) to pyruvate, a highly exergonic and irreversible reaction catalyzed by Pyruvate Kinase (PK). As a Senior Application Scientist, I frequently observe experimental discrepancies arising from poor substrate selection. This whitepaper elucidates the mechanism of action of Phosphoenolpyruvate Monosodium Salt (PEP-Na), detailing why its specific salt formulation is critical for kinetic fidelity, and provides a self-validating, step-by-step protocol for high-resolution enzymatic assays.

The Biochemical Imperative: Why the Monosodium Salt?

Phosphoenolpyruvate is the highest-energy phosphate compound found in living organisms ( kJ/mol). In in vitro assays, PEP is commercially available in several salt forms, including tricyclohexylammonium, potassium, and monosodium salts.

The Causality of Salt Selection: The selection of the monosodium salt (PEP-Na) is not arbitrary; it is a deliberate experimental control. Pyruvate Kinase is an allosteric enzyme that requires monovalent cations—specifically potassium ( K+ )—for optimal catalytic activity. If a potassium salt of PEP is used, titrating the substrate concentration inherently alters the K+ concentration in the assay buffer, introducing a confounding variable that skews Michaelis-Menten kinetics. By utilizing PEP-Na, researchers decouple substrate concentration from monovalent cation activation, allowing for the independent, precise control of K+ and Mg2+ in the assay buffer.

Mechanism of Action: The Pyruvate Kinase Catalytic Cycle

The mechanism of action of PEP-Na revolves around its role as the primary phosphate donor in the final step of glycolysis. The reaction is mediated by Pyruvate Kinase (particularly the PKM2 isoform in cancer models), which toggles between a highly active tetrameric state and a less active dimeric state.

  • Substrate Binding: PEP-Na and ADP bind to the active site of the PKM2 tetramer. This binding is heavily influenced by the feed-forward allosteric activator Fructose-1,6-bisphosphate (FBP).

  • Phosphoryl Transfer: The enzyme catalyzes the transfer of the phosphate group from the enol form of PEP to ADP, generating ATP.

  • Tautomerization: The remaining enolpyruvate rapidly and non-enzymatically tautomerizes into the more stable ketopyruvate, driving the reaction to thermodynamic irreversibility.

PEP_Mechanism PEP Phosphoenolpyruvate (PEP-Na) PK Pyruvate Kinase (PKM2) Active Tetramer PEP->PK Substrates ADP ADP ADP->PK Substrates ATP ATP PK->ATP Products Pyr Pyruvate PK->Pyr Products FBP Fructose-1,6-bisphosphate (Allosteric Activator) FBP->PK Feed-forward Activation

Fig 1. Catalytic mechanism of Pyruvate Kinase utilizing PEP-Na and ADP to generate ATP and Pyruvate.

Kinetic Profiling and Quantitative Parameters

Understanding the kinetic behavior of PK isoforms with PEP-Na is critical for designing inhibitors or activators. The presence of inorganic phosphate and ATP can also act as allosteric modulators, shifting the Vmax​ without severely altering the Hill coefficients1.

Below is a summary of standard kinetic parameters when utilizing PEP-Na under optimized, saturating ADP conditions (1.0 mM) and physiological pH (7.5).

Table 1: Representative Kinetic Parameters of Pyruvate Kinase Isoforms with PEP-Na

Enzyme IsoformState / ModulatorApparent Km​ (PEP) Vmax​ ( μ mol/min/mg)Kinetic Profile
PKM1 Constitutively Active~0.03 - 0.05 mM~350Hyperbolic (Michaelis-Menten)
PKM2 Dimer (Basal)~0.40 - 0.60 mM~150Sigmoidal (Low Affinity)
PKM2 Tetramer (+ FBP)~0.04 - 0.08 mM~350Hyperbolic (High Affinity)
Bovine Heart PK + Inorganic Phosphate~0.04 mM~400Hyperbolic

Experimental Workflows: Self-Validating Enzymatic Assay Architecture

To accurately measure the kinetics of PEP-Na conversion, direct measurement of ATP or Pyruvate is suboptimal due to their lack of distinct absorbance peaks in the visible or near-UV spectrum.

The Causality of the Coupled Assay: We employ a Lactate Dehydrogenase (LDH)-coupled spectrophotometric method 2. By coupling the generation of pyruvate to the LDH-mediated oxidation of NADH to NAD+, we can continuously monitor the depletion of NADH at 340 nm. This provides a high-resolution, real-time kinetic readout that is both safe (non-radioactive) and highly scalable for high-throughput screening.

Assay_Workflow Step1 1. Reaction Mix PEP-Na + ADP + PKM2 Step2 2. Primary Reaction Pyruvate + ATP Generated Step1->Step2 PK Catalysis Step3 3. Coupled Reaction LDH + NADH Added Step2->Step3 Pyruvate acts as substrate Step4 4. Kinetic Readout NADH Oxidation (340 nm) Step3->Step4 Continuous Monitoring

Fig 2. Workflow of the LDH-coupled spectrophotometric assay for measuring Pyruvate Kinase activity.

Protocol: High-Fidelity LDH-Coupled Spectrophotometric Assay

Note: This protocol is designed as a self-validating system. It includes a heat-inactivated enzyme control to establish a true baseline, ensuring that any measured NADH oxidation is strictly a result of PK activity rather than background hydrolysis.

Step 1: Reagent Preparation (Keep all solutions on ice)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl 2​ . (The precise addition of KCl here is why we use PEP-Na, ensuring K+ is fixed at 150 mM).

  • Substrate Stocks: Prepare 10 mM PEP-Na and 10 mM ADP in the Assay Buffer.

  • Coupling Reagents: Prepare 5 mM NADH and dilute LDH to 40 U/mL.

Step 2: Reaction Assembly (96-Well UV-Transparent Plate) Assemble a 100 μ L reaction mixture per well.

  • Test Wells: Add Assay Buffer, 1.0 mM ADP, 0.5 mM NADH, 4 U/mL LDH, and 13 nM of purified PKM2 enzyme.

  • Self-Validation Control Wells: Replace active PKM2 with heat-inactivated PKM2 (boiled at 95°C for 10 mins) to measure non-specific background signal.

Step 3: Initiation

  • Initiate the reaction by adding PEP-Na to a final concentration ranging from 0 to 2.0 mM (for Km​ determination) or fixed at 2.0 mM (for Vmax​ screening).

  • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

Step 4: Kinetic Readout and Data Analysis

  • Measure absorbance at 340 nm ( A340​ ) continuously every 15 seconds for 10 minutes.

  • Subtract the ΔA340​ of the control wells from the test wells.

  • Convert the corrected ΔA340​ /min to NADH consumption rates using the Beer-Lambert law ( ϵ=6,220 M−1cm−1 for NADH). 1 mole of NADH oxidized equals 1 mole of PEP-Na consumed.

Translational Perspectives in Drug Development

The precise measurement of PEP-Na utilization is highly relevant in modern oncology. Cancer cells exploit the flexibility of PKM2, keeping it predominantly in its less active dimeric state. This creates a bottleneck in glycolysis, diverting upstream glycolytic intermediates into biosynthetic pathways (e.g., the pentose phosphate pathway) to generate the biomass required for rapid tumor proliferation—a phenomenon known as the Warburg effect.

By utilizing the PEP-Na coupled assay, drug development professionals can screen for small-molecule PKM2 activators (compounds that force PKM2 into its active tetrameric state). Activating PKM2 deprives the tumor of these biosynthetic precursors, effectively starving the cancer cells of the building blocks necessary for replication.

References

  • Upadhyay S. (2025).An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol 15(16): e5415.
  • Baranowska B, Terlecki G, Baranowski T. (1984).The influence of inorganic phosphate and ATP on the kinetics of bovine heart muscle pyruvate kinase. Molecular and Cellular Biochemistry, 64(1): 45-50.

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Exploratory

Solubility and thermodynamic stability of PEP monosodium salt

An In-depth Technical Guide to the Solubility and Thermodynamic Stability of Phosphoenolpyruvate (PEP) Monosodium Salt Introduction: The Pivotal Role of a High-Energy Metabolite Phosphoenolpyruvate (PEP) is a critical in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Thermodynamic Stability of Phosphoenolpyruvate (PEP) Monosodium Salt

Introduction: The Pivotal Role of a High-Energy Metabolite

Phosphoenolpyruvate (PEP) is a critical intermediate in central metabolic pathways, including glycolysis and gluconeogenesis.[1][2] It is renowned for possessing the most energetic phosphate bond found in living organisms, with a standard free energy of hydrolysis (ΔG°') of approximately -61.9 kJ/mol.[2][3][4] This high-energy characteristic makes PEP a potent phosphoryl group donor, most notably in the substrate-level phosphorylation reaction catalyzed by pyruvate kinase, which generates ATP.[2] In drug development and biochemical research, the monosodium salt of PEP is frequently used as a key substrate in enzymatic assays and as a starting material in various synthetic processes.

This guide provides a comprehensive technical overview of two fundamental physicochemical properties of PEP monosodium salt: its solubility and its thermodynamic stability. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the accurate preparation of solutions, the design of robust experimental conditions, and the proper handling and storage of this vital biochemical.

Section 1: Solubility Profile of PEP Monosodium Salt

The solubility of an active pharmaceutical ingredient (API) or a critical reagent is a foundational parameter that influences its bioavailability and the success of in vitro assays.[5] Improper solubilization can lead to inaccurate concentration measurements, loss of material, and failed experiments.[6] PEP monosodium salt, being a charged, polar molecule, exhibits distinct solubility characteristics.

Qualitative and Quantitative Solubility Data

PEP monosodium salt is readily soluble in aqueous solutions but shows limited solubility in most organic solvents. This is consistent with its salt form and the presence of highly polar phosphate and carboxylate groups.

SolventSolubilityNotes
Water SolubleA stock solution of 41 mg/mL has been reported.[7]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mLSolubility in buffered systems is crucial for biochemical assays.[8]
Methanol Slightly SolubleLimited utility for creating concentrated stock solutions.[9][10]
Dimethyl Sulfoxide (DMSO) InsolubleNot a suitable solvent for this compound.[7]
Ethanol InsolubleNot a suitable solvent for this compound.[7]

Note: The hygroscopic nature of PEP salts means that the solid material can absorb moisture from the air, which should be considered during weighing and storage.[9][10]

Experimental Protocol: Determining Aqueous Solubility

A reliable determination of solubility is essential for establishing appropriate concentration ranges for experiments. The following protocol describes a practical shake-flask method for determining the equilibrium solubility of PEP monosodium salt in an aqueous buffer.

Objective: To determine the maximum soluble concentration of PEP monosodium salt in a given buffer at a specified temperature.

Materials:

  • PEP monosodium salt (crystalline powder)

  • Aqueous buffer of choice (e.g., 50 mM HEPES, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Calibrated pH meter

  • UV-Vis Spectrophotometer or HPLC system for quantification

Methodology:

  • Preparation: Equilibrate the buffer to the desired experimental temperature (e.g., 25 °C).

  • Sample Addition: Add an excess amount of PEP monosodium salt to a microcentrifuge tube containing a precise volume (e.g., 1.0 mL) of the pre-equilibrated buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the tube in a thermomixer set to the desired temperature and agitate for a defined period (e.g., 24 hours) to ensure equilibrium is reached. This step is critical for achieving saturation.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Extraction: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Prepare a series of dilutions of the supernatant using the same buffer to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of PEP in the diluted samples using a validated analytical method, such as UV spectrophotometry (measuring absorbance at ~240 nm) or a calibrated HPLC-UV method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 Add excess PEP salt to 1 mL buffer proc1 Agitate for 24h at 25°C prep1->proc1 prep2 Equilibrate buffer to 25°C prep2->prep1 proc2 Centrifuge at 14,000 x g proc1->proc2 proc3 Extract clear supernatant proc2->proc3 proc4 Dilute for analysis proc3->proc4 ana1 Quantify PEP via HPLC-UV proc4->ana1 ana2 Calculate solubility (mg/mL) ana1->ana2

Caption: Workflow for determining the equilibrium solubility of PEP monosodium salt.

Section 2: Thermodynamic Stability and Degradation Pathways

The inherent thermodynamic instability of PEP is the very source of its biochemical potency. The enol phosphate linkage is highly unstable, and its hydrolysis to the more stable keto form (pyruvate) is a highly exergonic process.[1][3]

Factors Influencing Stability

The stability of PEP in solution is not absolute and is significantly influenced by several environmental factors.

  • pH: The phosphate and carboxyl groups of PEP have distinct pKa values. The stability of the enol phosphate bond is pH-dependent. Hydrolysis is generally accelerated at both acidic and alkaline pH extremes. Near-neutral pH (6.5-7.5) is typically optimal for maintaining stability in solution.

  • Temperature: As with most chemical reactions, the rate of PEP hydrolysis increases with temperature. For long-term storage, PEP monosodium salt should be kept as a solid at low temperatures (e.g., -20°C). Aqueous solutions are not recommended for long-term storage and should be freshly prepared.[8]

  • Divalent Cations (Mg²⁺): In biological systems, PEP often interacts with enzymes in the presence of divalent cations like Mg²⁺. Magnesium ions can coordinate with the phosphate and carboxylate groups, which can either stabilize or destabilize the molecule depending on the context. For instance, Mg²⁺ is essential for the activity of pyruvate kinase, where it facilitates the transfer of the phosphate group to ADP. Studies on the enzyme phosphotransferase have shown that Mg²⁺ and PEP binding are synergistic, leading to a more stable protein-PEP complex.[11]

G cluster_factors Influencing Factors PEP PEP Monosodium Salt (Aqueous Solution) Degradation Accelerated Degradation pH pH Extremes (Acidic or Alkaline) pH->Degradation Temp Elevated Temperature Temp->Degradation Cations Divalent Cations (e.g., Mg²⁺) Cations->Degradation Context-Dependent (Enzymatic vs. Non-enzymatic) G cluster_stress Apply Stress Conditions cluster_eval Data Evaluation start Start prep Prepare 1 mg/mL PEP Stock Solution start->prep acid Acid (HCl) prep->acid base Base (NaOH) prep->base ox Oxidation (H₂O₂) prep->ox therm Thermal (60°C) prep->therm sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze all samples via Stability-Indicating HPLC-UV neutralize->hplc eval1 Identify Degradation Products hplc->eval1 eval2 Calculate % Degradation eval1->eval2 eval3 Assess Peak Purity eval2->eval3 end End eval3->end

Caption: Experimental workflow for a forced degradation study of PEP monosodium salt.

Conclusion

The monosodium salt of phosphoenolpyruvate is a vital reagent whose utility is intrinsically linked to its physicochemical properties. Its high solubility in aqueous media facilitates its use in a wide range of biochemical assays, while its inherent thermodynamic instability is the foundation of its biological role as a high-energy phosphate donor. For researchers and drug development professionals, a thorough understanding of the factors that govern its solubility and stability—namely solvent choice, pH, and temperature—is non-negotiable for achieving reliable and reproducible results. The application of systematic methodologies, such as equilibrium solubility assessments and forced degradation studies, provides the robust data necessary for proper formulation, handling, and the development of validated analytical methods, ensuring the integrity of experimental outcomes.

References

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Study.com. (n.d.). Why is phosphoenolpyruvate stable?. Retrieved from [Link]

  • Dimitrova, M. N., et al. (2002). Opposing effects of phosphoenolpyruvate and pyruvate with Mg2+ on the conformational stability and dimerization of phosphotransferase enzyme I from Escherichia coli. Protein Science, 11(12), 2936–2946. Retrieved from [Link]

  • Ravanal, M. C., Goldie, H., & Cardemil, E. (2003). Thermal stability of phosphoenolpyruvate carboxykinases from Escherichia coli, Trypanosoma brucei, and Saccharomyces cerevisiae. Journal of Protein Chemistry, 22(4), 311-315. Retrieved from [Link]

  • Wang, Y., et al. (2025, January 4). Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development. International Journal of Molecular Sciences. Retrieved from [Link]

  • Cai, L., et al. (2020). Unusual Phosphoenolpyruvate (PEP) Synthetase-Like Protein Crucial to Enhancement of Polyhydroxyalkanoate Accumulation in Haloferax mediterranei Revealed by Dissection of PEP-Pyruvate Interconversion Mechanism. Applied and Environmental Microbiology, 86(11). Retrieved from [Link]

  • Reddit. (2020, July 30). Why is phosphoenolpyruvate so unstable?. r/chemhelp. Retrieved from [Link]

  • Muchowska, K. B., et al. (2023). A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate. Chemical Science, 15(2), 485-492. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways from phosphoenolpyruvate (PEP) to the different.... Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MDPI. (n.d.). Analytical techniques for the physical stability assessment of proteins and peptides. Retrieved from [Link]

  • Ghannoum, M. A., et al. (2013). Factors Involved in the Rise of Phosphoenolpyruvate Carboxylase-Kinase Activity Caused by Salinity in Sorghum Leaves. PLoS ONE, 8(2), e57831. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phosphoenolpyruvate – Knowledge and References. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Tortora, P., et al. (1990). Studies on the degradative mechanism of phosphoenolpyruvate carboxykinase from yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1041(1), 60-67. Retrieved from [Link]

  • Ballard, F. J., & Hopgood, M. F. (1976). Degradation of phosphoenolpyruvate carboxykinase (guanosine triphosphate) in vivo and in vitro. Biochemical Journal, 154(3), 717–724. Retrieved from [Link]

  • Grace Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Gunn, J. M., Hanson, R. W., & Ballard, F. J. (1973). Synthesis and degradation of phosphoenolpyruvate carboxylase in rat liver and adipose tissue. Changes during a starvation–re-feeding cycle. Biochemical Journal, 134(2), 445–453. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoenolpyruvic acid. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Molecular Weight, Physical Properties, and Biochemical Utility of 2-Propenoic Acid, 2-(Phosphonooxy)-, Monosodium Salt

Executive Summary 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt—universally recognized in the scientific community as Phosphoenolpyruvate monosodium salt (PEP-Na) —is a foundational high-energy phosphate metabolit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt—universally recognized in the scientific community as Phosphoenolpyruvate monosodium salt (PEP-Na) —is a foundational high-energy phosphate metabolite[1]. For researchers and drug development professionals, understanding its precise molecular weight, physical properties, and thermodynamic behavior is critical for designing robust enzymatic assays, particularly those involving glycolysis, gluconeogenesis, and ATP generation pathways. This whitepaper synthesizes the chemical identity, structural thermodynamics, and field-proven self-validating protocols for utilizing PEP-Na in advanced biochemical applications.

Chemical Identity & Structural Thermodynamics

The accurate calculation of molarity in enzyme kinetics relies entirely on understanding the hydration state of the substrate. PEP-Na is registered under CAS Number 53823-68-0[2].

  • Anhydrous vs. Hydrate Molecular Weights: The anhydrous form of PEP-Na (Molecular Formula: C3H4NaO6P) possesses a molecular weight of 190.02 g/mol [3]. However, because the compound is highly hydrophilic, it frequently crystallizes and is commercially distributed as a hydrate (C3H4NaO6P · xH2O)[3]. The most common monohydrate variant (C3H6NaO7P) presents a molecular weight of 208.04 g/mol [4]. Researchers must verify the hydration state of their specific lot to prevent systematic stoichiometric errors in assay design.

  • Causality in Salt Selection: Why do biochemists strictly utilize the monosodium (or monopotassium/cyclohexylammonium) salt rather than the free acid form of phosphoenolpyruvate? The free acid is highly hygroscopic and thermodynamically unstable, rapidly undergoing spontaneous hydrolysis of its high-energy enol-phosphate bond. The monosodium salt stabilizes the electron distribution across the phosphate group, providing a stable crystalline lattice[4]. This structural stability is paramount, as it allows for precise gravimetric weighing and ensures the integrity of the substrate during long-term storage.

Physical and Chemical Properties

To facilitate rapid reference during assay development, the quantitative and qualitative physical properties of PEP-Na are summarized below:

PropertyValueReference
IUPAC Name 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1)[2]
CAS Number 53823-68-0[3],[2]
Molecular Formula C3H4NaO6P (Anhydrous) / C3H6NaO7P (Monohydrate)[4],[3]
Molecular Weight 190.02 g/mol (Anhydrous) / 208.04 g/mol (Monohydrate)[4],[3]
Appearance White to off-white crystalline powder[4]
Solubility Highly soluble in water[4]
Storage Conditions -20°C (Inert atmosphere recommended to prevent degradation)[5]

Mechanistic Role in Biochemical Pathways

PEP-Na is a fundamental glycolysis metabolite characterized by its exceptionally high-energy phosphate group[1]. In cellular metabolism, it serves as the primary phosphate donor in the substrate-level phosphorylation of ADP to ATP, a reaction catalyzed by the enzyme Pyruvate Kinase. Under energy-limited conditions, PEP-Na is utilized as an energy source to drive ATP production and has been shown to exhibit cytoprotective and anti-oxidative properties[1].

Pathway PEP PEP-Na (Substrate) PK Pyruvate Kinase (Enzyme) PEP->PK Phosphate Donor ADP ADP ADP->PK Phosphate Acceptor PYR Pyruvate (Product) PK->PYR Dephosphorylation ATP ATP (Energy) PK->ATP Phosphorylation

Biochemical mechanism of PEP-Na in the Pyruvate Kinase signaling and energy transfer pathway.

Self-Validating Experimental Protocols: Pyruvate Kinase Assay

When utilizing PEP-Na in high-throughput drug screening or enzymatic assays, maintaining the integrity of the enol-phosphate bond is the primary experimental challenge. The following methodology outlines a self-validating workflow for a Pyruvate Kinase activity assay.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve PEP-Na in a cold, pH-buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Causality Note: Cold buffers (4°C) are strictly required during preparation because the enol-phosphate bond is thermodynamically unstable in solution. Low temperatures significantly reduce the kinetic rate of spontaneous hydrolysis, preserving the exact molarity of the substrate.

  • Assay Assembly: Combine the cold PEP-Na solution with ADP, the target kinase (Pyruvate Kinase), and essential catalytic cofactors (Mg2+, K+).

  • Incubation: Transfer the reaction mixture to a 37°C environment and incubate for exactly 15 minutes to allow enzymatic phosphate transfer to reach the linear phase of kinetics.

  • Quantification: Terminate the reaction and measure the generated ATP using a standard luciferase-based luminescence assay.

Trustworthiness: The Self-Validating Control System

To ensure the assay is scientifically rigorous and self-validating, a parallel 'Minus-PEP Control' must be executed simultaneously. In this control well, the buffer replaces the PEP-Na substrate while all other components (ADP, Kinase, cofactors) remain identical.

  • Causality Note: This self-validating step guarantees that any detected ATP luminescence is strictly causal to the PEP-Na substrate. It rules out false positives caused by background kinase activity, spontaneous ADP phosphorylation, or pre-existing ATP contamination within the commercial ADP reagent.

Protocol Step1 1. Reagent Prep Dissolve PEP-Na in cold buffer Step2 2. Assay Assembly Mix PEP-Na, ADP, and Kinase Step1->Step2 Step3 3. Incubation 37°C for 15 minutes Step2->Step3 Control Self-Validation Minus-PEP Control Step2->Control Parallel Control Step4 4. Quantification Measure ATP Luminescence Step3->Step4

Step-by-step self-validating experimental workflow for PEP-Na enzymatic assays.

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Exploratory

Preliminary Investigation of Phosphoenolpyruvate (PEP) Monosodium Salt as a Biological Phosphate Donor

Executive Overview In the development of in vitro enzymatic cascades and high-throughput kinase screening assays, maintaining a stable ATP/ADP ratio is a critical kinetic bottleneck. As ATP is consumed, the accumulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the development of in vitro enzymatic cascades and high-throughput kinase screening assays, maintaining a stable ATP/ADP ratio is a critical kinetic bottleneck. As ATP is consumed, the accumulation of ADP frequently leads to product inhibition, skewing Michaelis-Menten kinetics and generating artifactual IC50 values during drug screening.

To circumvent this, continuous ATP regeneration systems are employed. Among the available high-energy phosphate donors, Phosphoenolpyruvate (PEP) —specifically formulated as a monosodium salt—stands out for its exceptional thermodynamic driving force and kinetic efficiency. This technical guide provides a rigorous, causality-driven investigation into the use of PEP monosodium salt, detailing its kinetic advantages, structural stability requirements, and self-validating protocols for seamless assay integration.

Mechanistic Grounding: The PEP-Pyruvate Kinase Axis

The core utility of PEP lies in its coupling with Pyruvate Kinase (PK). In this system, PEP acts as the ultimate phosphate donor, transferring its high-energy phosphoryl group to ADP to regenerate ATP, yielding pyruvate as a byproduct.

The strategic advantage of this system is twofold:

  • Mitigation of Product Inhibition: By continuously recycling ADP back to ATP, the system prevents the accumulation of inhibitory ADP, ensuring that the target kinase operates under zero-order kinetics with respect to ATP[1.3].

  • Formulation Advantages: Utilizing the monosodium salt of PEP (as opposed to strictly potassium or cyclohexylammonium salts) provides excellent aqueous solubility and allows assay developers to precisely titrate potassium levels ( K+ is a known activator of PK, but excessive K+ can inhibit certain downstream target kinases).

Pathway PEP PEP Monosodium Salt (Phosphate Donor) PK Pyruvate Kinase (PK) + Mg2+ PEP->PK Donates Pi Pyruvate Pyruvate (Byproduct) PK->Pyruvate ATP ATP PK->ATP ADP ADP ADP->PK Target Target Kinase (e.g., Hexokinase) ATP->Target Target->ADP Recycled Product Phosphorylated Product Target->Product Substrate Substrate Substrate->Target

Fig 1: PEP-PK ATP regeneration cycle maintaining high ATP/ADP ratios for target kinase assays.

Comparative Donor Kinetics

Selecting the correct phosphate donor requires balancing kinetic efficiency against stability and cost. While Acetyl Phosphate (AcP) and Polyphosphate (PolyP) are common alternatives, PEP demonstrates superior affinity for ADP. Pyruvate kinase exhibits a half-saturation constant ( Km​ ) for ADP of approximately 0.1 mM, which is significantly lower than that of Acetate Kinase ( Km​ ~ 0.4 mM), allowing the PEP system to efficiently scavenge and regenerate ATP even at trace ADP concentrations[1.5].

Quantitative Comparison of Biological Phosphate Donors
Phosphate DonorCoupled Enzyme Km​ for ADPByproductPrimary AdvantagePrimary Limitation
PEP (Monosodium) Pyruvate Kinase (PK)~0.1 mMPyruvateHighly efficient at low ADP levels; robust thermodynamic drive.Rapidly degraded by endogenous phosphatases in crude extracts.
Acetyl Phosphate Acetate Kinase (AcK)~0.4 mMAcetateBroad substrate specificity (GTP, UTP).Weaker phosphoryl donor; relatively unstable in solution (half-life ~21h).
Creatine Phosphate Creatine Kinase (CK)~1.0 mMCreatineHighly stable in physiological buffers.High Km​ requires higher steady-state ADP to function optimally.
Polyphosphate Polyphosphate KinaseVariablePolyP(n-1)Extremely low cost; highly stable substrates.Slower kinetics; PPK is less commercially accessible.

Note: While PEP is the premier choice for purified in vitro assays, caution must be exercised in crude lysates (such as E. coli cell-free protein synthesis systems), where PEP is rapidly degraded into pyruvate and inorganic phosphate by endogenous phosphatases[1.2].

Structural Stability & Cofactor Synergism

The efficacy of PEP monosodium salt is strictly dependent on the microenvironment of the assay, specifically the presence of divalent cations.

The Causality of Magnesium ( Mg2+ ) Integration: Mg2+ is not merely a passive buffer component; it is mechanistically vital. Pyruvate kinase requires Mg2+ to form the biologically active Mg-ADP complex. Furthermore, there is a profound synergistic binding effect between Mg2+ and PEP. The presence of physiological concentrations of Mg2+ (e.g., 2 mM) has been shown to increase the affinity constant of related phosphotransferase enzymes for PEP by over 280-fold, stabilizing the active dimeric conformation of the enzymes involved in phosphoryl transfer[1.9]. Omitting Mg2+ or utilizing strong chelators (like EDTA) will completely abolish PEP's capacity as a donor.

Self-Validating Experimental Protocols

To establish a robust assay, the protocol must validate its own integrity. Relying solely on downstream colorimetric readouts can mask upstream failures in ATP regeneration. The following methodology utilizes an orthogonal HPLC readout to directly quantify the phosphate transfer efficiency.

Workflow S1 1. Buffer & Cofactors HEPES, KCl, Mg2+ S2 2. Substrate Loading PEP-Na + ADP S1->S2 S3 3. Baseline Read Validate Stability S2->S3 S4 4. PK Initiation Kinetic Transfer S3->S4 S5 5. Acid Quench Lock ATP/ADP Ratio S4->S5 S6 6. HPLC Analysis Orthogonal Validation S5->S6

Fig 2: Self-validating experimental workflow for quantifying PEP-mediated phosphate transfer.

Protocol: Orthogonal Validation of PEP-Mediated ATP Regeneration

Objective: Quantify the absolute conversion rate of ADP to ATP using PEP monosodium salt, independent of downstream coupled enzyme assays.

Step 1: Buffer Formulation

  • Action: Prepare 50 mM HEPES (pH 7.5), containing 100 mM KCl and 10 mM MgCl2​ .

  • Causality: HEPES provides a stable physiological pH without chelating essential metals. K+ is a required monovalent activator for Pyruvate Kinase, while Mg2+ is essential for the synergistic binding of PEP and the formation of the Mg-ADP substrate complex[1.9].

Step 2: Substrate Loading

  • Action: Add 5 mM PEP monosodium salt and 1 mM ADP to the buffer.

  • Causality: The 5:1 molar ratio ensures pseudo-zero-order kinetics regarding the phosphate donor, preventing substrate depletion from becoming a rate-limiting factor during the initial velocity ( V0​ ) measurement.

Step 3: Baseline Establishment (Negative Control)

  • Action: Incubate at 37°C for 10 minutes. Extract a 50 μL aliquot and quench immediately (see Step 5).

  • Causality: This step self-validates the stability of the PEP monosodium salt in the chosen buffer. Any baseline ATP detected here indicates spontaneous hydrolysis or contamination, allowing for background subtraction.

Step 4: Reaction Initiation

  • Action: Add 0.1 U/μL of purified Pyruvate Kinase (PK) to initiate the phosphoryl transfer.

Step 5: Kinetic Quenching

  • Action: At precise intervals (e.g., 1, 5, 10, 30 minutes), extract 50 μL aliquots and immediately mix with 50 μL of ice-cold 0.6 M perchloric acid ( HClO4​ ). Neutralize after 5 minutes with K2​CO3​ .

  • Causality: Rapid acid quenching instantly denatures the PK, halting the reaction. This "locks" the kinetic snapshot, ensuring that the ATP/ADP ratio measured later perfectly reflects the exact time of extraction.

Step 6: Orthogonal HPLC Quantification

  • Action: Centrifuge the neutralized samples to remove precipitated proteins and salts. Inject the supernatant into an HPLC system equipped with a C18 column and a UV detector set to 254 nm.

  • Causality: Direct chromatographic separation of ATP and ADP provides absolute quantification of the regeneration efficiency, bypassing the compounding errors often introduced by secondary luminescence or absorbance reporter assays.

References

  • Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System Frontiers in Bioengineering and Biotechnology
  • In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A Applied and Environmental Microbiology (ASM Journals)
  • ATP regeneration using phosphoenol pyruvate (PEP), acetyl phosphate (AcP), and creatine phosphate (CP)
  • Opposing effects of phosphoenolpyruvate and pyruvate with Mg2+ on the conformational stability and dimerization of phosphotransferase enzyme I from Escherichia coli Protein Science (PMC - NIH)
Foundational

Phosphoenolpyruvate Monosodium Salt: Discovery, Synthesis, and Validation Pathways

Introduction & Historical Grounding Phosphoenolpyruvate (PEP) is a fundamental biochemical intermediate, possessing the highest-energy phosphate bond found in living organisms (ΔG°′ = −61.9 kJ/mol). The elucidation of PE...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Grounding

Phosphoenolpyruvate (PEP) is a fundamental biochemical intermediate, possessing the highest-energy phosphate bond found in living organisms (ΔG°′ = −61.9 kJ/mol). The elucidation of PEP's role in metabolism dates back to 1934, when Karl Lohmann and Otto Meyerhof discovered the enzyme enolase, which catalyzes the dehydration of 2-phosphoglycerate to PEP [1]. This discovery was a cornerstone in mapping the Embden-Meyerhof-Parnas (EMP) glycolytic pathway, proving that specific chemical reactions in glycolysis directly lead to ATP production [2].

In modern biochemical engineering and pharmacology, isolating the free acid form of PEP is impractical because it is notoriously unstable and rapidly hydrolyzes. Consequently, the monosodium salt hydrate (PEP-Na) is synthesized to provide a thermodynamically stable, highly soluble, and biologically compatible molecule. Today, PEP-Na is a critical reagent for ATP regeneration systems, kinase activity assays, and cytoprotective research [3].

Mechanistic Pathways of PEP

In vivo, PEP serves as the critical phosphoryl donor in the terminal step of glycolysis. The causality of its extraordinary energy potential lies in the electrostatic repulsion between the negative charges of the phosphate group and the enol oxygen. When the phosphate is enzymatically removed by Pyruvate Kinase, the unstable enol product spontaneously tautomerizes into the highly stable keto form (pyruvate). This tautomerization acts as a thermodynamic sink, driving the transfer of the phosphate to ADP to form ATP.

G PG2 2-Phosphoglycerate (2-PG) Enolase Enolase (EC 4.2.1.11) Mg2+ dependent PG2->Enolase -H2O PEP Phosphoenolpyruvate (PEP) Enolase->PEP PK Pyruvate Kinase ADP -> ATP PEP->PK Phosphoryl Transfer Pyr Pyruvate PK->Pyr

Enzymatic generation and utilization of PEP in the terminal steps of glycolysis.

Synthesis Pathways of PEP Monosodium Salt

The synthesis of PEP-Na is primarily achieved via chemical routes for industrial scale-up due to cost-efficiency and high yield. The most robust chemical synthesis of PEP-Na involves the controlled dealkylation and subsequent hydrolysis of a disubstituted phosphoenolpyruvic acid [4].

G A Disubstituted PEP (Starting Material) B NaI Reaction (Selective Dealkylation) A->B C Monosodium Monosubstituted PEP Intermediate B->C D Aqueous Hydrolysis (5-50°C, 5-72h) C->D Cleavage of R-group E Solvent Precipitation (Acetone/Ethanol) D->E pH Adjustment (~7.0) F PEP Monosodium Salt Monohydrate E->F Crystallization

Chemical synthesis workflow for PEP monosodium salt via selective hydrolysis.

Self-Validating Protocol: Chemical Synthesis of PEP-Na

To ensure scientific integrity and high product purity, the following step-by-step methodology incorporates self-validating checkpoints. This ensures that any failure in intermediate conversion is caught before proceeding.

Phase 1: Selective Dealkylation

  • Preparation: Dissolve 100 mmol of dialkyl phosphoenolpyruvate (e.g., dimethyl or diethyl ester) in 200 mL of anhydrous acetone.

  • Nucleophilic Attack: Add 105 mmol of Sodium Iodide (NaI).

    • Causality: NaI is chosen deliberately because the iodide ion acts as a mild, highly selective nucleophile. It cleaves exactly one ester group via an S_N2 mechanism without attacking the sensitive enol double bond. A slight stoichiometric excess (5%) ensures complete mono-dealkylation.

  • Reaction: Reflux the mixture gently for 2 to 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a Silica gel TLC plate (Mobile phase: EtOAc:MeOH 8:2). The complete disappearance of the high-Rf starting material confirms the formation of the monosodium monosubstituted intermediate. Do not proceed until the starting material is exhausted.

Phase 2: Hydrolysis and Salt Formation 5. Solvent Exchange: Evaporate the acetone under reduced pressure. Dissolve the isolated intermediate in 150 mL of distilled water. 6. Hydrolytic Cleavage: Stir the aqueous solution at 25°C for 24 to 48 hours to hydrolyze the remaining ester group [4]. 7. Validation Checkpoint 2 (HPLC): Monitor the reaction via HPLC (C18 column, aqueous phosphate buffer mobile phase). Proceed only when the intermediate peak constitutes <1% of the total area. 8. Stabilization: Adjust the pH of the solution to exactly 7.0 using 0.1 N NaOH.

  • Causality: Neutralizing the solution is critical. Acidic conditions rapidly catalyze the degradation of the enol phosphate into pyruvate and inorganic phosphate. A pH of 7.0 locks the molecule into the stable monosodium stoichiometry.

Phase 3: Precipitation and Final Validation 9. Crystallization: Add cold absolute ethanol dropwise to the neutralized aqueous solution until it becomes slightly turbid. Incubate at 4°C overnight to induce crystallization. 10. Isolation: Filter the crystals and dry them under a vacuum to obtain PEP monosodium salt monohydrate. 11. Validation Checkpoint 3 (Functional Enzymatic Assay): To validate biological activity, couple the synthesized PEP-Na with Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) in a buffer containing ADP and NADH. Measure the decrease in absorbance at 340 nm. A stoichiometric oxidation of NADH confirms that the synthetic PEP-Na is fully functional and capable of transferring its phosphate group [5].

Physicochemical Data and Salt Comparison

The selection of the monosodium salt over other counterions is driven by its optimal balance of solid-state stability and physiological compatibility. Heavy counterions (like barium or tricyclohexylammonium) are toxic to cell cultures, making the sodium salt the gold standard for biological assays.

Salt FormMolecular Weight (anhydrous)Solid-State StabilityAqueous SolubilityPrimary Application
Monosodium (PEP-Na) 190.02 g/mol High (Stable at -20°C)Very High (>50 mg/mL)In vivo studies, cell culture, ATP regeneration [5]
Potassium (PEP-K) 206.13 g/mol ModerateHighKinase assays requiring K+ cofactors
Tricyclohexylammonium 466.50 g/mol Very High (Highly crystalline)ModerateLong-term chemical storage
Free Acid 168.04 g/mol Very Low (Rapid hydrolysis)HighTransient intermediate, rarely isolated

Conclusion

The synthesis of Phosphoenolpyruvate monosodium salt bridges historical biochemical discovery with modern synthetic chemistry. By employing selective dealkylation and controlled hydrolysis, researchers can bypass the inherent instability of the PEP free acid to produce a highly stable, biologically active monosodium salt. Incorporating rigorous, self-validating analytical and enzymatic checkpoints ensures that the synthetic product retains the exact functionality required for advanced metabolic, diagnostic, and pharmacological applications.

References

  • Lohmann, K., & Meyerhof, O. (1934). Enolase. Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Glycolysis. PubMed Central (PMC) - NIH. URL: [Link]

  • Kanno, T., et al. (1989). Process for preparing monosodium phosphoenolpyruvate. US Patent 4874882A. Google Patents.
Exploratory

CAS 53823-68-0 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt characteristics

An In-Depth Technical Guide to 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt (CAS 53823-68-0) Introduction: Unveiling a Key Metabolic Intermediate 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt, registered u...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt (CAS 53823-68-0)

Introduction: Unveiling a Key Metabolic Intermediate

2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt, registered under CAS number 53823-68-0, is a chemical entity of profound significance, particularly within the realms of biochemistry and cellular metabolism. To the research community, it is more commonly and recognizably known as Monosodium Phosphoenolpyruvate (PEP-Na) . This organophosphorus compound is not merely a laboratory reagent but a pivotal high-energy intermediate in one of life's most conserved metabolic pathways: glycolysis.[1] Its central role as the primary substrate for the enzyme pyruvate kinase in the final, energy-yielding step of glycolysis positions it as an indispensable tool for researchers in enzymology, metabolic studies, and drug discovery.

This guide provides a comprehensive technical overview of monosodium phosphoenolpyruvate, moving from its fundamental physicochemical properties to its critical applications in scientific research. We will explore the causality behind its use in experimental design, detail validated protocols for its application, and discuss its potential beyond the biochemical sphere, offering a holistic perspective for scientists and drug development professionals.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. PEP-Na is typically supplied as a stable, water-soluble crystalline solid, making it well-suited for use in aqueous biochemical assay systems.[1][2]

Chemical Identity and Structure

The molecule consists of a propenoic acid backbone substituted with a phosphonooxy group at the C2 position.[1] This "enol-phosphate" linkage is key to its high-energy nature.

Caption: Chemical structure of Monosodium Phosphoenolpyruvate.

Table 1: Compound Identification and Nomenclature

IdentifierValueSource
CAS Number 53823-68-0[3][4]
Chemical Name 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt[1][4]
Common Synonyms Monosodium phosphoenolpyruvate, PEP-Na, Phospho(enol)pyruvic acid monosodium salt[1][3][]
IUPAC Name sodium;1-carboxyethenyl hydrogen phosphate[3][]
Molecular Formula C₃H₄NaO₆P[1][3][]
SMILES C=C(C(=O)O)OP(=O)(O)[O-].[Na+][]
InChI Key MICCHPBKDBMPRN-UHFFFAOYSA-N[1]
Physical and Chemical Properties

The stability and solubility of PEP-Na are critical for its use in experimental settings. While generally stable, its hygroscopic nature and potential light sensitivity necessitate proper handling and storage to ensure reagent integrity.[2][6]

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 190.02 g/mol (anhydrous)[1][3]
~208.04 g/mol (hydrated)[2][]
Appearance White to off-white crystalline powder/solid[1][2]
Solubility Soluble in water[1][2]
Storage Conditions 2-8°C or in freezer at -20°C, inert atmosphere, protect from light and moisture[][6][7]
Stability Stable under recommended storage conditions; hygroscopic[2][6]

Part 2: The Biochemical Nexus: Role in Glycolysis

The scientific significance of monosodium phosphoenolpyruvate is overwhelmingly derived from its role in metabolism. PEP is the penultimate molecule in the glycolytic pathway, possessing a high-energy phosphate bond. The hydrolysis of this bond is highly exergonic, with a standard free energy (ΔG°') of approximately -61.9 kJ/mol, making it one of the most energy-rich compounds in biological systems.

This energy is harnessed by the enzyme pyruvate kinase to catalyze the transfer of the phosphoryl group from PEP to ADP, forming ATP and pyruvate. This reaction is a cornerstone of cellular energy production, representing a major site of substrate-level phosphorylation. It is a thermodynamically favorable and essentially irreversible step under physiological conditions, serving as a key regulatory point in glycolysis.

Glycolysis_Step PEP Phosphoenolpyruvate (PEP) Enzyme Pyruvate Kinase PEP->Enzyme Substrate ADP ADP ADP->Enzyme Substrate Pyruvate Pyruvate ATP ATP Enzyme->Pyruvate Product Enzyme->ATP Product (High-Energy) Assay_Workflow cluster_primary Primary Reaction (Enzyme of Interest) cluster_coupling Coupling System Enzyme1 Substrate A -> Product B (Enzyme X) ATP_ADP ATP -> ADP PK_reaction ADP + PEP -> Pyruvate + ATP (Pyruvate Kinase) ATP_ADP->PK_reaction Links reactions LDH_reaction Pyruvate + NADH -> Lactate + NAD⁺ (Lactate Dehydrogenase) PK_reaction->LDH_reaction Monitor Monitor ΔA₃₄₀ nm / min LDH_reaction->Monitor Measurable Signal

Caption: Workflow for a PK/LDH coupled enzyme assay.

Experimental Protocol: Generic Kinase Activity Assay using a PK/LDH Coupled System

This protocol describes a general procedure for measuring the activity of any ADP-producing enzyme. Concentrations and volumes must be optimized for the specific enzyme under investigation.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 10 mM MgCl₂). The presence of Mg²⁺ and K⁺ is critical for pyruvate kinase activity.
  • NADH Stock: Prepare a 10 mM stock solution of NADH in the assay buffer. Determine its precise concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
  • PEP-Na Stock: Prepare a 100 mM stock solution of monosodium phosphoenolpyruvate (CAS 53823-68-0) in the assay buffer.
  • ATP Stock: Prepare a 100 mM stock solution of ATP, neutralized to the assay pH.
  • Coupling Enzymes: Prepare a stock mixture of pyruvate kinase (e.g., 500 units/mL) and lactate dehydrogenase (e.g., 1000 units/mL) in the assay buffer.
  • Enzyme of Interest (Enzyme X): Prepare a stock solution of the kinase to be assayed at a suitable concentration.

2. Assay Procedure:

  • Set a spectrophotometer to read absorbance at 340 nm and maintain the cuvette holder at a constant temperature (e.g., 25°C or 37°C).
  • In a 1 mL cuvette, prepare the assay mixture by adding the following (example volumes):
  • 800 µL Assay Buffer
  • 20 µL NADH Stock (final conc. 0.2 mM)
  • 50 µL PEP-Na Stock (final conc. 5 mM)
  • 10 µL Coupling Enzymes (final conc. 5 U/mL PK, 10 U/mL LDH)
  • 10 µL ATP Stock (final conc. 1 mM)
  • Add the substrate for Enzyme X to its desired final concentration.
  • Mix by inversion and allow the mixture to equilibrate for 5 minutes, monitoring the absorbance to ensure a stable baseline (no background reaction).
  • Initiate the reaction by adding a small volume (e.g., 10 µL) of Enzyme X.
  • Immediately mix and begin recording the decrease in absorbance at 340 nm over time for 5-10 minutes.

3. Data Analysis:

  • Determine the linear rate of reaction (ΔA₃₄₀/min).
  • Calculate the enzyme activity using the Beer-Lambert law:
  • Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)
  • Where ε is the extinction coefficient of NADH (0.00622 µM⁻¹cm⁻¹).

This self-validating system ensures that the measured rate is directly tied to the production of ADP by the primary enzyme, as all other components are supplied in excess.

Applications in Materials Science

While its biochemical role is dominant, the acrylate moiety in PEP-Na suggests potential applications in polymer chemistry. Organophosphorus compounds, particularly those with polymerizable groups, are of interest for creating functional materials. Research into related 2-(phosphonooxy-2-oxaalkyl)acrylate monomers has shown their utility in synthesizing polymers for applications such as hydrolysis-stable dental adhesives. [8][9]These monomers can improve adhesion to tooth enamel and dentin. [8][9]While direct polymerization of PEP-Na is not a common application, its structure serves as a model for designing phosphonated polymers for biomedical or industrial use. [1]

Part 4: Synthesis and Analytical Control

Conceptual Synthesis Pathway

Detailed, scalable synthesis protocols for CAS 53823-68-0 are not widely published in standard literature, often being proprietary. However, a general synthetic strategy can be conceptualized based on the synthesis of similar phosphonooxy acrylates. [8][9]A plausible route would involve the phosphorylation of a suitable precursor, such as a protected form of 2-hydroxy-2-propenoic acid (pyruvic acid enol form), followed by deprotection and salt formation.

A key step is the phosphorylation, which could be achieved using agents like phosphorus oxychloride (POCl₃), followed by controlled hydrolysis to yield the phosphate monoester.

Synthesis_Concept Precursor Protected Pyruvate Enol Precursor Phosphorylated Phosphorylated Intermediate Precursor->Phosphorylated Phosphorylation (e.g., POCl₃) PEP_Acid Phosphoenolpyruvic Acid Phosphorylated->PEP_Acid Deprotection/ Hydrolysis PEP_Na Monosodium Phosphoenolpyruvate PEP_Acid->PEP_Na Neutralization (NaOH)

Caption: Conceptual synthesis pathway for PEP-Na.

Analytical Quality Control

Ensuring the purity and identity of PEP-Na is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Exemplary Protocol: HPLC Purity Analysis

This method is adapted from general principles for analyzing polar, phosphorylated organic acids and related acrylate compounds. [10][11] 1. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is often a good starting point. For highly polar compounds, an aqueous C18 (AQ-type) or a HILIC column may provide better retention.
  • Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.5.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 0-5 min, 2% B; 5-15 min, 2% to 30% B; 15-20 min, 30% B; 20-22 min, 30% to 2% B; 22-30 min, 2% B.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the PEP-Na sample in the mobile phase A to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample onto the equilibrated HPLC system.
  • Integrate the peak corresponding to PEP-Na and any impurity peaks.
  • Calculate purity based on the relative peak area (% Area = [Area of PEP-Na Peak / Total Area of All Peaks] * 100). The identity of the main peak should be confirmed by comparison with a certified reference standard.

Part 5: Safety, Handling, and Storage

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [12]Avoid generating dust and handle in a well-ventilated area or fume hood. [12][13]* Storage: As previously noted, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. [6][7]For long-term stability, storage at -20°C is recommended. [7]* Toxicity: Polymers derived from related propenoic acids are often considered low risk due to their high molecular weight, which leads to poor absorption through the gastrointestinal tract. [14]However, as a small molecule, PEP-Na should be handled with care. In case of contact, flush skin or eyes with water. If ingested, seek medical attention. [13]

Conclusion

Monosodium phosphoenolpyruvate (CAS 53823-68-0) is a compound whose chemical identity is deeply intertwined with its biological function. As a high-energy metabolic intermediate, it serves as a cornerstone reagent in biochemical and enzymatic research, most notably in coupled assays for monitoring kinase activity. Its well-defined role, coupled with its stability and solubility as a sodium salt, ensures its continued importance in life science research and drug development. While its applications in materials science are less developed, its structure provides a valuable scaffold for the design of novel phosphonated polymers. A thorough understanding of its properties, applications, and handling requirements, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

  • PubChem. (n.d.). 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-(Phosphonooxy)ethyl acrylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1). American Chemical Society. Retrieved from [Link]

  • Gelest, Inc. (2003). SAFETY DATA SHEET CXSO015: SODIUM ACRYLATE. Retrieved from [Link]

  • Federal Register. (2001, August 15). 2-Propenoic Acid, Sodium Salt, Polymer with 2-Propenamide; Tolerance Exemption. Retrieved from [Link]

  • Ritter, H., et al. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Beilstein Journal of Organic Chemistry, 6, 83. Retrieved from [Link]

  • Ritter, H., et al. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Journal of Physics: Conference Series, 1952, 022047. Retrieved from [Link]

Sources

Foundational

Unveiling the Zwitterionic Dynamics of Monosodium Phosphoenolpyruvate in Biological Systems: A Technical Guide to Phosphoryl Transfer and Analytical Resolution

Executive Summary As a Senior Application Scientist navigating the complexities of high-energy metabolites, I frequently encounter analytical and mechanistic bottlenecks surrounding monosodium phosphoenolpyruvate (PEP-Na...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of high-energy metabolites, I frequently encounter analytical and mechanistic bottlenecks surrounding monosodium phosphoenolpyruvate (PEP-Na). PEP possesses the highest-energy phosphate bond found in living organisms (ΔG°' ≈ -61.9 kJ/mol) and is classically understood as a polyanion at physiological pH[1]. However, defining PEP solely as an anion is a reductive oversimplification.

Recent quantum mechanical models and advanced chromatographic methodologies have illuminated its critical "zwitterionic properties." This guide deconstructs these properties across two highly technical domains:

  • The transient anionic zwitterion transition state that drives its extreme reactivity during dissociative phosphoryl transfer[2].

  • The exploitation of zwitterionic stationary phases to overcome its extreme polarity and metal-chelating affinity for robust LC-MS/MS quantification[3].

The Physicochemical Reality of Monosodium PEP

Monosodium PEP (CAS 53823-68-0) is the sodium salt of 2-(phosphonooxy)propenoic acid. At physiological pH (7.4), the carboxyl group (pKa ~3.5) and the phosphate group (pKa1 ~1.5, pKa2 ~6.3) are fully deprotonated, giving the molecule a physiological charge of -3[1]. Because it lacks an amine group, it is not a stable ground-state zwitterion like an amino acid. Instead, its zwitterionic nature manifests dynamically during chemical transitions and interfacial interactions.

Table 1: Physicochemical Profile of Monosodium Phosphoenolpyruvate
PropertyValueSource / Analytical Implication
Molecular Formula C3H4NaO6P · xH2OMonosodium salt hydrate
Physiological Charge (pH 7.4) -3Extreme polarity prevents retention on standard C18 reverse-phase columns[1].
Polar Surface Area (PSA) 104.06 ŲNecessitates Hydrophilic Interaction Liquid Chromatography (HILIC)[1].
Metal Affinity Exceptionally HighReadily chelates Fe³⁺, Mg²⁺, and Ca²⁺ in biological matrices, requiring chemical dechelation[3].

Mechanistic Deep Dive: The "Anionic Zwitterion" in Phosphoryl Transfer

The cleavage of the P-O bond in PEP—whether during glycolysis via Pyruvate Kinase or during abiotic hydrolysis—is highly exergonic. For decades, the exact mechanism of this phosphoryl transfer was debated between associative (pentacoordinated) and dissociative (metaphosphate) pathways.

Quantum mechanical calculations utilizing Density Functional Theory (DFT) and Polarizable Continuum Models (PCM) have revealed that the dissociative hydrolysis of phosphate monoesters proceeds via a transient "anionic zwitterion" intermediate[2].

During this transition, a proton is transferred to the bridging enol oxygen, giving it a formal positive charge, while the peripheral phosphate oxygens remain dianionic ( RO+(H)PO32−​ ). This uncouples proton transfer from P-O bond cleavage. The localized zwitterionic state severely weakens the P-O bond, making the collapse of this hydrated zwitterion the rate-determining step that releases the metaphosphate ( PO3−​ ) ion[2].

Phosphoryl_Transfer N1 PEP Monoanion (Ground State) N2 Proton Transfer to Enol Oxygen N1->N2 N3 Anionic Zwitterion [RO+(H)PO3(2-)] N2->N3 N4 P-O Bond Cleavage N3->N4 N5 Metaphosphate (PO3-) + Enolpyruvate N4->N5

Fig 1: Dissociative phosphoryl transfer mechanism of PEP via the transient anionic zwitterion state.

Table 2: Mechanistic Models of PEP Phosphoryl Transfer
PathwayIntermediate StateRate-Determining StepRelevance to PEP Reactivity
Associative Pentacoordinated PhosphorusFormation of trigonal bipyramidal TSLess favored in aqueous uncatalyzed hydrolysis.
Dissociative (Standard) Metaphosphate ( PO3−​ )Direct P-O bond cleavageClassical, but fails to account for solvent protonation dynamics.
Dissociative (Anionic Zwitterion) Hydrated Zwitterion ( RO+PO32−​ )Collapse of the zwitterionAccurately models the extreme phosphate group transfer potential[2].

Analytical Resolution: Zwitterionic HILIC-MS/MS for PEP

Quantifying underivatized PEP in plasma or serum is a notorious analytical challenge. Its -3 charge and high Polar Surface Area cause it to elute in the void volume of standard reverse-phase LC systems. Furthermore, PEP aggressively chelates endogenous metals, forming massive complexes that suppress electrospray ionization (ESI) signals[3].

To resolve this, we must exploit PEP's affinity for zwitterionic environments . By utilizing a zwitterionic stationary-phase HILIC column (ZIC-HILIC), we provide an orthogonal retention mechanism. The stationary phase contains both positive and negative charges, allowing for simultaneous hydrogen bonding and weak electrostatic partitioning. This perfectly complements PEP's polyanionic nature without requiring signal-suppressing ion-pairing reagents[3].

HILIC_Workflow cluster_0 Sample Preparation & Dechelation cluster_1 Chromatography & Detection S1 1. Plasma/Serum Matrix S2 2. EDTA Addition (Dechelation of Metal-PEP) S1->S2 S3 3. Protein Precipitation (Cold Methanol) S2->S3 S4 4. Zwitterionic HILIC Column (Orthogonal Retention) S3->S4 Supernatant Injection S5 5. ESI-MS/MS (Isotope-Dilution Quant) S4->S5

Fig 2: EDTA-facilitated Zwitterionic HILIC-MS/MS workflow for PEP quantification.

Experimental Protocol: EDTA-Facilitated Zwitterionic HILIC-MS/MS

This protocol is a self-validating system designed to accurately quantify endogenous PEP by overcoming its metal-chelating and highly polar properties[3].

Step 1: Matrix Dechelation & Isotope Spiking

  • Action: Aliquot 50 µL of plasma/serum into a microcentrifuge tube. Add 10 µL of 50 mM EDTA solution and 10 µL of ¹³C-labeled PEP internal standard (IS).

  • Causality: EDTA acts as a superior chelator, thermodynamically outcompeting PEP for endogenous metals (Mg²⁺, Ca²⁺, Fe³⁺). This strips the metals from PEP, releasing the free metabolite into the matrix[3]. The ¹³C-IS ensures self-validating correction for any remaining matrix effects or ESI signal suppression.

Step 2: Protein Precipitation

  • Action: Add 200 µL of ice-cold methanol to the mixture. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a metal-free autosampler vial.

  • Causality: Methanol efficiently denatures and precipitates plasma proteins while keeping the highly polar free PEP and the newly formed EDTA-metal complexes in solution.

Step 3: Zwitterionic HILIC Separation

  • Action: Inject 5 µL of the supernatant onto a Zwitterionic stationary-phase HILIC column featuring a metal-inert inner surface[3].

    • Mobile Phase A: 20 mM ammonium carbonate in water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 80% B, ramp down to 20% B over 10 minutes.

  • Causality: The zwitterionic surface provides a highly polar, charge-balanced microenvironment. As the organic modifier (acetonitrile) decreases, PEP partitions into the water-enriched layer on the zwitterionic surface, achieving baseline resolution. The metal-inert column hardware prevents the re-chelation of PEP during the run[3].

Step 4: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for PEP (m/z 167 → 79) and the corresponding transition for the ¹³C-IS.

  • Causality: Negative mode is highly sensitive for polyanions. The m/z 79 product ion is the metaphosphate ( PO3−​ ) fragment, directly validating the dissociative cleavage mechanism driven by the anionic zwitterion transition state discussed in Section 2[2].

References

  • Reactivity of Phosphate Monoester Monoanions in Aqueous Solution. 1. Quantum Mechanical Calculations Support the Existence of “Anionic Zwitterion” MeO+(H)PO32- ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Highly sensitive and accurate measurement of underivatized phosphoenolpyruvate in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry PubMed / Talanta URL:[Link]

  • Showing Compound phosphoenolpyruvate (FDB031112) FooDB URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency ATP Regeneration Using 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Application Areas: Cell-Free Protein Synthesis (CFPS), In Vitro Biocatalysis, Kinase Screening Assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Application Areas: Cell-Free Protein Synthesis (CFPS), In Vitro Biocatalysis, Kinase Screening Assays.

Executive Summary & Mechanistic Rationale

In highly demanding in vitro biochemical systems, the stoichiometric consumption of Adenosine Triphosphate (ATP) necessitates a robust, continuous energy recycling mechanism. 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt —commonly known as Phosphoenolpyruvate monosodium salt (PEP-Na) —serves as a premier high-energy phosphate donor in these systems.

When coupled with the enzyme Pyruvate Kinase (PK), PEP-Na drives the rapid re-phosphorylation of Adenosine Diphosphate (ADP) back to ATP. This substrate-level phosphorylation is essentially irreversible under physiological conditions, driven by a highly exergonic standard free energy change ( ΔG ) of approximately -31.4 kJ/mol[1]. Cytosolic pyruvate kinase catalyzes this direct transfer, ensuring that the ATP:ADP ratio remains heavily skewed toward ATP, which is critical for driving thermodynamically unfavorable reactions like peptide bond formation in cell-free protein synthesis (CFPS)[2].

Why the Monosodium Salt?

While PEP is available in various salt forms (e.g., tricyclohexylammonium, potassium, or barium), the monosodium salt is specifically preferred for advanced biological assays. It offers superior aqueous solubility and eliminates the cytotoxicity and enzymatic inhibition often associated with heavy metal or bulky organic counterions, ensuring seamless integration into delicate mammalian or bacterial cell-free extracts.

Biochemical_Coupling PEP PEP-Na (Phosphate Donor) PK Pyruvate Kinase (Mg2+, K+) PEP->PK Phosphoryl Transfer ADP ADP (Acceptor) ADP->PK ATP ATP (Energy) PK->ATP PYR Pyruvate (Byproduct) PK->PYR Target ATP-Consuming Reaction (e.g., CFPS) ATP->Target Energy Supply Target->ADP Recycled

Biochemical coupling of the PEP-Pyruvate Kinase ATP regeneration system.

Comparative Analysis of ATP Regeneration Systems

Selecting the correct energy regeneration system requires balancing thermodynamic driving force, byproduct accumulation, and cost. While the PEP-PK system is highly efficient, generating 1 mol of ATP per mol of PEP, it relies on a relatively expensive high-energy phosphate donor compared to alternative systems[3]. Furthermore, in crude cell extracts, endogenous phosphatases can rapidly degrade PEP into pyruvate and inorganic phosphate (Pi), which can chelate magnesium ions and inhibit long-term protein synthesis[4],[5].

Table 1: Quantitative Comparison of Common ATP Regeneration Modules
Regeneration SystemPhosphate DonorEnzyme RequiredATP YieldPrimary ByproductRelative CostSystem Limitations
PEP-PK PEP-Na Pyruvate Kinase1 ATP / donorPyruvateHighSusceptible to endogenous phosphatases; Pi accumulation from ATP usage.
CP-CK Creatine PhosphateCreatine Kinase1 ATP / donorCreatineModerateCreatine precipitation at high concentrations.
AcP-AcK Acetyl PhosphateAcetate Kinase1 ATP / donorAcetateLowAcetate accumulation drops pH, inhibiting enzymes.

Experimental Protocol: PEP-Na ATP Regeneration System

The following protocol outlines the setup of a self-validating PEP-PK ATP regeneration module. This system is designed to be modular; it can be integrated into kinase screening assays, enzymatic synthesis cascades, or purified translation systems (e.g., PURE systems)[6].

Table 2: Optimized Master Mix Formulation (1 mL Scale)
ComponentStock ConcentrationFinal ConcentrationFunction / Causality
HEPES Buffer (pH 7.4)500 mM50 mMMaintains physiological pH; prevents acid-catalyzed PEP hydrolysis.
Magnesium Acetate100 mM10 mMEssential divalent cofactor for Pyruvate Kinase and ATP stabilization.
Potassium Glutamate1 M100 mMEssential monovalent cation for maximal Pyruvate Kinase activity.
PEP-Na200 mM20 mMHigh-energy phosphate donor.
ADP (Sodium Salt)20 mM1-2 mMPhosphate acceptor (catalytic amount).
Pyruvate Kinase1000 U/mL10 U/mLCatalyzes the phosphoryl transfer.
Step-by-Step Methodology

Step 1: Reagent Preparation & Storage

  • PEP-Na Stock: Dissolve PEP-Na in cold, nuclease-free water to a concentration of 200 mM.

    • Expert Insight: PEP is highly susceptible to spontaneous hydrolysis at low pH. Immediately adjust the pH of the stock solution to 7.0–7.5 using 1M KOH or NaOH. Aliquot and store at -80°C to prevent degradation.

  • Enzyme Preparation: Suspend Pyruvate Kinase (typically sourced from rabbit muscle or E. coli) in a buffer containing 50% glycerol for long-term stability at -20°C.

Step 2: Reaction Assembly

  • In a sterile microcentrifuge tube on ice, sequentially add the HEPES buffer, Magnesium Acetate, and Potassium Glutamate.

    • Causality: Mg2+ and K+ must be present before the addition of the enzyme, as the active site of Pyruvate Kinase requires both a divalent and a monovalent cation to properly orient the nucleotide and the phosphate group of PEP.

  • Add ADP and PEP-Na to the mixture.

  • Add the target ATP-consuming enzymes/substrates (e.g., your kinase of interest).

  • Initiate the regeneration cascade by adding Pyruvate Kinase last.

Step 3: Incubation

  • Incubate the reaction at 30°C to 37°C, depending on the thermal stability of your target ATP-consuming enzyme.

System Self-Validation: The LDH Coupled Assay

Trustworthiness in assay development requires a self-validating system. To confirm that ATP regeneration is actively occurring without relying on expensive luminescent ATP kits, you can couple the regeneration module to a Lactate Dehydrogenase (LDH) assay.

Because the PEP-PK reaction produces Pyruvate in a 1:1 stoichiometric ratio with ATP[2], measuring Pyruvate production directly quantifies ATP regeneration. LDH reduces Pyruvate to Lactate while oxidizing NADH to NAD+ . By spiking the reaction with LDH and NADH, you can monitor the depletion of NADH via a decrease in absorbance at 340 nm.

Validation_Workflow Step1 1. Assemble Regeneration Module (PEP + ADP + PK) Step2 2. Add Validation Module (LDH + NADH) Step1->Step2 Step3 3. Initiate Target ATP-Consuming Reaction Step2->Step3 Step4 4. Spectrophotometric Monitoring (Abs 340 nm) Step3->Step4 Data Decrease in A340 confirms Pyruvate production (ATP regenerated) Step4->Data

Workflow for real-time self-validation of ATP regeneration using an LDH-NADH assay.

Validation Protocol Steps:
  • To the master mix (Table 2), add 0.5 mM NADH and 5 U/mL Lactate Dehydrogenase .

  • Transfer 100 µL of the mixture to a UV-transparent 96-well microplate.

  • Read absorbance at 340 nm continuously over 30 minutes in a microplate reader at 30°C.

  • Data Interpretation: A linear decrease in A340​ confirms steady-state ATP regeneration. If the curve flattens prematurely, it indicates either PEP depletion, pH drift, or enzyme inactivation.

Troubleshooting & Optimization Insights

  • Inorganic Phosphate (Pi) Accumulation: While the PEP-PK reaction itself does not generate Pi, the downstream consumption of ATP does. In crude cell-free extracts, endogenous phosphatases can also prematurely degrade PEP into Pi and Pyruvate[4]. If your target reaction is sensitive to Pi (which can precipitate Mg2+ ), consider adding a Pi-scavenging system or utilizing a highly purified PURE system[6].

  • Premature Energy Depletion: If ATP regeneration ceases rapidly, check the pH of the reaction. The hydrolysis of ATP releases protons, which can acidify the buffer. Ensure your HEPES concentration is sufficient (up to 100 mM) to buffer against these shifts.

References

  • Various schemes for ATP regeneration implemented for cell-free protein synthesis.ResearchGate.
  • ATP regeneration using phosphoenol pyruvate (PEP), acetyl phosphate...ResearchGate.
  • Optimization of Energy Regeneration in Cell-free Protein Synthesis.Patsnap Eureka.
  • Cell-free protein synthesis: the state of the art.PMC (NIH).
  • Application of Cell-Free Protein Synthesis for Faster Biocatalyst Development.MDPI.
  • Pyruvate kinase: function, regulation and role in cancer.PMC (NIH).
  • Pyruvate kinase dephosphorylates PEP to PYR.Reactome.
  • Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development.MDPI.
  • The reaction pyruvate + ATP - PEP + ADP is catalyzed by the enzyme pyruvate kinase.Study.com.

Sources

Application

Cell-free protein synthesis applications of monosodium phosphoenolpyruvate

Application Note: Engineering High-Yield Cell-Free Protein Synthesis Using Monosodium Phosphoenolpyruvate (PEP-Na) Executive Summary Cell-free protein synthesis (CFPS) has evolved into a transformative biotechnology plat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering High-Yield Cell-Free Protein Synthesis Using Monosodium Phosphoenolpyruvate (PEP-Na)

Executive Summary

Cell-free protein synthesis (CFPS) has evolved into a transformative biotechnology platform, enabling the rapid production of toxic proteins, membrane proteins, and biocatalysts without the constraints of cellular viability[1]. However, the thermodynamic burden of CFPS is immense; the translation machinery consumes approximately 4–5 ATP equivalents per peptide bond synthesized[2]. To sustain this, robust energy regeneration systems are required. This application note provides an authoritative, mechanistic guide to utilizing Monosodium Phosphoenolpyruvate (PEP-Na) as a primary energy donor, detailing the causality behind cation balancing, mitigation of inhibitory byproducts, and a self-validating protocol for scalable protein production.

Mechanistic Insights: The Thermodynamics and Causality of PEP-Na

In traditional CFPS, ATP is rapidly depleted. The addition of PEP-Na, coupled with endogenous or exogenous Pyruvate Kinase (PK), drives the rephosphorylation of ADP to ATP. While highly efficient, this system introduces two critical biochemical challenges that dictate our experimental design:

  • The Monovalent Cation Imbalance (The Na+ Load): Causality: Ribosomal function in E. coli-based CFPS is highly sensitive to the monovalent cation environment, operating optimally in a potassium-dominant buffer. By using the monosodium salt of PEP (PEP-Na), we inadvertently introduce a high concentration of Na⁺ ions. If the baseline Potassium Glutamate (K-Glutamate) is not proportionally reduced, the total monovalent cation concentration exceeds the optimal thermodynamic threshold, leading to ribosomal stalling.

  • Inorganic Phosphate (Pi) Accumulation and Mg²⁺ Chelation: Causality: As PEP donates its phosphate group to ADP, and ATP is subsequently hydrolyzed during translation, inorganic phosphate (Pi) rapidly accumulates. This Pi strongly chelates free Magnesium ions (Mg²⁺)[1]. Because Mg²⁺ is absolutely critical for stabilizing mRNA-ribosome complexes, this chelation acts as a severe inhibitory feedback loop, typically limiting traditional batch reactions to 2–4 hours[3].

G PEP Monosodium PEP (High-Energy Donor) PK Pyruvate Kinase PEP->PK ATP ATP PK->ATP Phosphorylation ADP ADP ADP->PK Ribosome Translation Machinery (Ribosomes, tRNAs) ATP->Ribosome Energy Supply Ribosome->ADP Hydrolysis Protein Target Protein Ribosome->Protein Synthesis Pi Inorganic Phosphate (Pi) Accumulation Ribosome->Pi Byproduct Mg Mg2+ Chelation (Inhibitory Pathway) Pi->Mg Binds Mg2+ Mg->Ribosome Inhibits

Diagram 1: PEP-mediated ATP regeneration cycle and the Mg2+ chelation inhibitory feedback loop.

Comparative Analysis of Energy Regeneration Systems

To contextualize the use of PEP-Na, it is essential to compare it against other common energy donors. While systems like glucose metabolism are emerging for cost-effective eukaryotic CFPS[4], PEP remains the gold standard for rapid, high-yield prokaryotic batch reactions.

Energy SystemPrimary EnzymeKinetics / ATP BurstByproduct InhibitionTypical Reaction DurationRelative Cost
Phosphoenolpyruvate (PEP) Pyruvate KinaseVery FastHigh (Pi accumulation)2–4 hours[3]High
Creatine Phosphate (CP) Creatine KinaseFastHigh (Pi accumulation)2–4 hours[3]High
Acetyl Phosphate Acetate KinaseModerateModerate3–5 hoursLow
Glucose / Glycolytic Multiple (Glycolysis)Slow / SustainedLow>10 hours[4]Very Low

Self-Validating Protocol: PEP-Na Driven CFPS

This protocol is designed with a built-in Self-Validation Checkpoint . Because CFPS extracts can vary in endogenous enzyme activity, and Mg²⁺ optimization is highly extract-dependent, committing to a preparative-scale reaction without prior validation often leads to costly failures. We employ a micro-scale reporter assay to validate energy regeneration efficacy before scale-up.

Reagent Preparation & Stoichiometric Balancing
  • Prepare PEP-Na Stock: Dissolve Monosodium PEP in nuclease-free water to a 330 mM stock. Adjust the pH to 7.2 using KOH (avoid NaOH to prevent further sodium loading).

  • Calculate Cation Compensation: For a final reaction concentration of 33 mM PEP-Na, you are introducing 33 mM Na⁺. Reduce your standard K-Glutamate concentration by 30–40 mM to maintain the optimal monovalent thermodynamic balance.

  • Inhibitor Addition: Add 2.7 mM sodium oxalate to the master mix. Causality: Oxalate is a potent inhibitor of endogenous phosphoenolpyruvate synthetase, preventing the futile degradation of ATP and pyruvate, thereby improving overall CFPS performance[1].

Step-by-Step Methodology

Step 1: Master Mix Assembly (Keep strictly on ice) Combine the following components to achieve the listed final concentrations:

  • E. coli S30 Extract: 30% (v/v)

  • HEPES buffer (pH 7.2): 50 mM

  • Monosodium PEP: 33 mM

  • Magnesium Glutamate: 12 mM (Baseline—subject to validation)

  • Potassium Glutamate: 130 mM (Adjusted down from standard 170 mM)

  • Amino Acid Mix: 1.5 mM each

  • NTPs: 1.2 mM ATP; 0.8 mM each of GTP, UTP, CTP

  • Sodium Oxalate: 2.7 mM[1]

  • Plasmid DNA (e.g., pY71-sfGFP): 10 nM

Step 2: The Self-Validation Checkpoint (Micro-Scale)

  • Aliquot 10 µL of the Master Mix into a 384-well black microplate.

  • Incubate at 30°C in a spectrofluorometer (Ex: 485 nm / Em: 520 nm).

  • Validation Logic: Monitor for 30 minutes. If the fluorescence trajectory shows a sharp exponential increase, the PEP-to-ATP regeneration cycle is actively powering translation. If the signal is flat, the system is likely Mg²⁺-limited due to premature Pi chelation. Action: Titrate Mg-Glutamate in 2 mM increments in parallel wells to find the empirical optimum before proceeding.

Step 3: Preparative Scale Synthesis

  • Once the optimal Mg²⁺ concentration is validated, scale the remaining Master Mix to the desired volume (e.g., 1–5 mL) in a dialysis cassette (for continuous exchange) or a flat-bottom bioreactor (for batch).

  • Incubate at 30°C for 3 hours.

  • Optional Rescue: At the 1.5-hour mark, perform a fed-batch addition of 3 mM Mg-Glutamate to counteract the Pi accumulation[1], effectively extending the reaction duration.

W Step1 1. Reagent Prep Balance Na+/K+ Ratios Step2 2. Master Mix Assembly Add PEP-Na & Oxalate Step1->Step2 Step3 3. Micro-Scale Validation (10 µL Reporter Assay) Step2->Step3 Decision Fluorescence Detected? Step3->Decision Decision->Step2 No (Adjust Mg2+) Step4 4. Full-Scale Translation (Batch or Dialysis) Decision->Step4 Yes (ATP Active) Step5 5. Mg2+ Fed-Batch (Optional Rescue) Step4->Step5 Yield Plateaus End Protein Purification Step4->End Step5->End

Diagram 2: Self-validating CFPS workflow utilizing micro-scale reporter assays prior to scale-up.

References

  • Application of Cell-Free Protein Synthesis for Faster Biocatalyst Development Source: MDPI URL:[1]

  • ATP Regeneration from Pyruvate in the PURE System Source: ACS Synthetic Biology URL:[2]

  • Optimization of Energy Regeneration in Cell-free Protein Synthesis Source: Patsnap Eureka URL:[3]

  • Energizing Eukaryotic Cell-Free Protein Synthesis With Glucose Metabolism Source: PMC - NIH URL:[4]

Sources

Method

Application Notes and Protocols for the Enzymatic Synthesis of ATP using 2-(phosphonooxy)acrylate Sodium Salt

Introduction: A Robust System for In Vitro ATP Regeneration Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biological processes. For researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Robust System for In Vitro ATP Regeneration

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biological processes. For researchers and drug development professionals, a reliable in vitro source of ATP is critical for a multitude of applications, including cell-free protein synthesis, kinase assays, and drug screening. Chemical synthesis of ATP is often complex and costly. A more elegant and efficient approach is enzymatic synthesis, which harnesses the specificity and high catalytic efficiency of enzymes.

This guide details a robust and widely utilized method for ATP synthesis and regeneration using pyruvate kinase (PK) and its substrate, 2-(phosphonooxy)acrylate sodium salt, more commonly known as phosphoenolpyruvate (PEP). Pyruvate kinase catalyzes the transfer of a high-energy phosphate group from PEP to adenosine diphosphate (ADP), yielding ATP and pyruvate.[1][2][3] This reaction is a cornerstone of glycolysis and is favored thermodynamically, making it an excellent choice for driving ATP production in vitro.[2]

The PEP-PK system is favored for its high efficiency and the relative stability of its components. Understanding the nuances of this system is key to its successful implementation. These application notes provide both the theoretical underpinnings and practical, step-by-step protocols for the enzymatic synthesis of ATP for research and development applications.

Principle of the Reaction

The core of this ATP synthesis method is the irreversible enzymatic reaction catalyzed by pyruvate kinase (EC 2.7.1.40). Pyruvate kinase facilitates the transfer of the phosphoryl group from phosphoenolpyruvate (PEP) to ADP. This reaction requires the presence of divalent and monovalent cations, typically Magnesium (Mg²⁺) and Potassium (K⁺), which act as essential cofactors for the enzyme's catalytic activity.[3][4]

The overall reaction is as follows:

2-(phosphonooxy)acrylate (PEP) + ADP → Pyruvate + ATP

This system can be used for the bulk synthesis of ATP or as a regeneration system to replenish ATP that is consumed in a coupled enzymatic reaction. In a regeneration system, a catalytic amount of ATP is initially added, and the PEP-PK system continuously converts the resulting ADP back to ATP, thus maintaining a constant supply of energy.

Visualizing the Enzymatic Pathway

The following diagram illustrates the straightforward, single-step enzymatic conversion of PEP and ADP to Pyruvate and ATP, catalyzed by Pyruvate Kinase.

ATP_Synthesis cluster_inputs Substrates cluster_outputs Products PEP 2-(phosphonooxy)acrylate (Phosphoenolpyruvate) PK Pyruvate Kinase (PK) PEP->PK ADP Adenosine Diphosphate (ADP) ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP Adenosine Triphosphate (ATP) PK->ATP Cofactors Cofactors: Mg²⁺, K⁺ Cofactors->PK workflow start Start prep Prepare Reagent Stock Solutions start->prep mix Combine Buffer, Cofactors, ADP, and PEP prep->mix enzyme Add Pyruvate Kinase to Initiate Reaction mix->enzyme incubate Incubate at 37°C for 2-4 hours enzyme->incubate stop Stop Reaction (e.g., heat inactivation) incubate->stop analyze Analyze ATP Yield (HPLC) stop->analyze end End analyze->end

Caption: Experimental workflow for batch ATP synthesis.

Assemble the reaction on ice in a sterile microcentrifuge tube. For a 1 mL final reaction volume:

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Nuclease-free water-690-
Tris-HCl, pH 7.51 M100100 mM
MgCl₂1 M1010 mM
KCl1 M5050 mM
ADP100 mM10010 mM
PEP150 mM10015 mM
Pyruvate Kinase100 units/mL505 units/mL
Total Volume 1000

Note on Stoichiometry: A slight molar excess of PEP to ADP is recommended to drive the reaction to completion.

Incubation

Incubate the reaction mixture at 37°C for 2 to 4 hours. For optimal yield, the reaction can be monitored over time by taking small aliquots for analysis.

Reaction Termination

The reaction can be stopped by heat inactivation of the pyruvate kinase at 95°C for 5 minutes. Alternatively, for applications where the enzyme's presence is undesirable, it can be removed by ultrafiltration.

Analysis of ATP Synthesis

Quantitative analysis of ATP, ADP, and any remaining PEP is crucial to validate the synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose. [5][6]

HPLC Protocol Outline
  • Column: A C18 reverse-phase column is suitable for separating nucleotides. [5]* Mobile Phase: An isocratic elution with a phosphate buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.80) is often effective. [5]* Detection: UV absorbance at 254 nm. [6]* Quantification: Create a standard curve with known concentrations of ATP, ADP, and AMP to accurately quantify the synthesized ATP.

Application Insights and Troubleshooting

Causality Behind Experimental Choices:

  • pH 7.5: This pH is within the optimal range for most commercially available pyruvate kinases and mimics physiological conditions.

  • Excess PEP: Using a 1.5-fold molar excess of PEP ensures that ADP is the limiting substrate, driving the reaction towards complete conversion to ATP.

  • Cofactor Concentrations: The specified concentrations of Mg²⁺ and K⁺ are saturating for pyruvate kinase, ensuring maximal enzyme activity.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low ATP Yield 1. Degraded PEP stock. 2. Inactive pyruvate kinase. 3. Suboptimal cofactor concentrations.1. Prepare fresh PEP solution before each experiment. 2. Verify enzyme activity with a control reaction. Purchase new enzyme if necessary. 3. Ensure final Mg²⁺ and K⁺ concentrations are correct.
Incomplete Conversion of ADP 1. Insufficient incubation time. 2. Insufficient enzyme concentration. 3. Product inhibition by ATP.1. Increase incubation time and monitor the reaction progress. 2. Increase the amount of pyruvate kinase. 3. While less common in batch synthesis, if used as a regeneration system, ensure the ATP-consuming reaction is active.
Precipitate Formation High concentrations of magnesium phosphate.If scaling up the reaction, ensure all components are fully dissolved before adding the enzyme. Consider a slightly lower pH if precipitation is persistent, though this may affect enzyme activity.

Conclusion

The enzymatic synthesis of ATP using 2-(phosphonooxy)acrylate sodium salt (PEP) and pyruvate kinase is a highly effective and reliable method for researchers in various fields. By understanding the underlying principles and adhering to the detailed protocols provided, scientists can ensure a consistent and high-yield production of this vital biological energy source for their experimental needs. This system's simplicity and efficiency make it a valuable tool in the modern life sciences and drug development landscape.

References

  • Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development. (2025). MDPI. Retrieved from [Link]

  • Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. (n.d.). PMC. Retrieved from [Link]

  • Pyruvate kinase. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyruvate kinase dephosphorylates PEP to PYR. (n.d.). Reactome. Retrieved from [Link]

  • An overview of structure, function, and regulation of pyruvate kinases. (n.d.). PMC. Retrieved from [Link]

  • Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry. (2022). PubMed. Retrieved from [Link]

  • ATP Regeneration from Pyruvate in the PURE System. (2025). ACS Synthetic Biology. Retrieved from [Link]

  • Stability studies on maize leaf phosphoenolpyruvate carboxylase: the effect of salts. (1995). Biochemistry. Retrieved from [Link]

  • A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate. (2023). Chemical Science (RSC Publishing). Retrieved from [Link]

  • A simple enzymic method for the synthesis of [32P]phosphoenolpyruvate. (n.d.). PMC. Retrieved from [Link]

  • Allosteric regulation of pyruvate kinase enables efficient and robust gluconeogenesis by preventing metabolic conflicts and carbon overflow. (2025). mSystems - ASM Journals. Retrieved from [Link]

  • ATP Regeneration from Pyruvate in the PURE System. (2025). PubMed. Retrieved from [Link]

  • Stability Studies on Maize Leaf Phosphoenolpyruvate Carboxylase: The Effect of Salts. (n.d.). Biochemistry. Retrieved from [Link]

  • ATP regeneration using phosphoenol pyruvate (PEP), acetyl phosphate... (n.d.). ResearchGate. Retrieved from [Link]

  • The Phosphoenolpyruvate Phosphorylation: A Self-Organized Mechanism with Implications to Understand the RNA Transformations. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Structures of PEP and P-pyr, the substrate and inhibitor of PPDK, respectively. (n.d.). ResearchGate. Retrieved from [Link]

  • ATP Regeneration from Pyruvate in the PURE System: ACS Synthetic Biology. (2025). University of Edinburgh Research Explorer. Retrieved from [Link]

  • The substrate proton of the pyruvate kinase reaction. (1989). PubMed. Retrieved from [Link]

  • ATP Regeneration from Pyruvate in the PURE System. (2025). ACS Synthetic Biology. Retrieved from [Link]

Sources

Application

Optimal Concentration and Handling of Phosphoenolpyruvate (PEP) Monosodium Salt in Biochemical Assay Buffers

[label="LDH", fillcolor="#3 Finalizing the Application Note I've now successfully integrated the Graphviz diagrams into the application note, ensuring they're properly referenced and visually enhance the explanations. Di...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="LDH", fillcolor="#3

Finalizing the Application Note

I've now successfully integrated the Graphviz diagrams into the application note, ensuring they're properly referenced and visually enhance the explanations. Diagram 1 illustrates the PK/LDH cascade, and Diagram 2 visualizes ATP regeneration in CFPS, completing the document. I'm satisfied.

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, one of the most frequent optimization hurdles I encounter in assay development is the mismanagement of energy-regenerating metabolites. Phosphoenolpyruvate (PEP) is a high-energy phosphate compound central to glycolysis. In in vitro biochemistry, it serves as the ultimate phosphate donor for ATP regeneration.

Why the Monosodium Salt? While PEP is commercially available in potassium or tricyclohexylammonium salt forms, the monosodium salt is the gold standard for precision biochemistry. It provides exceptional aqueous solubility and stability without introducing high, uncontrolled concentrations of potassium. Because many target kinases and ribosomal complexes require precise K+/Na+ and Mg2+ ratios, using the monosodium salt allows scientists to independently titrate potassium (usually via potassium glutamate or KCl) to exact physiological specifications [2.1].

This guide details the mechanistic causality, optimal concentration ranges, and self-validating protocols for the two primary applications of PEP monosodium: PK/LDH Coupled Enzyme Assays and Cell-Free Protein Synthesis (CFPS) .

Application I: PK/LDH Coupled Kinase Assays

Causality & Kinetic Optimization

The Pyruvate Kinase / Lactate Dehydrogenase (PK/LDH) coupled assay is a continuous spectrophotometric method used to monitor ATPase or kinase activity. The system relies on a strict steady-state assumption: the detection cascade (PK and LDH) must process ADP into a measurable signal (NADH oxidation) faster than the target kinase produces ADP.

To ensure the detection cascade is never the rate-limiting step, Pyruvate Kinase must operate at Vmax​ (zero-order kinetics with respect to PEP). The Michaelis constant ( Km​ ) of PK for PEP is approximately 0.1 to 0.2 mM. Therefore, to achieve full saturation, PEP monosodium must be supplied at 1.0 to 4.0 mM [1][2]. For example, assays profiling antibiotic kinases or tumor-specific PKM2 isoforms routinely utilize 3.5 mM to 4.0 mM PEP to guarantee robust coupling[1][3]. Concentrations exceeding 10 mM should be avoided in this format, as excessive ionic strength can non-specifically inhibit the target kinase.

PK_LDH_Coupled_Assay cluster_0 Target Reaction cluster_1 Detection Cascade Kinase Target Kinase (ATPase) ADP ADP Kinase->ADP ATP ATP ATP->Kinase PK Pyruvate Kinase (PK) ADP->PK PK->ATP Recycled Pyruvate Pyruvate PK->Pyruvate PEP PEP Monosodium (1-4 mM) PEP->PK LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD NAD+ LDH->NAD NADH NADH (Abs 340 nm) NADH->LDH

Workflow of the PK/LDH coupled assay utilizing PEP monosodium for continuous kinase detection.

Self-Validating Protocol: PK/LDH Assay

This protocol is designed for a 96-well microplate format (200 µL final volume).

  • Prepare 2X Master Mix: In a base buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , and 40 mM KCl, add:

    • 0.6 mM NADH

    • 7.0 mM PEP monosodium (Yields 3.5 mM final)[3]

    • 0.0025 U/µL PK/LDH enzyme mix

  • System Validation Controls (Crucial):

    • No-Kinase Control: Measures background spontaneous NADH oxidation.

    • No-Substrate Control: Measures intrinsic, substrate-independent ATPase activity of the kinase.

  • Reaction Assembly: Dispense 100 µL of the 2X Master Mix into the wells. Add 80 µL of the target kinase and substrate solution. Incubate at 37°C for 5 minutes to allow the system to reach thermal and enzymatic equilibrium.

  • Initiation: Rapidly add 20 µL of 10 mM ATP (final concentration 1 mM) to initiate the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+ , ϵ = 6,220 M−1cm−1 ) continuously for 10–15 minutes. Calculate initial velocities from the linear portion of the progress curve.

Application II: ATP Regeneration in Cell-Free Protein Synthesis (CFPS)

Causality & Kinetic Optimization

Cell-Free Protein Synthesis (CFPS) systems, such as the E. coli PANOx-SP system, require massive, sustained amounts of ATP for transcription and translation. Directly adding 30 mM ATP to the reaction is biologically impossible; the high density of phosphate groups would fatally chelate free Mg2+ ions, causing the ribosomes to immediately dissociate.

Instead, the system is primed with a low, physiological concentration of ATP (1.2 mM) and a massive reservoir of PEP monosodium, typically ranging from 33 mM to 60 mM [4][5]. Endogenous pyruvate kinase present in the E. coli extract continuously transfers the phosphate from PEP to ADP, regenerating ATP on demand without spiking the free nucleotide concentration. While 33 mM is the standard baseline[5], recent optimizations show that pushing PEP to ~57.75 mM can increase overall protein yield by 110%, albeit at the cost of a slightly slower initial reaction rate due to transient ionic stress[4].

CFPS_ATP_Regeneration Ribosome Translation Machinery (Ribosomes) Protein Synthesized Protein Ribosome->Protein ADP ADP + Pi Ribosome->ADP ATP ATP ATP->Ribosome Energy Consumption PK Endogenous Pyruvate Kinase (E. coli extract) ADP->PK PK->ATP ATP Regeneration Pyruvate Pyruvate PK->Pyruvate PEP PEP Monosodium (33-60 mM) PEP->PK Phosphate Donor

ATP regeneration pathway in Cell-Free Protein Synthesis (CFPS) driven by PEP monosodium.

Self-Validating Protocol: CFPS Reaction

This protocol outlines a standard 30 µL batch reaction.

  • Prepare Energy & Salt Master Mix: Combine reagents to achieve the following final reaction concentrations: 57 mM HEPES (pH 7.2), 12 mM Mg-glutamate, 130 mM K-glutamate, 10 mM NH4-glutamate, 1.2 mM ATP, 0.85 mM each of GTP/UTP/CTP, 2 mM of each canonical amino acid, and 33 mM PEP monosodium [4][5].

  • System Validation Controls:

    • No-DNA Control: Establishes background fluorescence or translation noise.

    • Positive Control: Use a validated reporter plasmid (e.g., 16 ng/µL pJL1-sfGFP) to confirm extract viability.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine the Master Mix with 33.3% (v/v) clarified E. coli cell extract and the template plasmid DNA[4].

  • Incubation: Incubate the reaction at 30°C (optimal for proper protein folding) for 4 to 20 hours[5].

  • Troubleshooting Note: PEP degrades over time, releasing inorganic phosphate which chelates Mg2+ . If translation halts prematurely, a fed-batch addition of fresh PEP and Mg2+ can restart the system.

Quantitative Data Summary

ParameterPK/LDH Coupled Kinase AssaysCell-Free Protein Synthesis (CFPS)
Optimal PEP Concentration 1.0 – 4.0 mM33.0 – 57.75 mM
Primary Function Signal transduction (ADP to Pyruvate)Bulk energy regeneration (ATP recycling)
Enzyme Source Exogenous (Purified PK/LDH added)Endogenous (Present in cell extract)
Readout Mechanism Absorbance decrease at 340 nm (NADH)Target protein yield (e.g., Fluorescence)
Limiting Factor High PEP (>10 mM) alters ionic strengthPEP hydrolysis accumulates Pi, chelating Mg2+
Optimal Buffer Base HEPES or Tris (pH 7.4 - 7.5)HEPES (pH 7.2) with Glutamate salts

Reagent Preparation & Stability Guidelines

To ensure reproducible results across both applications, PEP monosodium must be handled with strict adherence to stability guidelines:

  • Reconstitution: Dissolve PEP monosodium powder in nuclease-free water or a mild buffer (e.g., 100 mM HEPES, pH 7.0) to create a highly concentrated stock (e.g., 200 mM to 500 mM).

  • pH Adjustment: PEP is acidic in solution. Ensure the stock solution pH is adjusted to ~7.0 using NaOH to prevent localized denaturation of enzymes upon addition to the assay mix.

  • Storage: Aliquot the stock solution into single-use volumes and store immediately at -80°C .

  • Degradation Warning: PEP is highly susceptible to spontaneous hydrolysis at room temperature or through repeated freeze-thaw cycles. Hydrolyzed PEP releases inorganic phosphate ( Pi​ ), which acts as a potent inhibitor in both kinase assays and CFPS by chelating essential magnesium ions.

References

  • Nucleotide Selectivity of Antibiotic Kinases | Antimicrobial Agents and Chemotherapy Source: asm.org URL:[Link]

  • 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase Source: mit.edu (Author Manuscript / Bioorg Med Chem Lett) URL:[Link]

  • Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Source: acs.org (ACS Omega) URL:[Link]

  • Characterizing and Improving Reaction Times for E. coli-Based Cell-Free Protein Synthesis Source: acs.org (ACS Synthetic Biology) URL:[Link]

  • Tuning the Cell-Free Protein Synthesis System for Biomanufacturing of Monomeric Human Filaggrin Source: frontiersin.org (Frontiers in Bioengineering and Biotechnology) URL:[Link]

Sources

Method

Handling, storage, and preparation guidelines for PEP monosodium salt hydrate

Application Note: Handling, Storage, and Preparation Guidelines for Phosphoenolpyruvate (PEP) Monosodium Salt Hydrate Executive Summary Phosphoenolpyruvate (PEP) monosodium salt hydrate is a critical high-energy phosphat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Preparation Guidelines for Phosphoenolpyruvate (PEP) Monosodium Salt Hydrate

Executive Summary

Phosphoenolpyruvate (PEP) monosodium salt hydrate is a critical high-energy phosphate donor utilized extensively in biochemical assays, metabolic studies, and cell-free protein synthesis (CFPS). Due to the exceedingly high free energy of hydrolysis of its enol-phosphate bond (ΔG°' ≈ -61.9 kJ/mol), PEP is inherently unstable in aqueous environments, demanding rigorous handling and storage protocols. This application note provides authoritative guidelines for the preparation, storage, and application of PEP monosodium salt hydrate to ensure experimental reproducibility, assay sensitivity, and scientific integrity.

Physicochemical Properties & Stability Dynamics

Expertise & Experience: The instability of PEP stems from the thermodynamically favorable tautomerization of its hydrolysis product (enolpyruvate) into pyruvate. In the solid state, the monosodium salt hydrate is highly stable provided it is protected from ambient moisture. However, in solution, the hydrolysis rate is strictly pH- and temperature-dependent. Acidic conditions protonate the phosphate group, drastically accelerating the cleavage of the P-O bond. Therefore, neutralizing the solution to a slightly alkaline pH immediately upon reconstitution is a mandatory step that prevents rapid degradation.

Data Presentation: Table 1. Physicochemical and Stability Profile

ParameterSpecification / Guideline
Chemical Name Phosphoenolpyruvate monosodium salt hydrate
Molecular Weight ~190.05 g/mol (anhydrous basis)
Solid Storage -20°C, desiccated, tightly sealed, protected from light
Aqueous Solubility > 50 mg/mL in ultra-pure H₂O
Solution Stability (pH < 6.0) Highly unstable; rapid spontaneous hydrolysis
Solution Stability (pH 7.0–7.5) Stable for ~24 hours at 4°C; stable for months at -80°C

Reconstitution and Storage Protocol

Trustworthiness: To create a self-validating preparation system, always verify the pH of the final solution using micro-pH probes or high-sensitivity pH paper. An unexpected drop in pH over time indicates spontaneous hydrolysis (due to the release of phosphoric acid), signaling that the aliquot should be discarded.

Step-by-Step Preparation of a 100 mM Stock Solution:

  • Equilibration: Allow the lyophilized PEP monosodium salt hydrate vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation from introducing moisture to the hygroscopic powder.

  • Dissolution: Weigh the required mass and dissolve it in ultra-pure, nuclease-free water on ice.

  • Neutralization (Critical Step): The dissolution of the monosodium salt naturally yields an acidic solution. Immediately titrate the solution to pH 7.0–7.5 using 1 M KOH or NaOH. Failure to neutralize will result in rapid degradation of the enol-phosphate bond.

  • Aliquot and Freeze: Divide the neutralized stock into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles. Snap-freeze the tubes in liquid nitrogen and store them immediately at -80°C.

Application Protocol 1: ATP Regeneration in Cell-Free Protein Synthesis (CFPS)

Mechanistic Insight: In CFPS, continuous protein translation rapidly depletes ATP, accumulating inhibitory ADP. PEP acts as the ultimate phosphate donor, driving the continuous regeneration of ATP from ADP via the enzyme Pyruvate Kinase (PK). The high concentration of PEP (typically 33 mM) shifts the thermodynamic equilibrium heavily toward ATP synthesis, ensuring sustained translational activity and high protein yields[1].

ATP_Regeneration PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (PK) PEP->PK Phosphate Donor ADP ADP ADP->PK Phosphate Acceptor ATP ATP (Energy for CFPS) PK->ATP Phosphorylation PYR Pyruvate PK->PYR Byproduct

Figure 1: Mechanism of PEP-driven ATP regeneration via Pyruvate Kinase in Cell-Free Protein Synthesis.

Step-by-Step CFPS Energy Mix Preparation:

  • Thaw a single-use aliquot of 100 mM PEP stock on ice just prior to use.

  • Prepare the CFPS reaction buffer. A standard 100 µL reaction requires a final concentration of 33 mM PEP monosodium salt, alongside 1.2 mM ATP, 0.85 mM GTP/CTP/UTP, and necessary salts (e.g., 90 mM potassium glutamate, 12 mM magnesium glutamate)[1].

  • Adjust the final complex reaction buffer to pH 7.0 with KOH to ensure optimal Pyruvate Kinase activity and to maintain PEP stability throughout the multi-hour incubation[1].

  • Self-Validation Control: Run a parallel translation reaction omitting PEP. A robust system will show a >90% reduction in reporter protein yield (e.g., GFP fluorescence) in the negative control, validating that PEP is the active driver of the energy regeneration cascade.

Application Protocol 2: Pyruvate Kinase / Lactate Dehydrogenase (PK/LDH) Coupled Assay

Mechanistic Insight: The PK/LDH coupled assay is the gold standard for continuously monitoring the steady-state kinetics of ATP-consuming enzymes (e.g., kinases or ATPases). The target enzyme produces ADP. Pyruvate Kinase utilizes PEP to re-phosphorylate ADP to ATP, generating pyruvate[2]. Lactate Dehydrogenase then reduces the newly formed pyruvate to lactate, concurrently oxidizing NADH to NAD⁺. The target enzyme's activity is quantitatively monitored by the stoichiometric decrease in NADH absorbance at 340 nm.

PK_LDH_Assay Substrate Kinase Substrate + ATP TargetKinase Target Kinase Substrate->TargetKinase ADP ADP (Product) TargetKinase->ADP Generates PK Pyruvate Kinase (PK) ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP Regenerated LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH (Absorbance 340nm) NADH->LDH Lactate Lactate + NAD+ LDH->Lactate Signal Decrease

Figure 2: The Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay enzymatic cascade.

Step-by-Step Assay Protocol:

  • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl.

  • Add coupling reagents to the master mix to achieve final concentrations: 1 mM PEP, 0.2 mM NADH, and an excess of PK/LDH enzyme mix (e.g., 2-5 U/mL of each enzyme).

  • Add the target kinase and its specific substrate to the microplate wells.

  • Initiate the reaction by adding ATP (e.g., 1 mM final concentration).

  • Monitor absorbance at 340 nm continuously in a microplate reader at 25°C or 30°C.

  • Self-Validation Control: Include a "No-Target Kinase" control well. A slow, steady decrease in A340 in this control indicates the background hydrolysis rate of PEP or ATP in the buffer. Subtract this background slope from your experimental wells to calculate the true specific activity of your kinase.

Troubleshooting & Best Practices

  • Inconsistent Assay Baselines: If the PK/LDH assay shows a rapid, immediate drop in A340 before the target kinase is added, the PEP stock has likely degraded into pyruvate during storage. Pyruvate acts directly as a substrate for LDH, consuming the NADH prematurely. Discard the PEP stock and prepare a fresh aliquot.

  • Precipitation in Complex Buffers: PEP monosodium salt can precipitate in the presence of high divalent cation concentrations (e.g., Ca²⁺, Mg²⁺) if the pH is not strictly controlled[3]. Always add PEP to the master mix before finalizing the volume and verifying the final pH.

References

  • Adeno-Associated Virus 5 Protein Particles Produced by E. coli Cell-Free Protein Synthesis Source: ACS Synthetic Biology / NIH URL:[Link][1]

  • Synthesis of oxalyl phosphate and processing of the acyl phosphate by phosphoenolpyruvate-dependent enzymes Source: PubMed / NIH URL:[Link][2]

  • Cellular and Structural Basis of Synthesis of the Unique Intermediate Dehydro-F420-0 in Mycobacteria Source: mSystems / ASM Journals URL:[Link][3]

Sources

Application

In vitro translation system protocols utilizing 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt

Application Note: Optimizing In Vitro Translation Systems Utilizing Phosphoenolpyruvate Monosodium Salt (PEP-Na) Executive Summary As cell-free protein synthesis (CFPS) transitions from a niche research tool to a scalabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing In Vitro Translation Systems Utilizing Phosphoenolpyruvate Monosodium Salt (PEP-Na)

Executive Summary

As cell-free protein synthesis (CFPS) transitions from a niche research tool to a scalable platform for biomanufacturing and drug development, optimizing the thermodynamic engines of these systems is critical. This guide details the mechanistic rationale and self-validating protocols for utilizing 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt—biochemically known as Phosphoenolpyruvate monosodium salt (PEP-Na) —as the primary energy regeneration substrate in E. coli S30 in vitro translation systems.

Mechanistic Rationale: The Thermodynamics of PEP-Na

In an in vitro translation system, the rapid hydrolysis of ATP during aminoacylation and ribosomal elongation quickly depletes the energy pool. Direct supplementation of high-concentration ATP is ineffective, as the resulting accumulation of ADP competitively inhibits translation enzymes.

To solve this, PEP-Na is utilized as a high-energy phosphate reservoir. In the widely adopted (PEP, Amino acids, NAD+, Oxalic acid, Spermidine, and Putrescine), endogenous pyruvate kinase (PK) within the E. coli extract catalyzes the transfer of a phosphate group from PEP directly to ADP, regenerating ATP in situ[1].

The Causality of Oxalic Acid: A common failure point in PEP-driven systems is the futile degradation of PEP into pyruvate by endogenous phosphoenolpyruvate synthetase, which consumes energy rather than generating it. To counteract this, our protocol incorporates oxalic acid, a potent competitive inhibitor of PEP synthetase, ensuring that PEP-Na is strictly channeled toward ATP regeneration[2].

System Dynamics: The Phosphate-Magnesium Trade-off

A fundamental causality in PEP-driven systems is the stoichiometric accumulation of inorganic phosphate (Pi) as ATP is consumed. Inorganic phosphate rapidly chelates free magnesium ions (Mg²⁺)[3]. Because Mg²⁺ is an essential cofactor for stabilizing ribosomal RNA and enabling aminoacyl-tRNA synthetase function, its depletion causes premature translation arrest.

Therefore, simply increasing PEP-Na concentrations to extend reaction times will paradoxically crash the system unless Mg²⁺ concentrations are proportionally optimized. Understanding this trade-off is critical for scaling CFPS yields[4].

Mechanistic_Pathway PEP PEP-Na (Phosphate Donor) PK Pyruvate Kinase (Endogenous) PEP->PK Phosphoryl Transfer ATP ATP PK->ATP Energy Regeneration ADP ADP ADP->PK Translation In Vitro Translation (Ribosome Complex) ATP->Translation Aminoacylation Translation->ADP Pi Inorganic Phosphate (Inhibitory Byproduct) Translation->Pi Hydrolysis Mg Mg²⁺ (Essential Cofactor) Pi->Mg Chelation (Inhibition)

Fig 1. PEP-Na driven ATP regeneration pathway and the Mg²⁺ chelation feedback loop.

Protocol: Self-Validating In Vitro Translation Workflow

A robust protocol must be self-validating. This workflow integrates a superfolder GFP (sfGFP) reporter plasmid. By tracking fluorescence in real-time, the system validates its own thermodynamic state: a linear fluorescence increase confirms active PEP-to-ATP conversion, while an early plateau instantly diagnoses premature Mg²⁺ chelation[4].

Phase 1: Reagent Formulation (PANOx-SP Energy Mix)
  • Prepare a 3x Energy Master Mix on ice. For a standard optimized reaction, target a final 1x concentration of 33 mM PEP-Na .

  • Add 2.7 mM sodium oxalate to the mix to inhibit endogenous PEP synthetase[2].

  • Supplement the mix with 1.2 mM ATP, 0.85 mM each of GTP, UTP, and CTP, 34 µg/mL folinic acid, and 170 µg/mL of E. coli tRNA[5].

  • Add 1.5 mM Spermidine and 1 mM Putrescine to stabilize nucleic acid interactions.

Phase 2: Reaction Assembly
  • Thaw the E. coli S30 extract (ideally harvested at OD600 2.5 from 2xYTPG media) strictly on ice to preserve endogenous pyruvate kinase activity[4].

  • In a pre-chilled 1.5 mL microcentrifuge tube, combine the following to a final volume of 15 µL:

    • 33% (v/v) E. coli S30 Extract

    • 33% (v/v) 3x PANOx-SP Energy Mix

    • 13.3 µg/mL pJL1-sfGFP plasmid DNA template

    • Nuclease-free water to volume.

  • Mix gently by pipetting. Crucial: Do not vortex. Aeration denatures the translational machinery and introduces bubbles that interfere with optical readouts.

Phase 3: Incubation and Real-Time Quality Control
  • Transfer the 15 µL reaction into a 384-well black, flat-bottom microplate.

  • Seal the plate with an optically clear film to prevent evaporation.

  • Incubate in a microplate reader at 30°C, measuring fluorescence (Ex: 485 nm, Em: 520 nm) every 5 minutes for 4 hours.

Protocol_Workflow Step1 1. Reagent Assembly Prepare PANOx-SP & PEP-Na Step3 3. Reaction Formulation Combine Energy, S30, and DNA Step1->Step3 Step2 2. Extract Thawing E. coli S30 Extract on Ice Step2->Step3 Step4 4. Incubation 30°C in 384-well microplate Step3->Step4 Step5 5. Real-Time QC Monitor sfGFP Fluorescence Step4->Step5

Fig 2. Step-by-step workflow for PEP-Na driven cell-free protein synthesis.

Quantitative Optimization Data

To guide your assay development, the following table summarizes the kinetic impact of varying PEP-Na concentrations in a standard E. coli S30 system. Notice the causal relationship: pushing PEP-Na too high slows the initial reaction rate due to early Pi accumulation, even if the final yield marginally increases[4].

Table 1: Influence of PEP-Na Concentration on CFPS Kinetics and Yield

PEP-Na Concentration (mM)Initial ATP Regeneration RateTime to 200 µg/mL sfGFP (min)Final Protein Yield (Relative)Mg²⁺ Chelation Risk
33.00 (Standard)Fast~24.7 ± 0.5100% (Baseline)Low
41.25 Moderate~29.7 ± 2.1~105%Moderate
57.75 Slow>42.8 ± 4.9~110%High (Requires Mg²⁺ tuning)

Note: Data synthesized from benchmark E. coli extract optimizations utilizing the PANOx-SP system[4]. For rapid diagnostic readouts where speed is prioritized over total yield, the 33 mM PEP-Na concentration is optimal.

References

  • Title: Characterizing and Improving Reaction Times for E. coli-Based Cell-Free Protein Synthesis Source: ACS Synthetic Biology URL: [Link] Citation Index: [4]

  • Title: Energy systems for ATP regeneration in cell-free protein synthesis reactions Source: Methods in Molecular Biology / PubMed URL: [Link] Citation Index: [1]

  • Title: Application of Cell-Free Protein Synthesis for Faster Biocatalyst Development Source: MDPI Catalysis URL: [Link] Citation Index: [2]

  • Title: Probing metabolism in an E. coli-based cell-free system reveals a trade-off between transcription and translation Source: bioRxiv URL: [Link] Citation Index: [3]

  • Title: Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology Source: Journal of Visualized Experiments (JoVE) / PubMed URL: [Link] Citation Index: [5]

Sources

Method

Application Note: Phosphoenolpyruvate Monosodium Salt as a Substrate for Phosphoenolpyruvate Carboxykinase (PEPCK) Assays

Mechanistic Context & Scientific Rationale Phosphoenolpyruvate carboxykinase (PEPCK) is a critical metabolic enzyme that catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate (OAA) to yield phospho...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Scientific Rationale

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical metabolic enzyme that catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate (OAA) to yield phosphoenolpyruvate (PEP). In mammals, this reaction is the rate-limiting step of gluconeogenesis and glyceroneogenesis, driven by two distinct isoforms: cytosolic (PCK1) and mitochondrial (PCK2)[1][2].

While the physiological direction of this enzyme favors the synthesis of PEP, in vitro kinetic characterization and high-throughput drug screening assays predominantly utilize the reverse reaction (carboxylation) . By utilizing PEP monosodium salt as the primary substrate, researchers can force the enzyme to produce OAA, which is then instantaneously reduced to malate by a coupling enzyme, Malate Dehydrogenase (MDH). This allows for the real-time spectrophotometric monitoring of NADH oxidation[3][4].

Causality Behind Experimental Choices
  • Why PEP Monosodium Salt? Free phosphoenolpyruvic acid is highly unstable, hygroscopic, and rapidly hydrolyzes in aqueous solutions. The monosodium salt formulation is utilized because it provides a stable, highly soluble powder that can be reconstituted without inducing severe acidic shifts in the assay buffer. Maintaining a stable pH (6.0–6.5) is critical because both PEPCK and the coupled MDH rapidly lose activity outside this physiological window[4].

  • Why Divalent Cations (Mn²⁺ and Mg²⁺)? PEPCK is completely inactive without metal ions. Mn²⁺ is strictly required to bind the active site and facilitate the decarboxylation/phosphorylation chemistry. Mg²⁺ is added synergistically to coordinate the nucleotide substrate (ADP or GDP), which reduces the Km​ for Mn²⁺ by approximately 60-fold[1][5].

PEPCK_Pathway PEP PEP Monosodium Salt PEPCK PEPCK (Mn²⁺, Mg²⁺) PEP->PEPCK OAA Oxaloacetate (OAA) MDH MDH (Excess) OAA->MDH Malate Malate PEPCK->OAA ADP/GDP + HCO3⁻ ➔ ATP/GTP MDH->Malate NADH ➔ NAD⁺ (Measure ΔA340)

Fig 1. Reaction mechanism of the PEPCK-MDH coupled assay using PEP monosodium salt.

Substrate Dynamics & Kinetic Profile

Understanding the kinetic parameters of PEPCK is essential for designing a robust assay. The Km​ of PEPCK for PEP is relatively high compared to its affinity for OAA.

Causality of Substrate Saturation: To achieve Vmax​ conditions and ensure zero-order kinetics with respect to the substrate, PEP monosodium salt must be supplied at a saturating concentration (typically 16 mM, which is >25x the Km​ )[6]. This ensures the measured absorbance rate is directly proportional to the enzyme concentration, rather than being bottlenecked by substrate availability.

Table 1: Typical Kinetic Parameters of Human PEPCK
ParameterCytosolic Isoform (PCK1)Mitochondrial Isoform (PCK2)
Km​ (PEP) 450 µM585 µM
Km​ (OAA) 4 µM8.7 µM
Km​ (GTP) 23 µM29 µM
Km​ (Mn²⁺) ~200 µM~200 µM

Data synthesized from recombinant human PEPCK studies[1][2][7]. Note: Plant and bacterial orthologs utilize ATP/ADP rather than GTP/GDP.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system by incorporating mandatory parallel reactions to ensure absolute trustworthiness of the generated data:

  • Background Subtraction (The -PEP Control): Crude cell lysates often contain endogenous NADH oxidases. By running a parallel well lacking PEP monosodium salt, baseline NADH depletion is quantified and subtracted[4].

  • Coupling Efficiency Validation (The +PEPCK Control): A well containing purified recombinant PEPCK ensures that the MDH, NADH, and buffer conditions are optimal. If this well fails to produce a signal, the detection system (not the sample) is compromised.

  • Rate-Limiting Verification: MDH is supplied at a massive excess (10 U/reaction). This guarantees that the conversion of OAA to malate is instantaneous, making the PEPCK-catalyzed generation of OAA the sole rate-limiting step.

Table 2: Continuous Assay Reaction Mixture
ComponentStock ConcentrationFinal ConcentrationMechanistic Purpose
HEPES Buffer (pH 6.5) 500 mM50 mMMaintains optimal pH for carboxylation
PEP Monosodium Salt 160 mM16 mMPrimary substrate (Saturating)
NaHCO₃ 500 mM50 mMCarbon dioxide source for carboxylation
ADP or GDP 20 mM2 mMNucleotide acceptor
MnCl₂ 20 mM2 mMActive site metal cofactor
MgCl₂ 20 mM2 mMNucleotide-coordinating metal
NADH 1.5 mM0.15 mMSpectrophotometric reporter
Malate Dehydrogenase 100 U/mL10 U/reactionCoupling enzyme
Step-by-Step Methodology
  • Reagent Preparation: Reconstitute PEP monosodium salt in double-distilled water to a 160 mM stock. Aliquot and store at -20°C to prevent hydrolysis. Prepare the Assay Master Mix according to Table 2, excluding the sample/enzyme.

  • Sample Loading: Accurately pipette 10–20 µL of clarified lysate, purified enzyme, or control buffer into the wells of a UV-transparent 96-well microplate.

  • Reaction Initiation: Using a multichannel pipette, rapidly add 180 µL of the Assay Master Mix to each well to initiate the reaction.

  • Kinetic Readout: Immediately place the microplate into a spectrophotometer. Continuously monitor the oxidation of NADH to NAD⁺ as a decline in absorbance at 340 nm ( A340​ ). Take readings every 10 seconds for 5 to 10 minutes at 25°C, ensuring the plate is shaken between reads[4].

Assay_Workflow Step1 1. Reagent Preparation Prepare PEP Monosodium Salt (16 mM) and Buffer (pH 6.5, Mn²⁺/Mg²⁺) Step2 2. Sample Loading Add 10-20 µL Enzyme/Extract to UV-transparent 96-well Microplate Step1->Step2 Step3 3. Reaction Initiation Rapidly add Assay Mix containing NADH, MDH, and PEP Step2->Step3 Step4 4. Kinetic Readout Continuously monitor A340 every 10 sec for 5-10 min Step3->Step4 Step5 5. Data Analysis Calculate ΔA340/min and subtract background (-PEP) Step4->Step5

Fig 2. Step-by-step workflow for the high-throughput PEPCK kinetic microplate assay.

Data Interpretation & Quality Control

To calculate the specific activity of PEPCK, utilize the molar extinction coefficient of NADH ( ϵ340​=6.22 mM−1cm−1 ).

  • Determine the maximum linear rate ( ΔA340​/min ) for both the sample and the -PEP background control.

  • Subtract the background rate from the sample rate to obtain the corrected ΔA340​/min .

  • Apply the following formula to determine enzymatic activity (where 1 Unit = 1 µmol of NADH oxidized per minute):

Activity (U/mL)=ϵ340​×Path Length (cm)×Sample Volume (mL)(Corrected ΔA340​/min)×Total Volume (mL)​

Quality Control Check: If the initial A340​ drops below 0.5 within the first 30 seconds, the enzyme concentration is too high, and the substrate (NADH) is being depleted before zero-order kinetics can be established. Dilute the sample 1:10 in HEPES buffer and repeat the assay.

References

  • Kinetic and functional properties of human mitochondrial phosphoenolpyruv
  • Kinetic characterization of recombinant human cytosolic phosphoenolpyruvate carboxykinase with and without a His10-tag. nih.gov.
  • PCK2 - Phosphoenolpyruvate carboxykinase [GTP], mitochondrial - Homo sapiens (Human). uniprot.org.
  • Direct Assay to Evaluate Phosphoenolpyruv
  • Extraction and Measurement the Activities of Cytosolic Phosphoenolpyruvate Carboxykinase (PEPCK) and Plastidic NADP-dependent Malic Enzyme (ME) on Tomato (Solanum lycopersicum). bio-protocol.org.
  • Biochemical characterization of phosphoenolpyruvate carboxykinases from multiple species of brown algae. nih.gov.
  • Characterization of the Second Metal Site on Avian Phosphoenolpyruv

Sources

Application

Agricultural applications of 2-Propenoic acid, 2-(phosphonooxy)- derivatives as plant growth regulators

Application Note: 2-Propenoic Acid, 2-(Phosphonooxy)- Derivatives as Advanced Plant Growth Regulators Mechanistic Grounding: The Dual-Target Architecture of PEP Analogs 2-Propenoic acid, 2-(phosphonooxy)- (commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Propenoic Acid, 2-(Phosphonooxy)- Derivatives as Advanced Plant Growth Regulators

Mechanistic Grounding: The Dual-Target Architecture of PEP Analogs

2-Propenoic acid, 2-(phosphonooxy)- (commonly known as phosphoenolpyruvate or PEP) is a high-energy central metabolite that plays a foundational role in plant growth, carbon allocation, and energy sensing[1]. Containing the highest-energy phosphate bond in living organisms (−61.9 kJ/mol), PEP is not merely a glycolytic intermediate but a critical signaling molecule that regulates embryo formation, root architecture, and secondary metabolite biosynthesis[1].

By synthesizing structural analogs of PEP—such as sodium phosphonopropanoate[2] and 3,3-dichloro-2-(dihydroxyphosphinoylmethyl)-propenoate (DCDP)[3]—agrochemical developers can precisely modulate plant physiology. These derivatives function as potent plant growth regulators (PGRs) and herbicides by competitively inhibiting two critical enzymatic nodes:

  • The Shikimate Pathway via EPSP Synthase (EPSPS): Phosphonomethyl derivatives (e.g., glyphosate) act as transition-state analogs of PEP. They exhibit a superior binding affinity to the EPSPS–S3P (shikimate-3-phosphate) complex compared to endogenous PEP. This competitive inhibition halts the shikimate pathway, starving the plant of essential aromatic amino acids (phenylalanine, tyrosine, tryptophan) and triggering rapid growth arrest[4][5].

  • Carbon Assimilation via PEP Carboxylase (PEPC): PEPC catalyzes the irreversible β-carboxylation of PEP to oxaloacetate (OAA)[6]. This enzyme is the primary engine for initial CO2 fixation in C4/CAM plants and is equally critical in C3 plants for the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle during nitrogen assimilation[6][7]. Analogs like DCDP act as direct competitive inhibitors of PEPC, effectively uncoupling respiratory carbon flux and stunting plant development[3].

PEP_Metabolism PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase (Target 1) PEP->EPSPS + S3P PEPC PEP Carboxylase (Target 2) PEP->PEPC + HCO3- S3P Shikimate-3-Phosphate (S3P) S3P->EPSPS AroAA Aromatic Amino Acids (Phe, Tyr, Trp) EPSPS->AroAA Biosynthesis HCO3 Bicarbonate (HCO3-) HCO3->PEPC OAA Oxaloacetate (OAA) PEPC->OAA Carboxylation TCA TCA Cycle & N-Assimilation OAA->TCA Glyphosate Phosphonomethyl Analogs (e.g., Glyphosate) Glyphosate->EPSPS Competitive Inhibition DCDP Phosphonopropanoate & DCDP Derivatives DCDP->PEPC Competitive Inhibition

Metabolic bifurcation of PEP and targeted inhibition by synthetic structural analogs.

Self-Validating Experimental Protocols

Protocol A: In Vitro Spectrophotometric Profiling of PEPC Inhibition

Objective: Quantify the inhibitory efficacy ( IC50​ ) of PEP analogs (e.g., sodium phosphonopropanoate, DCDP) on plant PEPC activity.

Causality & Assay Logic: PEPC converts PEP and HCO3−​ to OAA and inorganic phosphate ( Pi​ ). Because this primary reaction lacks a direct optical signature, it must be enzymatically coupled with Malate Dehydrogenase (MDH). MDH rapidly reduces the generated OAA to malate while simultaneously oxidizing NADH to NAD+ . The depletion of NADH is continuously monitored at 340 nm, providing a real-time, self-validating kinetic readout of PEPC activity. A parallel reaction lacking the PEP substrate serves as an absolute negative control, validating that any observed NADH oxidation is strictly dependent on PEPC-mediated OAA generation.

Step-by-Step Procedure:

  • Enzyme Extraction: Homogenize 1 g of fresh leaf tissue (e.g., Zea mays for C4 PEPC) in 3 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 7.8, 10 mM MgCl2​ , 1 mM EDTA, 20% glycerol). Centrifuge at 14,000 × g for 15 min at 4°C.

  • Desalting (Expert Insight): PEPC is highly sensitive to allosteric regulation by endogenous malate (feedback inhibition) and glucose-6-phosphate (activation)[6]. Pass the supernatant through a Sephadex G-25 column to remove these endogenous effectors, preventing skewed IC50​ calculations.

  • Baseline Establishment: In a quartz cuvette, combine 900 µL of Assay Mix (50 mM Tris-HCl pH 7.8, 5 mM MgCl2​ , 10 mM NaHCO3​ , 0.15 mM NADH, 2 U MDH) and 50 µL of the desalted enzyme extract. Incubate at 25°C for 2 minutes to establish a stable baseline.

  • Inhibitor Incubation: Add the PEP derivative at varying concentrations (e.g., 0, 10, 50, 100, 350 µM).

  • Reaction Initiation: Initiate the reaction by adding 50 µL of 20 mM 2-Propenoic acid, 2-(phosphonooxy)- monosodium salt (PEP-Na) (final concentration 1 mM)[2].

  • Kinetic Monitoring: Measure absorbance at 340 nm every 10 seconds for 3 minutes. Calculate the initial velocity ( V0​ ) from the linear slope of NADH depletion.

Protocol B: Phenotypic Screening for Root Architecture & Nodule Energy Sensing

Objective: Evaluate the physiological impact of exogenous PEP analogs on root development and rhizobial nodulation, exploiting PEP's role as a carbon allocation signal[1].

Causality & Assay Logic: PEP regulates energy allocation in root nodules under stress conditions[1]. By applying non-metabolizable PEP derivatives, researchers can uncouple PEP's signaling function from actual ATP generation (which is normally mediated by Pyruvate Kinase)[8]. Comparing wild-type plants with mutants deficient in the PEP/phosphorus translocator (PPT) validates whether the analog's effect is mediated through plastidic import or cytosolic signaling.

Step-by-Step Procedure:

  • Media Preparation: Prepare modified Fåhraeus agar plates supplemented with varying concentrations of the PEP derivative (0.1 µM to 10 µM).

  • Nitrogen Exclusion (Expert Insight): Rhizobial nodulation is highly sensitive to exogenous nitrogen. Ensure the Fåhraeus medium is strictly nitrogen-free; otherwise, the plant will bypass the PEP-dependent nodule energy sensing pathway, leading to false-negative phenotypic readouts.

  • Inoculation: Surface-sterilize Medicago truncatula seeds, germinate them, and inoculate the root tips with a Sinorhizobium meliloti suspension ( OD600​=0.05 ).

  • Cultivation: Grow vertically in a controlled environmental chamber (22°C, 16h/8h light/dark cycle) for 14 days.

  • Phenotypic & Metabolic Profiling: Quantify primary root length and nodule density. Harvest root tissue and perform HPLC to quantify endogenous PEP and aromatic amino acid pools, verifying target engagement[9].

Quantitative Data Presentation

The structural nuances of PEP derivatives dictate their primary enzymatic targets and downstream physiological effects. The table below summarizes the comparative efficacy of key analogs.

Table 1: Pharmacological Profile of 2-Propenoic Acid, 2-(Phosphonooxy)- Derivatives

Compound / DerivativeStructural ClassificationPrimary Target Enzyme IC50​ / Effective DosePrimary Physiological Effect
Phosphoenolpyruvate (PEP) Endogenous MetaboliteN/A (Endogenous Substrate)N/ACentral energy metabolism, root development, and nodule energy sensing[1].
Glyphosate Phosphonomethyl analogEPSP Synthase~1-10 µM (In vitro)Arrest of aromatic amino acid synthesis; broad-spectrum herbicidal activity[4][5].
DCDP Dichloro-phosphinoylmethyl analogPEP Carboxylase (PEPC)70 µM (Z. mays PEPC)Inhibition of C4 carbon fixation and TCA cycle anaplerosis[3].
Sodium phosphonopropanoate Phosphonooxy derivativePEPC / EPSPS (Competitive)Dose-dependentModulates plant growth; potential herbicidal and PGR activity[2].

References

  • Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development Source: PubMed Central (PMC) / NIH URL:[Link]

  • The remarkable diversity of plant PEPC (phosphoenolpyruvate carboxylase): recent insights into the physiological functions and post-translational controls of non-photosynthetic PEPCs Source: Portland Press URL:[Link]

  • Effects of the Phosphoenolpyruvate Carboxylase Inhibitor 3,3-Dichloro-2-(Dihydroxyphosphinoylmethyl)propenoate on Photosynthesis Source: Plant Physiology | Oxford Academic URL:[Link]

  • Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development Source: MDPI (Int J Mol Sci) URL:[Link]

  • Engineering glyphosate tolerance in sugarcane through overexpression of a mutated version of its native EPSPS gene Source: Scilit URL:[Link]

  • (PDF) Mini-review Glyphosate: a once-in-a-century herbicide Source: ResearchGate URL:[Link]

  • Hyperspectral Analysis for Discriminating Herbicide Site of Action: A Novel Approach for Accelerating Herbicide Research Source: MDPI URL:[Link]

  • In vivo regulatory phosphorylation of the phosphoenolpyruvate carboxylase AtPPC1 in phosphate-starved Arabidopsis thaliana Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting PEP-Pyruvate Kinase ATP Regeneration Systems

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In complex biochemical environments—such as cell-free protein synthesis (CFPS) or preparative biocatalysis—a drop in ATP yield is rarely a single-variable failure. It is typically a cascading collapse of thermodynamic and kinetic parameters.

This guide will systematically deconstruct the Phosphoenolpyruvate (PEP) monosodium salt and Pyruvate Kinase (PK) regeneration system, explaining the exact causality behind system failures and providing self-validating protocols to restore optimal ATP yields.

The Mechanistic Pathway of PEP/PK Systems

To troubleshoot effectively, we must first visualize the flow of phosphates and the inhibitory feedback loops that naturally arise during extended reactions.

G PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (PK) Mg2+, K+ dependent PEP->PK Phosphate donor ADP ADP ADP->PK Phosphate acceptor ATP ATP PK->ATP Phosphorylation PYR Pyruvate PK->PYR Byproduct Target ATP-Dependent Reaction ATP->Target Energy supply Target->ADP Hydrolysis Pi Inorganic Phosphate (Inhibitory) Target->Pi Accumulation Pi->PK Mg2+ Chelation

Mechanistic pathway of PEP/PK ATP regeneration and phosphate-induced inhibition.

Diagnostic Matrix for PEP/PK System Failures

Before altering your protocol, quantify your reaction parameters. Use the following matrix to identify the primary failure mode based on measurable thresholds.

Failure ModePrimary IndicatorQuantitative ThresholdMechanistic CauseCorrective Action
Phosphate Accumulation Free Mg²⁺ depletion[Pi] > 20 mMPi chelates Mg²⁺, which is essential for PK and downstream enzymes.Implement fed-batch Mg²⁺ addition.
PEP Hydrolysis PEP half-life < 2hStock pH < 6.0Acid-catalyzed degradation of the enol-phosphate bond.Buffer PEP stock to pH 7.0–7.5 immediately.
PK Cation Starvation ATP halts < 1h[K⁺] < 50 mMPK requires monovalent (K⁺) cations to stabilize its active site.Supplement buffer with 100 mM K-Acetate.
Phosphatase Degradation Rapid PEP depletionPEP loss > 10 mM/hrEndogenous phosphatases in crude cell extracts cleave PEP.Add phosphatase inhibitors or use fed-batch PEP.
Troubleshooting Guide & FAQs

Q1: Why does my ATP yield plateau after 2 hours despite having excess PEP monosodium salt in the reaction? A1: The primary culprit is inorganic phosphate (Pi) accumulation. In complex systems like crude cell extracts, PEP is rapidly degraded by endogenous phosphatases, releasing Pi[1]. Furthermore, ATP hydrolysis by your target reaction generates additional Pi. This accumulated Pi chelates free magnesium (Mg²⁺), a critical cofactor required for both Pyruvate Kinase activity and downstream processes[2]. Once free Mg²⁺ drops below a critical threshold (typically ~5 mM), the entire ATP regeneration cascade arrests, regardless of how much PEP remains.

Q2: How does the preparation of the PEP monosodium salt stock affect regeneration efficiency? A2: PEP monosodium salt is highly acidic when dissolved in water. If the stock solution is not immediately titrated to pH 7.0–7.5, the acidic environment catalyzes the spontaneous hydrolysis of the high-energy enol-phosphate bond[3]. This oversight not only depletes your functional phosphoryl donor pool before the experiment even begins but also pre-loads your system with inhibitory inorganic phosphate.

Q3: My Pyruvate Kinase (PK) seems to lose activity rapidly. What is the mechanistic cause? A3: PK is strictly dependent on both divalent (Mg²⁺) and monovalent (K⁺) cations to maintain its catalytic conformation. A common oversight is failing to supplement the reaction buffer with sufficient potassium. Without ~100 mM K⁺, PK cannot efficiently transfer the phosphoryl group from PEP to ADP. If K⁺ is present, check for oxidative stress; trace heavy metals can oxidize critical cysteine residues in the PK active site.

Q4: How can I differentiate between Pyruvate Kinase inactivation, Mg²⁺ depletion, and PEP degradation? A4: Do not guess—use a self-validating spike assay. When ATP production plateaus, split your stalled reaction into three aliquots:

  • Spike A: Add 15 mM fresh PEP. (If activity resumes, endogenous phosphatases depleted your PEP pool[4]).

  • Spike B: Add 5 mM Mg-Acetate. (If activity resumes, phosphate accumulation chelated your free Mg²⁺[5]).

  • Spike C: Add fresh PK enzyme. (If activity resumes, your enzyme was denatured or inactivated). If none of these recover the system, you are likely suffering from severe pH drift or irreversible byproduct inhibition.

Diagnostic Decision Tree

Use this workflow to systematically isolate the variable causing low ATP yields in your laboratory.

Workflow Start Low ATP Yield CheckPH Check PEP Stock pH (< 6.0?) Start->CheckPH AdjustPH Adjust to pH 7.0-7.5 CheckPH->AdjustPH Yes CheckMg Quantify Free Mg2+ CheckPH->CheckMg No AddMg Fed-batch Mg2+ Addition CheckMg->AddMg Low Mg2+ CheckEnzyme Verify PK Activity CheckMg->CheckEnzyme Normal Mg2+ AddK Supplement 100mM K+ CheckEnzyme->AddK No K+

Diagnostic decision tree for troubleshooting low ATP yields in PEP/PK systems.

Experimental Protocol: Self-Validating Fed-Batch PEP/PK Regeneration

To prolong ATP regeneration and overcome the thermodynamic limitations of batch reactions, use this self-validating fed-batch methodology. This protocol actively mitigates Mg²⁺ chelation and PEP degradation.

Step 1: Preparation of pH-Stabilized PEP Monosodium Salt

  • Weigh the required amount of PEP monosodium salt powder.

  • Dissolve in a minimal volume of 100 mM HEPES or MOPS buffer (pH 7.5) on ice.

  • Validation Check: Immediately verify the pH using a micro-probe. If pH < 7.0, titrate dropwise with 1M KOH. Causality Note: We use KOH instead of NaOH to simultaneously build the K⁺ pool required for downstream PK activation.

Step 2: Baseline Reaction Assembly

  • Assemble the reaction matrix containing: 30 mM stabilized PEP, 0.17 mg/mL Pyruvate Kinase, 5 mM ATP/ADP, 100 mM K-Acetate, and 10 mM Mg-Acetate.

  • Initiate the reaction at 37°C.

  • Validation Check: Perform a baseline ATP measurement (e.g., via luciferase assay) at t=0 and t=15 min to confirm initial PK catalytic turnover.

Step 3: Coordinated Fed-Batch Addition

  • At t=1.5 hours (just before the predicted phosphate-induced plateau), spike the reaction with a pre-mixed "feed" solution containing 15 mM PEP and 5 mM Mg-Acetate.

  • Causality Note: The coordinated addition of Mg²⁺ strictly compensates for the Pi released during the first 1.5 hours. This prevents the free Mg²⁺ concentration from dropping below the catalytic threshold required by PK[5].

Step 4: System Validation via Pi Quantification

  • Withdraw 5 µL aliquots every hour.

  • Assay for inorganic phosphate using a Malachite Green colorimetric assay.

  • Validation Check: If [Pi] exceeds 25 mM and ATP yield drops despite the feed, the fed-batch Mg²⁺ ratio must be incrementally increased in your next optimization run to outcompete the chelation kinetics.

References
  • Prolonging cell-free protein synthesis by selective reagent additions - PubMed Source: nih.gov URL:[Link]

  • Prolonging Cell-Free Protein Synthesis by Selective Reagent Additions - ResearchGate Source: researchgate.net URL:[Link]

  • Prolonging cell-free protein synthesis with a novel ATP regeneration system - PubMed Source: nih.gov URL:[Link]

  • ATP regeneration using phosphoenol pyruvate (PEP), acetyl phosphate... - ResearchGate Source: researchgate.net URL:[Link]

  • Role of a Guanidinium Cation-Phosphodianion Pair in Stabilizing the Vinyl Carbanion Intermediate of Orotidine 5'-Phosphate Decarboxylase-Catalyzed Reactions - PMC Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Phosphoenolpyruvate (PEP) Monosodium Salt Stability

Welcome to the Technical Support Center for Phosphoenolpyruvate (PEP) Monosodium Salt. PEP is a critical metabolite used extensively in coupled enzymatic assays, kinase activity screening, and synthetic biology.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phosphoenolpyruvate (PEP) Monosodium Salt. PEP is a critical metabolite used extensively in coupled enzymatic assays, kinase activity screening, and synthetic biology. However, its high-energy enol phosphate bond (ΔG° hydrolysis = -61.9 kJ/mol) makes it notoriously susceptible to rapid degradation if buffer conditions are not meticulously controlled[1].

This guide provides drug development professionals and researchers with the mechanistic causality behind PEP instability, actionable troubleshooting steps, and self-validating protocols to ensure reproducible experimental workflows.

Core Principles: The Causality of PEP Degradation

To prevent PEP degradation, one must understand its behavior in solution. In pure water at a neutral pH, PEP is kinetically stable for months[2]. This counterintuitive stability is due to the formation of a highly stable cyclic pentacoordinate phosphorus intermediate that protects the molecule from nucleophilic attack by water[2].

However, this protective cyclic structure is easily disrupted by specific environmental factors:

  • Acidic pH & High Temperatures: Shifts the equilibrium toward an acyl phosphate intermediate, leading to rapid hydrolysis into pyruvate and inorganic phosphate (Pi)[1].

  • Primary Alcohols: Molecules like glycerol or methanol force the formation of an unstable acyclic pentacoordinated intermediate. This collapses instantly, causing PEP to act as a phosphorylating agent that transfers its phosphate group to the alcohol[2].

  • Divalent Metal Cations: Metals such as Ni²⁺, Co²⁺, Mg²⁺, and Mn²⁺ act as Lewis acids, catalyzing phosphoryl transfer and accelerating nonenzymatic hydrolysis[3].

G PEP PEP Monosodium Salt (Aqueous Solution) Neutral Neutral pH (7.5-8.5) No Alcohols PEP->Neutral Acid Acidic pH (< 6.0) or High Temp PEP->Acid Metals Divalent Cations (Mg2+, Mn2+, Co2+) PEP->Metals Alcohols Primary Alcohols (e.g., Glycerol) PEP->Alcohols Stable Stable Cyclic Pentacoordinate Intermediate Neutral->Stable Hydrolysis Hydrolysis to Pyruvate + Pi Acid->Hydrolysis Metals->Hydrolysis Phosphorylation Phosphorylated Alcohol + Pyruvate Alcohols->Phosphorylation

Fig 1: Mechanistic pathways of PEP degradation vs. stability based on buffer composition.

Troubleshooting & FAQs

Q1: My baseline in the NADH-coupled Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) assay is dropping rapidly before I even add my target enzyme. What is happening? A1: Your PEP stock has hydrolyzed into pyruvate and Pi. When this contaminated PEP is added to the assay, the LDH in your coupling system immediately consumes NADH to convert the free pyruvate into lactate. This causes a premature, rapid drop in absorbance at 340 nm. To fix this, discard the degraded stock, prepare PEP freshly in a metal-free buffer at pH 7.5, and store it strictly at -80°C[4].

Q2: I added 10% glycerol to my PEP buffer to act as a cryoprotectant for my coupled enzymes, but my PEP degraded within minutes. Why? A2: Never mix primary alcohols directly into a concentrated PEP stock. Alcohols (like glycerol, methanol, or ethanol) are highly nucleophilic toward PEP. They disrupt the stable cyclic intermediate, forcing an acyclic conformation that collapses rapidly. PEP will transfer its phosphate to the glycerol, leaving you with phosphorylated glycerol and pyruvate[2]. Add cryoprotectants only to the enzyme stocks, never to the PEP substrate stock.

Q3: My assay requires 10 mM MgCl₂ for Pyruvate Kinase activity. Should I include this in my 100 mM PEP stock solution to simplify pipetting? A3: No. Divalent cations like Mg²⁺, Mn²⁺, and Co²⁺ catalyze the nonenzymatic hydrolysis of PEP[3]. While Mg²⁺ is essential for the enzymatic reaction in the final assay well, storing PEP in the presence of unchelated divalent cations will drastically reduce its half-life. Keep your PEP stock completely metal-free.

Quantitative Data: Buffer Compatibility & Stability

The following tables summarize the kinetic stability of PEP under various environmental conditions to help you design your assay matrix.

Table 1: Environmental Effects on PEP Hydrolysis Kinetics
ConditionpHTemperatureObserved Stability / Half-lifeMechanism of Degradation
Pure Water 7.025°CStable (Months)Protected by cyclic intermediate[2]
Acidic Buffer < 6.060°CRapid Hydrolysis (t½ < 1 hr)Acyl phosphate intermediate cleavage[1]
Aqueous + Mg²⁺ 7.537°CModerate HydrolysisMetal-ion catalyzed phosphoryl transfer[3]
Aqueous + Methanol 7.025°CHighly Unstable (Minutes)Acyclic intermediate collapse (Phosphorylation)[2]
Table 2: Buffer Matrix Compatibility for PEP Stock Solutions
Buffer ComponentCompatibilityRecommendation
HEPES / Tris-HCl ExcellentIdeal for buffering PEP stocks at pH 7.5 - 8.0.
Phosphate Buffers PoorAvoid. Interferes with downstream Pi detection assays.
Glycerol / PEG Critical FailureDo not use in PEP stocks; causes rapid autophosphorylation.
EDTA (0.1 mM) ExcellentRecommended to chelate trace metals and prevent hydrolysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your high-throughput screens or kinetic assays, use the following self-validating protocol for preparing and storing PEP Monosodium Salt.

Protocol: Preparation and Validation of 100 mM PEP Stock

Step 1: Reagent Preparation

  • Use ultra-pure, metal-free water (18.2 MΩ·cm).

  • Prepare a 50 mM Tris-HCl buffer, supplemented with 0.1 mM EDTA to chelate trace metals. Adjust to pH 7.5 at 4°C.

  • Critical: Ensure no alcohols or divalent metals are present in this buffer.

Step 2: Dissolution

  • Weigh the required mass of PEP monosodium salt powder (equilibrated to room temperature in a desiccator to prevent condensation).

  • Slowly add the pre-chilled Tris-EDTA buffer. Vortex gently until fully dissolved. Keep the tube on ice.

Step 3: Self-Validation (Coupled Assay Integrity Check) Before freezing your aliquots, validate the absence of pyruvate contamination.

  • Prepare a 1 mL cuvette with your standard PK/LDH assay buffer (containing NADH, MgCl₂, and LDH, but no ADP or PK).

  • Add a 10 µL aliquot of your new PEP stock.

  • Monitor absorbance at 340 nm for 2 minutes.

  • Causality Check: If the A340 remains perfectly stable, your PEP is pure. If the A340 drops immediately, your PEP stock has already hydrolyzed into pyruvate, and LDH is consuming NADH to clear it. Discard the stock if a drop is observed.

Step 4: Cryopreservation

  • Aliquot the validated PEP solution into single-use microcentrifuge tubes.

  • Flash-freeze immediately in liquid nitrogen.

  • Store at -80°C. Aqueous solutions of PEP should not be stored at 4°C for more than one day[4].

Workflow Step1 1. Weigh PEP Powder (Equilibrated to RT) Step2 2. Dissolve in Pre-chilled Metal-Free Buffer Step1->Step2 Step3 3. Aliquot & Flash Freeze (Liquid N2) Step2->Step3 QC1 QC: 31P-NMR (Check for Pi peak) Step2->QC1 QC2 QC: Coupled Assay (NADH absorbance) Step2->QC2 Step4 4. Store at -80°C (Stable for months) Step3->Step4

Fig 2: Standardized workflow for the preparation, storage, and quality control of PEP solutions.

References

  • Zimmermann, J., Mayer, R. J., & Moran, J. (2023).
  • Baccolini, G., Boga, C., & Micheletti, G. (2010). "The Phosphoenolpyruvate Phosphorylation: A Self-Organized Mechanism with Implications to Understand the RNA Transformations.
  • Benkovic, S. J., & Schray, K. J. (1968). "Kinetics and mechanisms of phosphoenolpyruvate hydrolysis.
  • Cayman Chemical Company. (2022). "Phosphoenolpyruvic Acid (potassium salt)
  • Erhard, K., & Davis, R. C. (1975).

Sources

Troubleshooting

Improving the shelf life of monosodium phosphoenolpyruvate solutions at -20°C

Technical Support Center: Troubleshooting & Optimizing Monosodium Phosphoenolpyruvate (PEP) Shelf Life at -20°C Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing Monosodium Phosphoenolpyruvate (PEP) Shelf Life at -20°C

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assays due to the silent degradation of their phosphoenolpyruvate (PEP) stocks. PEP contains one of the highest-energy phosphate bonds in biology (ΔG°' of hydrolysis ≈ -61.9 kJ/mol). While this makes it an exceptional phosphate donor for kinases, it also makes it highly susceptible to non-enzymatic hydrolysis.

This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions to ensure your PEP solutions remain fully active during -20°C storage.

Section 1: The Root Causes of PEP Degradation (Mechanistic FAQs)

Q1: I stored my PEP solution at -20°C in a standard PBS (Sodium Phosphate) buffer. Why did it lose activity within a week? A1: The loss of activity is driven by a physical phenomenon known as "freeze-concentration" combined with a dramatic pH shift. When a sodium phosphate buffer freezes, the dibasic salt (Na₂HPO₄) crystallizes out of solution much faster than the monobasic salt (NaH₂PO₄). As ice forms, the remaining unfrozen liquid micro-pockets become highly concentrated with the acidic monobasic salt, causing the1[1]. Because PEP is extremely sensitive to acidic hydrolysis, this transient but severe acidic environment rapidly cleaves the enol-phosphate bond, yielding 2[2]. Causality Check: Never use sodium phosphate buffers for freezing PEP.

Q2: My buffer is Tris-HCl (pH 7.5), but I still see degradation over time. What else causes PEP hydrolysis? A2: If pH shifts are controlled, the next leading culprits are trace divalent metal cations (e.g., Mg²⁺, Mn²⁺, Ca²⁺). Divalent metals coordinate with the enolate oxygen of PEP, stabilizing a cyclic pentacoordinate phosphorus intermediate. This stabilization lowers the activation energy for nucleophilic attack by water, 3[3]. Causality Check: If your storage buffer lacks a chelating agent, trace metals from water or glassware will catalyze degradation even at -20°C.

PEP_Degradation PEP Phosphoenolpyruvate (Intact Enol Phosphate) Stress Freezing Stress (Na-Phosphate pH Drop) PEP->Stress Incompatible Buffer Metals Trace Divalent Cations (Mg2+, Mn2+) PEP->Metals Unchelated Metals Intermediate Cyclic Pentacoordinate Intermediate Stress->Intermediate Acid Catalysis Metals->Intermediate Enolate Stabilization Degradation Pyruvate + Pi (Irreversible Loss) Intermediate->Degradation Spontaneous Hydrolysis

Mechanistic pathway of PEP hydrolysis triggered by freezing-induced pH shifts and divalent cations.

Section 2: Buffer Selection & Quantitative Data

To prevent the degradation mechanisms outlined above, buffer selection is critical. The table below summarizes the quantitative impact of buffer choices on freezing dynamics and PEP stability.

Buffer System (50 mM)pH at 25°CpH Shift at -20°CSuitability for PEP StorageMechanistic Rationale
Sodium Phosphate 7.4Drops to ~4.0Poor Selective crystallization of dibasic salts causes severe acidification, driving PEP hydrolysis.
Potassium Phosphate 7.4Drops to ~6.5Moderate K⁺ salts co-crystallize more evenly than Na⁺ salts, mitigating severe pH drops, but still risky.
Tris-HCl 7.5Rises to ~8.5Good Amine buffers increase in pH as temperature drops. PEP is highly stable at slightly alkaline pH.
HEPES / MOPS 7.5Minimal (< 0.2)Excellent Zwitterionic buffers exhibit negligible pH shifts during freezing, maintaining a stable environment.

Section 3: Self-Validating Protocol for PEP Preparation and Cryopreservation

Do not just freeze your solutions and hope for the best. A robust protocol must be a self-validating system. The following methodology ensures your PEP is 4[4].

PEP_Workflow Powder 1. Weigh PEP (Equilibrate to RT) Buffer 2. Dissolve in HEPES (pH 7.5) Powder->Buffer EDTA 3. Add 1 mM EDTA (Chelate Metals) Buffer->EDTA Validate 4. Validate Integrity (Zero-Time Check) EDTA->Validate Aliquot 5. Snap Freeze (Liquid N2) Validate->Aliquot Store 6. Store at -20°C (No Freeze-Thaw) Aliquot->Store

Self-validating workflow for the preparation, validation, and cryopreservation of PEP solutions.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized monosodium PEP powder to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening cold powder introduces atmospheric condensation, initiating localized hydrolysis in the solid state.

  • Buffer Preparation: Prepare a 50 mM HEPES or Tris-HCl buffer, adjusted to pH 7.5. Add 1 mM EDTA to the buffer.

    • Causality: EDTA chelates trace divalent cations (Mg²⁺, Ca²⁺) that would otherwise stabilize the transition state of PEP hydrolysis.

  • Dissolution: Dissolve the PEP powder in the prepared buffer to your desired stock concentration (e.g., 100 mM). Keep the solution on ice during this process.

  • Self-Validation (The "Zero-Time" Check): Before freezing, take a 10 µL aliquot and run a baseline Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay without adding the Pyruvate Kinase (PK).

    • Logic: If the PEP has hydrolyzed during storage or preparation, free pyruvate will already be present. The LDH will consume NADH (measurable by a drop in absorbance at 340 nm) in the absence of PK. A high background NADH consumption indicates your stock is already compromised and should be discarded.

  • Aliquot and Snap-Freeze: Dispense the validated solution into single-use aliquots (e.g., 50–100 µL). Snap-freeze the tubes in liquid nitrogen or a dry ice/ethanol bath.

    • Logic: Snap-freezing bypasses the slow transition phase where freeze-concentration effects are most damaging.

  • Storage: Transfer immediately to a -20°C (or preferably -80°C) freezer.

Section 4: Advanced Troubleshooting FAQs

Q3: My downstream assay (e.g., a kinase assay) requires Mg²⁺. Won't the EDTA in the PEP storage buffer inhibit my reaction? A3: This is a common concern, but it is resolved through dilution mathematics. If your PEP stock is 100 mM with 1 mM EDTA, and you dilute it to a final working concentration of 1 mM PEP in your assay, the final EDTA concentration becomes a negligible 10 µM. Since most kinase assays utilize 5–10 mM Mg²⁺, the massive molar excess of magnesium easily outcompetes the diluted EDTA, leaving your assay kinetics unaffected.

Q4: Can I thaw an aliquot, use half, and put it back at -20°C? A4: Absolutely not. Repeated freeze-thaw cycles are the death knell for PEP solutions. During the slow thawing process at room temperature, the solution transitions through a phase where ice melts into pockets of highly concentrated solutes and localized pH anomalies. This kinetic energy spike accelerates hydrolysis. Always discard unused thawed portions.

References

  • Chemical Science (RSC Publishing): A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate.[Link]

  • PubMed (ACS Publications): Hydrolysis of phosphoenolpyruvate catalyzed by phosphoenolpyruvate carboxylase from Zea mays.[Link]

  • Ovid (Journal of Pharmaceutical Sciences): Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation.[Link]

  • PMC - NIH: An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentration.[Link]

Sources

Optimization

Technical Support Center: Resolving 2-(Phosphonooxy)acrylic Acid (PEP) Precipitation in Assay Buffers

Welcome to the Technical Support Center for assay optimization. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and solubility of 2-(phosphonooxy)acrylic acid sodium/potassium...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay optimization. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and solubility of 2-(phosphonooxy)acrylic acid sodium/potassium salt , commonly known as Phosphoenolpyruvate (PEP) .

PEP is a critical substrate in coupled-enzyme assays (e.g., Pyruvate Kinase/Lactate Dehydrogenase assays) and a fundamental energy donor in biochemical research[1]. However, its high charge density makes it notoriously prone to precipitation, particularly in the presence of divalent cations. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assays remain robust, reproducible, and artifact-free.

Mechanistic Insights: Why Does PEP Precipitate?

To troubleshoot effectively, we must first understand the causality behind the precipitation. PEP contains both a carboxylate group and a phosphate ester group[2]. At physiological or slightly alkaline pH (pH 7.0–8.0), these groups are fully deprotonated, giving the molecule a high negative charge density.

When divalent cations like Mg²⁺, Ca²⁺, or Mn²⁺ —which are often strictly required as enzyme cofactors[3]—are introduced into the buffer, they coordinate strongly with the phosphate and carboxylate moieties of PEP. If the concentration of these metal-PEP complexes exceeds their specific solubility product constant ( Ksp​ ), rapid nucleation occurs, resulting in a cloudy suspension or visible white precipitate. Furthermore, if your assay utilizes a phosphate buffer system, the divalent cations will simultaneously form insoluble magnesium or calcium phosphates, severely compounding the precipitation issue[4].

Quantitative Data: Solubility & Concentration Thresholds

To prevent precipitation, assay parameters must be kept within specific thermodynamic limits. The table below summarizes the critical thresholds for PEP and its co-components.

Assay ComponentRecommended Working RangePrecipitation Risk ThresholdMechanistic Note
PEP (Na⁺ or K⁺ Salt) 1.0 – 5.0 mM> 10.0 mMThe absolute solubility of PEP-K in PBS (pH 7.2) is ~10 mg/mL (~48 mM)[5], but this limit drops exponentially when divalent cations are present[6].
Mg²⁺ / Mn²⁺ (Cofactors) 2.0 – 5.0 mM> 10.0 mMHigh concentrations drive the equilibrium toward insoluble metal-PEP complex formation[3].
Buffer pH 7.0 – 7.5> 8.0Alkaline environments ensure complete deprotonation of PEP, maximizing electrostatic interactions with Mg²⁺/Ca²⁺[7].
Phosphate (Buffer) 0 mM (Avoid)> 1.0 mMMg²⁺ and Ca²⁺ readily form insoluble phosphate salts. Use Good's buffers (HEPES, Bis-Tris) instead[8].

Troubleshooting FAQs

Q1: My assay buffer turns cloudy immediately after adding MgCl₂. How do I fix this? A1: This is a classic "order of addition" error. If you add MgCl₂ to a highly concentrated stock solution of PEP, the localized concentration of both ions exceeds the Ksp​ , causing irreversible precipitation. Solution: Always add divalent cations last, and only after the buffer has been brought to its final volume. Ensure the solution is under continuous magnetic stirring during the addition to prevent localized concentration spikes.

Q2: Which buffer system is optimal for PEP-dependent assays? A2: Avoid phosphate buffers entirely (e.g., PBS). The phosphate ions will compete with PEP for the divalent cations, leading to magnesium phosphate precipitation[4]. Instead, utilize zwitterionic Good's buffers such as HEPES, Tricine, or Bis-Tris . Empirical data suggests that 150 mM Bis-Tris at pH 7.0 provides superior stability and solubility for PEP and its associated enzymes compared to Tricine or phosphate systems[8].

Q3: How should I store my PEP solutions to prevent degradation and loss of solubility? A3: PEP is highly susceptible to non-enzymatic hydrolysis in aqueous solutions, breaking down into pyruvate and inorganic phosphate[1]. The released inorganic phosphate will then precipitate with Mg²⁺. Solution: Do not store aqueous PEP solutions for more than one day[5]. Always prepare fresh working stocks from the lyophilized crystalline solid immediately prior to your experiment. If you must store it, keep the dry powder desiccated at -20°C[5].

Q4: Can I use Calcium (Ca²⁺) instead of Magnesium (Mg²⁺) to avoid precipitation? A4: No. Calcium actually forms even less soluble complexes with phosphate-bearing molecules than Magnesium[9]. Furthermore, Calcium is a known inhibitor of several PEP-dependent enzymes (such as Phosphoenolpyruvate Carboxylase)[8]. Stick to Mg²⁺ or Mn²⁺, and strictly control their concentrations.

Experimental Protocol: Optimized Preparation of PEP-Supplemented Assay Buffers

To ensure a self-validating, precipitation-free system, follow this step-by-step methodology for preparing a standard 10 mL assay buffer (e.g., for a Pyruvate Kinase coupled assay).

Materials Required:

  • Bis-Tris base (ultrapure)

  • KCl (Monovalent cation activator)[3]

  • MgCl₂ hexahydrate (Divalent cation activator)

  • PEP monopotassium or monosodium salt (crystalline solid)[5]

  • Dithiothreitol (DTT)[10]

Step-by-Step Methodology:

  • Base Buffer Preparation: Dissolve Bis-Tris in 8 mL of molecular-grade H2​O to achieve a final concentration of 50 mM.

  • pH Adjustment: Adjust the pH to exactly 7.2 using 1M HCl or NaOH. Crucial: Do not adjust the pH after adding PEP, as localized alkaline drops from NaOH will cause immediate precipitation.

  • Monovalent Salt Addition: Add KCl to a final concentration of 10 mM. Monovalent cations do not precipitate PEP and are required for enzyme activation[3].

  • Reducing Agent (Optional but recommended): Add DTT to a final concentration of 1 mM to protect enzyme sulfhydryl groups[10].

  • PEP Integration: Weigh out the PEP solid to achieve a final concentration of 2.0 mM. Slowly sprinkle the powder into the buffer while stirring continuously. Wait until the solution is 100% optically clear.

  • Volume Adjustment: Bring the total volume to 9.5 mL with H2​O .

  • Divalent Cation Titration (The Critical Step): Prepare a separate 100 mM stock of MgCl₂. While the buffer is vigorously stirring, add 500 µL of the MgCl₂ stock dropwise (1 drop per 2 seconds) to achieve a final concentration of 5.0 mM Mg²⁺.

  • Validation: Visually inspect the solution against a dark background. It should remain perfectly clear. Measure the absorbance at 340 nm (if using NADH in a coupled assay) to ensure no light scattering from micro-precipitates is occurring[10].

Buffer Preparation Workflow & Decision Logic

The following diagram illustrates the logical workflow for preparing PEP buffers and troubleshooting precipitation events.

PEP_Workflow Start Start: Buffer Preparation BaseBuffer Prepare Base Buffer (HEPES or Bis-Tris, NO Phosphate) Start->BaseBuffer AdjustPH Adjust pH to 7.0 - 7.5 BaseBuffer->AdjustPH AddPEP Add PEP Powder & Dissolve Fully AdjustPH->AddPEP AddMg Add Mg2+ / Mn2+ Dropwise Under Continuous Stirring AddPEP->AddMg CheckPrecip Is the solution cloudy or precipitating? AddMg->CheckPrecip Error1 Precipitation Detected CheckPrecip->Error1 Yes Success Solution Clear: Proceed to Assay CheckPrecip->Success No Fix1 Check Order of Addition: Were Mg2+ and PEP mixed at high conc? Error1->Fix1 Fix2 Check pH: Is pH > 8.0? Error1->Fix2 Fix3 Check Buffer: Are phosphate ions present? Error1->Fix3 Fix1->BaseBuffer Restart Fix2->BaseBuffer Fix3->BaseBuffer

Figure 1: Decision tree and workflow for the preparation of PEP-supplemented assay buffers and precipitation troubleshooting.

References

  • Distinguishing the chemical moiety of phosphoenolpyruvate that contributes to allostery in muscle pyruvate kinase. National Center for Biotechnology Information (PMC). Available at:[Link][6]

  • Conversion of phosphoenolpyruvate to pyruvate in Thermoanaerobacterium saccharolyticum. National Center for Biotechnology Information (PMC). Available at:[Link][10]

  • Phosphorylation of bacterial-type phosphoenolpyruvate carboxylase at Ser425 provides a further tier of enzyme control in developing castor oil seeds. National Center for Biotechnology Information (PMC). Available at:[Link][7]

  • Bicarbonate assay and phosphoenolpyruvate carboxylase enzyme from hyphomicrobium. Google Patents (US5514538A). Available at:[8]

  • The effect of monovalent and divalent cations on the activity of Streptococcus lactis C10 pyruvate kinase. National Center for Biotechnology Information (PubMed). Available at:[Link][3]

  • Phosphoenolpyruvic acid (PAMDB000111). P. aeruginosa Metabolome Database. Available at:[Link][2]

  • An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • A Conserved 19-Amino Acid Synthetic Peptide from the Carboxy Terminus of Phosphoenolpyruvate Carboxylase Inhibits the in Vitro Phosphorylation of the Enzyme by the Calcium-Independent Phosphoenolpyruvate Carboxylase Kinase. National Center for Biotechnology Information (PMC). Available at:[Link][9]

  • Ternary Complex Formation of Phosphate with Ca and Mg Ions Binding to Ferrihydrite: Experiments and Mechanisms. ACS Earth and Space Chemistry. Available at:[Link][4]

Sources

Troubleshooting

Overcoming enzyme inhibition caused by degraded phosphoenolpyruvate monosodium salt

Welcome to the technical support guide for ensuring the fidelity of your experiments using phosphoenolpyruvate (PEP). This resource is designed for researchers, scientists, and drug development professionals to diagnose...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the fidelity of your experiments using phosphoenolpyruvate (PEP). This resource is designed for researchers, scientists, and drug development professionals to diagnose and overcome issues related to PEP degradation, a common but often overlooked source of enzyme inhibition and assay variability.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using PEP in enzymatic assays.

Q1: My enzyme activity is significantly lower than expected in a PEP-coupled assay. How can I determine if my PEP stock is the problem?

A1: Reduced enzyme activity is a classic symptom of PEP degradation. PEP is chemically labile in aqueous solutions and can hydrolyze into pyruvate and inorganic phosphate (Pi). Pyruvate, in particular, is a known product inhibitor of many enzymes that use PEP as a substrate, such as pyruvate kinase (PK).[1][2]

To diagnose the issue, you must systematically assess the purity of your PEP solution. A multi-step approach is recommended:

  • Prepare Fresh Controls: Always prepare a fresh solution of PEP from a crystalline solid, preferably from a new, unopened vial, and compare its performance against your existing stock solution.

  • Perform a PEP Purity Assay: Use a dedicated assay to quantify the concentration of PEP and potential contaminants like pyruvate. A straightforward enzymatic assay is described in Part 2, Protocol 1 .

  • Check Storage Conditions: Verify that your PEP solutions have been stored correctly. Aqueous solutions are not recommended for long-term storage; aliquoting and freezing at -80°C is critical.[3] Even then, stability can be limited.[4]

Q2: What are the primary degradation products of PEP, and how do they cause inhibition?

A2: The high-energy phosphate bond in PEP is susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain metal ions. The primary degradation products are pyruvate and inorganic phosphate (Pi) .

  • Pyruvate: This is the most common and problematic inhibitor. In many kinase assays, such as those involving pyruvate kinase (PK), pyruvate acts as a product inhibitor.[1] It binds to the enzyme's active site, competing with PEP and reducing the overall reaction velocity. This leads to artificially low activity measurements for your primary enzyme.

  • Inorganic Phosphate (Pi): While generally less potent than pyruvate, elevated concentrations of Pi can also cause inhibition in some ATP-dependent enzyme systems.

The stability of solid PEP salts is generally high, with specifications often guaranteeing stability for 24 months when stored at +2 to +8°C.[5][6] However, once dissolved, the stability plummets. Aqueous solutions of PEP are not recommended for storage for more than one day.[4]

Q3: What are the best practices for preparing and storing PEP solutions to prevent degradation?

A3: Adhering to strict preparation and storage protocols is the most effective way to prevent PEP degradation and ensure reproducible results.

ParameterRecommendationRationale
Solvent Use high-purity, sterile water or a suitable buffer (e.g., Tris, HEPES) at a neutral pH (7.0-7.5).PEP is more stable at neutral pH. Extreme pH values accelerate hydrolysis.
Preparation Prepare solutions fresh for each experiment whenever possible.[4] If a stock solution is necessary, prepare it on ice to minimize degradation during handling.Minimizes the time PEP spends in its less stable aqueous form.
Aliquoting Dispense the stock solution into single-use aliquots.This is the most critical step. It prevents repeated freeze-thaw cycles, which accelerate degradation and introduce contamination risks.[3]
Storage Temp. Store aliquots at -80°C for long-term storage. For short-term (hours), keep on ice.Freezing significantly slows the rate of hydrolysis. -20°C is acceptable, but -80°C is superior for preserving integrity.[3][7]
Container Use sterile, nuclease-free microcentrifuge tubes.Prevents microbial or enzymatic degradation.
Q4: I suspect my commercial PEP powder has degraded. What are the typical purity specifications I should look for?

A4: Reputable suppliers provide a Certificate of Analysis (C of A) with detailed purity specifications. Key parameters to check include:

  • Enzymatic Purity (PEP): This should be high, typically ≥95% or even ≥97%.[4]

  • Pyruvate Content: This is a critical indicator of degradation. High-quality lots should have very low pyruvate content, often ≤0.1%.[5][6]

  • Inorganic Phosphate (Pi): Similarly, this should be low, typically ≤0.6%.[5][6]

  • Water Content: For solid forms, this is an important parameter as moisture can facilitate hydrolysis over time.

If you suspect your lot is compromised, contact the manufacturer's technical support with the lot number and your experimental data.

Part 2: Experimental Protocols & Workflows

This section provides detailed methodologies for quality control and troubleshooting.

Workflow 1: Troubleshooting Low Enzyme Activity in PEP-Coupled Assays

This workflow provides a logical sequence of steps to diagnose the root cause of poor assay performance.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Basic Controls cluster_2 Phase 3: Diagnosis & Confirmation cluster_3 Phase 4: Advanced Analysis A Symptom: Low or No Enzyme Activity B Prepare Fresh PEP Stock from Solid A->B C Re-run Assay with Fresh vs. Old PEP B->C D Activity Restored? C->D E Problem Identified: Old PEP Stock Degraded. Discard Old Stock. D->E Yes F Activity Still Low. Proceed to Deeper QC. D->F No G Run QC Assay: Quantify PEP & Pyruvate (See Protocol 1) F->G H Is [PEP] Correct & [Pyruvate] Low? G->H I PEP Integrity Confirmed. Troubleshoot Other Assay Components (Enzyme, Buffer). H->I Yes J PEP Integrity Fails. Source Powder is Impure. Contact Supplier. H->J No

Caption: Troubleshooting workflow for PEP-related assay failure.

Protocol 1: Enzymatic Quality Control Assay for PEP Solutions

This protocol uses pyruvate kinase (PK) and lactate dehydrogenase (LDH) to quantify both PEP and contaminating pyruvate in a given stock solution. This is a classic coupled enzyme system where the oxidation of NADH is monitored spectrophotometrically at 340 nm.[8]

Principle:

  • Pyruvate Quantification: LDH converts any existing pyruvate in the sample to lactate, oxidizing a stoichiometric amount of NADH to NAD+.

  • PEP Quantification: After the initial reaction plateaus, the addition of PK converts PEP to pyruvate. This newly formed pyruvate is then immediately consumed by LDH, causing a second phase of NADH oxidation.

G cluster_0 Phase 1: Pyruvate Measurement cluster_1 Phase 2: PEP Measurement Pyruvate Pyruvate (Contaminant) LDH LDH Pyruvate->LDH Pyruvate2 Pyruvate (Generated) NADH1 NADH NADH1->LDH Lactate Lactate LDH->Lactate NAD1 NAD+ LDH->NAD1 PEP PEP (Analyte) PK Pyruvate Kinase (Added in Step 2) PEP->PK ADP ADP ADP->PK PK->Pyruvate2 ATP ATP PK->ATP LDH2 LDH Pyruvate2->LDH2 NADH2 NADH NADH2->LDH2 Lactate2 Lactate LDH2->Lactate2 NAD2 NAD+ LDH2->NAD2

Caption: Coupled enzyme reactions for PEP and pyruvate quantification.

Materials:

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5

  • NADH Stock: 10 mM in Assay Buffer

  • ADP Stock: 100 mM in Assay Buffer

  • Lactate Dehydrogenase (LDH): ~500 units/mL suspension

  • Pyruvate Kinase (PK): ~500 units/mL suspension

  • PEP solution to be tested

  • Pyruvate Standard (for calibration curve, optional but recommended)

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix for the required number of wells. For each reaction, combine:

    • 85 µL Assay Buffer

    • 2 µL NADH Stock (final conc. ~0.2 mM)

    • 2 µL ADP Stock (final conc. ~2 mM)

    • 1 µL LDH enzyme

  • Add Sample: Add 10 µL of the PEP solution (or standard/blank) to the appropriate wells of the 96-well plate.

  • Initiate Phase 1: Add 90 µL of the Reaction Mix to each well. Mix gently.

  • Monitor Phase 1: Immediately begin reading the absorbance at 340 nm every 30 seconds until the reading is stable for at least 5 minutes. This decrease in A340 corresponds to the pyruvate initially present in the sample.

  • Initiate Phase 2: Add 1 µL of PK enzyme to each well to start the conversion of PEP.

  • Monitor Phase 2: Continue reading the absorbance at 340 nm until the signal is again stable. This second decrease in A340 corresponds to the amount of PEP in the sample.

Data Analysis:

  • Calculate the change in absorbance (ΔA340) for both Phase 1 (Pyruvate) and Phase 2 (PEP).

  • Using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹), convert the ΔA340 to the concentration of pyruvate and PEP in your original sample.

  • Purity Calculation: Purity (%) = [PEP] / ([PEP] + [Pyruvate]) * 100. A purity of >98% is desirable for most applications.

Part 3: Advanced Analytical Techniques

For research requiring the highest level of certainty, ³¹P-NMR spectroscopy provides a direct and unambiguous method for assessing PEP integrity.

Q5: When should I consider using ³¹P-NMR to analyze my PEP?

A5: While enzymatic assays are excellent for routine QC, ³¹P-Nuclear Magnetic Resonance (NMR) is the gold standard for identifying and quantifying various phosphorus-containing species in a sample.[9][10][11][12] Consider using ³¹P-NMR when:

  • You are developing a high-stakes assay (e.g., for HTS or clinical diagnostics) and need to validate your key substrate rigorously.

  • You observe unusual kinetics that cannot be explained by simple product inhibition and suspect the presence of other phosphorylated byproducts.

  • You are troubleshooting a custom synthesis or purification of PEP.

The ³¹P-NMR spectrum will show distinct peaks for PEP and its potential degradation product, inorganic phosphate (Pi), allowing for direct quantification of their relative amounts.

References
  • Roche CustomBiotech. (2026, March 17).
  • Roche CustomBiotech. (2026, February 20). Phosphoenolpyruvate (PEP), tri(cyclohexylammonium) salt. Roche.
  • Cell Biolabs, Inc.
  • Cayman Chemical. (2022, October 3). Phosphoenolpyruvic Acid (potassium salt)
  • ditki medical and biological sciences.
  • Patsnap Synapse. (2024, June 25). What are Pyruvate kinases inhibitors and how do they work?.
  • Knight, M. J., et al. (2015). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC.
  • An, Y., et al. (2007). Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria. PubMed.
  • Sigma-Aldrich. Phospho(enol)
  • Xu, C., et al. (1998). Phosphorus-31 Nuclear Magnetic Resonance Study of the Effect of Pentachlorophenol (PCP) on the Physiologies of PCP-Degrading Microorganisms. PMC.
  • Ciesielski, W., et al. (2019).
  • Sarkouhi, M., et al. (2012). ³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. PubMed.
  • Engelsen, S. B., et al. Phytic acid degradation by phytase – as viewed by 31p nmr and.
  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs.

Sources

Optimization

Process improvements for scaling up PEP monosodium salt ATP regeneration

Welcome to the Technical Support Center for Biocatalysis and Cell-Free Protein Synthesis (CFPS). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biocatalysis and Cell-Free Protein Synthesis (CFPS). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Scaling up Phosphoenolpyruvate (PEP) monosodium salt ATP regeneration from a 1 mL analytical tube to a preparative bioreactor is not merely a matter of increasing volumes; it requires a fundamental understanding of thermodynamics, byproduct accumulation, and kinetic inhibition.

This guide will dissect the causality behind common process failures and provide self-validating protocols to ensure your scaled-up reactions remain robust, cost-effective, and thermodynamically favorable.

Part 1: Core Mechanics & Scale-Up Bottlenecks

The PEP/Pyruvate Kinase (PK) system is widely considered the most efficient enzymatic ATP regeneration system when a strong, stable phosphorylating agent is required[1]. However, at scale, the very efficiency of this system becomes its Achilles' heel. The rapid turnover of PEP generates stoichiometric amounts of pyruvate and inorganic phosphate (Pi), creating a toxic feedback loop of pH crashes and cofactor chelation.

PEP_Pathway PEP PEP Monosodium Salt PK Pyruvate Kinase (PK) PEP->PK Phosphate Donor ADP ADP ADP->PK ATP ATP PK->ATP Pyruvate Pyruvate (Byproduct) PK->Pyruvate Target Target Biocatalysis ATP->Target Energy Pyruvate->Target Lowers pH (Inhibition) Target->ADP Recycled Phosphate Inorganic Phosphate Target->Phosphate Released Phosphate->PK Chelates Mg2+ (Inhibition)

Mechanistic pathway of PEP-mediated ATP regeneration highlighting inhibitory byproduct feedback.

Part 2: Troubleshooting & FAQs: Resolving Process Failures

Q1: Why does my reaction yield plateau after 2-4 hours despite starting with a high concentration of PEP? The Causality: The plateau is rarely due to the depletion of the primary carbon source alone. In crude E. coli extracts, PEP is rapidly degraded by endogenous phosphatases even in the absence of active protein synthesis[2]. Furthermore, as ATP is consumed by your target reaction, inorganic phosphate (Pi) accumulates. Pi acts as a potent chelator of free Mg²⁺[3]. Because Mg²⁺ is an essential cofactor for both Pyruvate Kinase and the ribosomal machinery, its sequestration completely halts translation[3]. Actionable Fix: Transition from a static batch to a fed-batch system. Implement coordinated additions of PEP and magnesium acetate to restore the free Mg²⁺ pool[2].

Q2: When moving from a 1 mL analytical scale to a 1 L bioreactor, my pH crashes rapidly. How do I stabilize it? The Causality: The PEP/PK system generates one mole of pyruvate for every mole of ATP regenerated. At a 1 L scale, the rapid accumulation of pyruvate (pKa ~2.5) overwhelms standard weak biological buffers (like 50 mM Tris-HCl), causing a severe pH drop that denatures your target enzymes[4]. Actionable Fix: Replace Tris with a high-capacity buffer such as 100 mM HEPES or Bis-Tris. For reactions >100 mL, integrate an active pH-stat system that titrates 1M KOH to maintain the pH strictly above 6.8. Do not use NaOH, as excess sodium can disrupt the precise ionic balance required for ribosomal stability.

Q3: I added exogenous Pyruvate Kinase (PK) to my PEP regeneration system to boost efficiency, but my productivity actually decreased. Why? The Causality: This is a classic self-inhibition paradox. Adding exogenous PK accelerates the conversion of PEP to pyruvate too rapidly. This sudden spike in pyruvate and the accompanying rapid pH drop inhibit the target enzymes before they have time to utilize the generated ATP[5]. Additionally, commercial PK is often stored in glycerol-containing buffers, which can be highly inhibitory to cell-free systems at elevated concentrations[5]. Actionable Fix: Rely on the endogenous PK naturally present in the E. coli extract. Studies demonstrate that an optimal concentration of 45 mM PEP performs equally well with or without exogenous PK supplementation, avoiding glycerol toxicity and uncontrollable pH crashes[5].

Q4: PEP monosodium salt is prohibitively expensive at scale (~$300/g). How can I improve the process economics? The Causality: Traditional energy-rich compounds like PEP contribute approximately 30-40% of the total reaction cost, making them economically prohibitive for industrial-scale batch applications[4]. While alternative donors like polyphosphate are cheaper[6], PEP remains the most thermodynamically efficient phosphorylating agent for driving unfavorable reactions[1]. Actionable Fix: To optimize costs, you must maximize the ATP turnover per mole of PEP. Utilize a Continuous-Exchange Cell-Free (CECF) format. By continuously dialyzing out the inhibitory pyruvate and inorganic phosphate while slowly feeding in PEP at the exact rate of consumption, you prevent byproduct inhibition. This extends the reaction duration and can reduce input costs by 5-10 fold compared to batch processes[4].

Part 3: Standard Operating Procedure (SOP): Coordinated Fed-Batch Scale-Up

To overcome the kinetic plateaus described above, use this self-validating fed-batch protocol. The system validates its own health via two physical readouts: stable pH (indicating balanced pyruvate generation) and optical clarity (indicating successful Mg²⁺ solubility).

ScaleUp_Protocol Phase1 Phase 1: Initial Batch 30 mM PEP & 5 mM Mg2+ Phase2 Phase 2: In-line Monitoring Track pH & ATP/ADP ratio Phase1->Phase2 Decision {Is pH < 6.8 or ATP depleted?} Phase2->Decision Phase3 Phase 3: Fed-Batch Addition Co-feed PEP, Mg2+, Amino Acids Decision->Phase3 Yes Phase4 Phase 4: Downstream Product & Pyruvate Clearance Decision->Phase4 No Phase3->Phase2 Loop until max volume

Decision matrix and workflow for fed-batch scale-up of PEP-driven cell-free reactions.

Step 1: Baseline Formulation Prepare the initial reaction mixture containing 30 mM PEP monosodium salt and 5 mM Mg²⁺ in 100 mM HEPES buffer (pH 7.2). Crucial Check: Do not exceed 45 mM PEP initially, as higher starting concentrations lead to rapid pyruvate accumulation and premature pH crashes[5].

Step 2: In-line Parameter Monitoring Equip the bioreactor with in-line pH and conductivity probes. Establish a baseline ATP/ADP ratio using at-line HPLC sampling. The reaction is thermodynamically healthy as long as the pH remains above 6.8.

Step 3: The "Rescue" Feed Preparation Prepare a highly concentrated feed solution containing PEP, Magnesium Acetate, and the specific amino acids most susceptible to rapid depletion. Mechanistic Note: Of the 20 standard amino acids, only Arginine, Cysteine, and Tryptophan are strictly required in the feed to restore system activity lost to endogenous extract metabolism[2].

Step 4: Coordinated Infusion At the 2-hour mark (or when the pH drops by 0.2 units, indicating significant ATP hydrolysis and pyruvate formation), initiate a slow, continuous infusion of the feed solution using a syringe pump. The addition of fresh magnesium is critical to replace the Mg²⁺ sequestered by newly formed inorganic phosphate[2]. Self-Validation: Ensure the feed line is positioned in a high-shear mixing zone; if a white precipitate (magnesium phosphate) forms, your infusion rate is too fast.

Step 5: Active pH-Stat Titration Simultaneously activate the pH-stat to titrate 1M KOH. Maintain the pH between 7.0 and 7.2. Terminate the reaction when the KOH consumption plateaus, indicating the cessation of metabolic activity.

Part 4: Quantitative Process Benchmarks

Use the following data table to benchmark your scale-up parameters against established causality principles.

ParameterAnalytical Scale (<1 mL)Preparative Scale (1L+)Mechanistic Causality for Shift
Initial PEP Concentration 45 mM (Static)20 - 30 mM (Fed-batch)High initial PEP at scale causes rapid pyruvate spikes, overwhelming buffer capacity and crashing the pH[5].
Buffer System 50 mM Tris-HCl100 mM HEPESTris loses buffering capacity at lower pH; HEPES provides robust control against acidic pyruvate accumulation.
Mg²⁺ Supplementation Static (e.g., 5 mM)Dynamic (Co-fed)Accumulating inorganic phosphate chelates free Mg²⁺, stripping ribosomes of their essential cofactor[3].
Exogenous Pyruvate Kinase Often addedOmittedEndogenous PK is sufficient; exogenous addition risks glycerol toxicity and accelerated, uncontrollable pH drops[5].
Reaction Duration 2 - 4 hours12 - 24 hoursCoordinated feeding of PEP, Mg²⁺, and specific amino acids (Arg, Cys, Trp) overcomes early kinetic plateaus[2].

References

  • [4] Optimization of Energy Regeneration in Cell-free Protein Synthesis. patsnap.com. 4

  • [2] Prolonging Cell-Free Protein Synthesis by Selective Reagent Additions. researchgate.net. 2

  • [3] Cell-free protein synthesis: the state of the art. nih.gov. 3

  • [5] WO2020176522A1 - Cell-free protein synthesis platforms derived from clostridia. google.com. 5

  • [1] In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A. asm.org. 1

  • [6] Optimized 3′-Phosphoadenosine-5′-phosphosulfate Biosynthesis via Yeast-Powered ATP Regeneration and Biotin–Streptavidin Enzyme Immobilization. acs.org. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Propenoic acid, 2-(phosphonooxy)-, Monosodium vs. Monopotassium Salt in Enzymatic Assays

As a Senior Application Scientist, one of the most frequent—and easily avoidable—pitfalls I encounter in assay development is the assumption that a substrate's counter-ion is merely a passive spectator. When utilizing 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent—and easily avoidable—pitfalls I encounter in assay development is the assumption that a substrate's counter-ion is merely a passive spectator. When utilizing 2-Propenoic acid, 2-(phosphonooxy)- (universally known as Phosphoenolpyruvate, or PEP) in enzymatic assays, the choice between its monosodium (PEP-Na) and monopotassium (PEP-K) salts can dictate the success or failure of your entire kinetic system.

This guide objectively compares PEP-Na and PEP-K, detailing the mechanistic causality behind their performance differences, and provides a self-validating protocol for highly sensitive coupled assays.

Mechanistic Grounding: The Monovalent Cation Paradox

Phosphoenolpyruvate is the primary high-energy phosphate donor in assays utilizing Pyruvate Kinase (PK). PK is widely employed either as a direct target or as a coupling enzyme to measure the activity of ATPases and GTPases.

The critical differentiator between PEP salts lies in the absolute monovalent cation requirement of Pyruvate Kinase. PK is a K+ -dependent enzyme; the binding of a potassium ion to its active site is not optional—it is a structural prerequisite for catalysis. Potassium induces a conformational change that closes the "lid" of the active site, correctly aligning PEP and ADP for the phosphoryl transfer[1][2].

When researchers inadvertently use the monosodium salt (PEP-Na)[3], they introduce Na+ ions into the microenvironment. Sodium binds competitively to the monovalent cation site but fails to induce the necessary active-site closure[4]. This competition drastically reduces the enzyme's Vmax​ and alters its Km​ , leading to lagging steady-state rates and artificially low signal readouts[4]. By utilizing PEP-K, the substrate itself continuously feeds the activating K+ pool, ensuring the coupling enzyme operates at peak kinetic efficiency.

Mechanism cluster_K Potassium Salt (PEP-K) cluster_Na Sodium Salt (PEP-Na) PEP Phosphoenolpyruvate (PEP) K_ion K+ Ion (Activator) PEP->K_ion Na_ion Na+ Ion (Competitor) PEP->Na_ion PK_Active Pyruvate Kinase Active Site Closed K_ion->PK_Active Induces active conformation High_Vmax High Vmax Optimal Coupling PK_Active->High_Vmax PK_Inhibited Pyruvate Kinase Active Site Open Na_ion->PK_Inhibited Competes with K+ fails to close lid Low_Vmax Lower Vmax Risk of Lag Phase PK_Inhibited->Low_Vmax

Fig 1: Mechanistic impact of K+ vs. Na+ on Pyruvate Kinase activation and assay efficiency.

Quantitative Comparison of PEP Salts

To streamline your reagent selection, the following table summarizes the quantitative and functional differences between the two salts.

PropertyPEP-Monosodium (PEP-Na)PEP-Monopotassium (PEP-K)
IUPAC Name Sodium 2-(phosphonooxy)prop-2-enoatePotassium 2-(phosphonooxy)prop-2-enoate
CAS Number 138-08-9 (Anhydrous) / 53823-68-0 (Hydrate)4265-07-0
Molecular Weight 190.02 g/mol [3]206.13 g/mol
Cationic Contribution Adds 1 mole Na+ per mole of PEPAdds 1 mole K+ per mole of PEP
Impact on PK Vmax​ Inhibitory/Competitive if K+ is low[4]Synergistic/Activating[1]
Optimal Application Assays insensitive to Na+ / Non-PK pathwaysCoupled ATPase/GTPase kinetic assays

Experimental Methodology: Self-Validating Coupled ATPase Assay

To guarantee trustworthy data, an assay must be designed as a self-validating system. The protocol below utilizes PEP-K to drive a PK/LDH (Lactate Dehydrogenase) coupled assay. By isolating the background variables before initiating the primary reaction, the system inherently proves its own functional integrity.

Reagents Required:
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2​ . (Note: Even with PEP-K, bulk K+ is required to fully saturate the PK monovalent sites).

  • Substrates: 2 mM PEP-K, 0.2 mM NADH.

  • Coupling Enzymes: Pyruvate Kinase (5 U/mL) and Lactate Dehydrogenase (10 U/mL).

  • Target: Purified ATPase and 1 mM ATP.

Step-by-Step Protocol:
  • Buffer & Substrate Assembly: Pipette the Assay Buffer into a UV-transparent 96-well microplate. Add PEP-K and NADH.

  • Coupling Enzyme Addition: Add the PK/LDH enzyme mix. Mix thoroughly via orbital shaking for 30 seconds.

  • The Self-Validation Step (Critical): Place the plate in a microplate reader and monitor the absorbance at 340 nm ( A340​ ) for 5 minutes at the desired reaction temperature.

    • Causality Check: A perfectly flat baseline validates that your coupling enzymes are free of contaminating ATPases, and that your PEP-K/NADH reagents are stable. A dropping baseline indicates background hydrolysis or non-specific NADH oxidation, which invalidates the assay.

  • Reaction Initiation: Once the baseline is validated, add the Target ATPase and 1 mM ATP to initiate the reaction.

  • Kinetic Measurement: Continuously read A340​ for 30 minutes. The depletion of NADH (molar extinction coefficient ϵ=6220M−1cm−1 ) is directly stoichiometric (1:1) to the generation of ADP by your target ATPase.

Workflow Step1 1. Buffer Preparation 50 mM HEPES, 100 mM KCl, 10 mM MgCl2 Step2 2. Substrate Addition 2 mM PEP-K, 0.2 mM NADH Step1->Step2 Step3 3. Coupling Enzymes Add PK (5 U/mL) and LDH (10 U/mL) Step2->Step3 Step4 4. Baseline Validation Monitor A340 for 5 mins (Must be flat) Step3->Step4 Step5 5. Reaction Initiation Add Target ATPase & ATP, read A340 Step4->Step5

Fig 2: Self-validating coupled ATPase assay workflow using PEP-K to ensure optimal PK activity.

Conclusion

While PEP-Na is widely available and suitable for general biochemical applications, PEP-K is the scientifically superior choice for any assay relying on Pyruvate Kinase. By respecting the biophysical requirement of K+ -induced active site closure, researchers can eliminate artificial kinetic bottlenecks, ensuring that the measured rates accurately reflect the target enzyme rather than a struggling coupling system.

References[3] Title: 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1) | CID 23679145

Sources

Comparative

A Comparative Guide to ATP Regeneration: Phosphoenolpyruvate vs. Creatine Phosphate

For Researchers, Scientists, and Drug Development Professionals In the landscape of in vitro experimental design, maintaining a stable and sufficient supply of adenosine triphosphate (ATP) is paramount for the success of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of in vitro experimental design, maintaining a stable and sufficient supply of adenosine triphosphate (ATP) is paramount for the success of countless biochemical and cellular assays. ATP, the universal energy currency of the cell, fuels a vast array of enzymatic reactions, from kinase-mediated phosphorylation to the intricate processes of transcription and translation. However, ATP is readily hydrolyzed to ADP, necessitating a robust regeneration system to sustain prolonged experimental conditions. This guide provides a detailed, evidence-based comparison of two of the most widely used ATP regeneration systems: the phosphoenolpyruvate (PEP)/pyruvate kinase (PK) system and the creatine phosphate (CP)/creatine kinase (CK) system.

The Critical Role of ATP Regeneration in Research

The rationale for employing an ATP regeneration system is rooted in the prevention of product inhibition and the maintenance of optimal reaction kinetics. As ATP is consumed in a primary reaction, the accumulation of ADP can act as a potent inhibitor of many ATP-dependent enzymes. An efficient regeneration system continuously converts ADP back to ATP, thereby sustaining the primary reaction rate, prolonging the experimental window, and ensuring that the observed results are not an artifact of energy depletion.

Mechanism of Action: A Tale of Two Kinases

At the heart of these two systems are distinct kinase enzymes that catalyze the transfer of a high-energy phosphate group to ADP.

The Phosphoenolpyruvate/Pyruvate Kinase (PEP/PK) System

This system utilizes phosphoenolpyruvate (PEP), the molecule with the highest-energy phosphate bond in biological systems (-61.9 kJ/mol), as the phosphate donor.[1] Pyruvate kinase (PK) catalyzes the irreversible transfer of the phosphate group from PEP to ADP, generating ATP and pyruvate.[2]

PEP_PK_System cluster_reaction ATP Regeneration PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (PK) PEP->PK Phosphate Donor ADP ADP ADP->PK ATP ATP PK->ATP Regenerated Pyruvate Pyruvate PK->Pyruvate Byproduct

The Creatine Phosphate/Creatine Kinase (CP/CK) System

The CP/CK system employs creatine phosphate (phosphocreatine), a high-energy phosphate compound primarily found in muscle and brain tissue.[3] Creatine kinase (CK) catalyzes the reversible transfer of a phosphate group from CP to ADP, yielding ATP and creatine.[3]

CP_CK_System cluster_reaction ATP Regeneration CP Creatine Phosphate (CP) CK Creatine Kinase (CK) CP->CK Phosphate Donor ADP ADP ADP->CK ATP ATP CK->ATP Regenerated Creatine Creatine CK->Creatine Byproduct

Performance Comparison: A Data-Driven Analysis

The choice between the PEP/PK and CP/CK systems often depends on the specific requirements of the experiment. Below is a comparative summary of their key performance characteristics.

FeaturePhosphoenolpyruvate/Pyruvate Kinase (PEP/PK)Creatine Phosphate/Creatine Kinase (CP/CK)
Thermodynamic Driving Force Very high; reaction is essentially irreversible due to the high free energy of PEP hydrolysis (-61.9 kJ/mol)[1]High; reaction is reversible, but strongly favors ATP formation.
ATP Regeneration Efficiency High. Generates 1 mole of ATP per mole of PEP.[4]High. Generates 1 mole of ATP per mole of CP.[3]
Cost PEP is significantly more expensive.[4]Creatine phosphate is generally more cost-effective.[5]
Stability of Phosphate Donor PEP solutions are stable for approximately one month when stored at -20°C.[6] It is not recommended to store aqueous solutions for more than one day.[7]Creatine phosphate is relatively stable in solution, especially at lower temperatures.[8]
Stability of Kinase Pyruvate kinase stability can be influenced by various factors, including temperature and the presence of allosteric effectors.[9][10]Creatine kinase in serum is stable for 24 hours at 20-25°C, for 7 days at 2-8°C, and for 1 month at -20°C.[11]
Byproduct Inhibition Pyruvate is generally well-tolerated in many enzymatic assays.Creatine is generally considered non-inhibitory in most systems.
Phosphate Accumulation Both systems can lead to the accumulation of inorganic phosphate, which can be inhibitory to some reactions, particularly in cell-free protein synthesis systems.[4][12]Both systems can lead to the accumulation of inorganic phosphate, which can be inhibitory to some reactions, particularly in cell-free protein synthesis systems.[4][12]
Potential for Assay Interference PEP and pyruvate can interfere with assays that utilize NADH/NAD+ absorbance, as pyruvate can be a substrate for lactate dehydrogenase.[13] PEP has also been shown to inhibit some enzymes, such as triosephosphate isomerase.Creatine phosphate has been reported to inhibit muscle pyruvate kinase.[14]

Experimental Protocols: Practical Application of ATP Regeneration Systems

To provide a practical context, we present detailed protocols for the application of both systems in common experimental setups.

Protocol 1: In Vitro Transcription/Translation using the PEP/PK System

This protocol describes the use of the PEP/PK system to maintain ATP levels during a cell-free protein synthesis reaction.

Materials:

  • E. coli S30 extract

  • DNA template encoding the protein of interest

  • Amino acid mixture

  • rNTP mix (ATP, GTP, CTP, UTP)

  • Phosphoenolpyruvate (PEP) monosodium salt

  • Pyruvate Kinase (PK) from rabbit muscle

  • Reaction buffer (e.g., Tris-acetate, pH 8.2)

  • Magnesium acetate

  • Potassium glutamate

Procedure:

  • Prepare the Master Mix: On ice, combine the reaction buffer, magnesium acetate, potassium glutamate, amino acid mixture, and rNTP mix.

  • Add ATP Regeneration Components: To the master mix, add PEP to a final concentration of 20-40 mM and pyruvate kinase to a final concentration of 10-20 µg/mL.

  • Initiate the Reaction: Add the S30 extract and the DNA template to the master mix.

  • Incubation: Incubate the reaction at the optimal temperature for the S30 extract (typically 37°C) for 1-4 hours.

  • Analysis: Analyze the protein synthesis product by methods such as SDS-PAGE, Western blotting, or functional assays.

IVTT_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Salts, Amino Acids, rNTPs) AddRegen Add PEP and Pyruvate Kinase MasterMix->AddRegen AddExtract Add S30 Extract and DNA Template AddRegen->AddExtract Incubate Incubate at 37°C AddExtract->Incubate Analyze Analyze Protein Product (SDS-PAGE, Western Blot, etc.) Incubate->Analyze

Protocol 2: Coupled Enzyme Assay using the CP/CK System

This protocol outlines the use of the CP/CK system to maintain a constant ATP concentration for a kinase assay where the kinase activity is coupled to a detectable secondary reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • Creatine Phosphate (CP)

  • Creatine Kinase (CK)

  • Reaction buffer (e.g., HEPES, pH 7.5)

  • Magnesium chloride

  • ATP and ADP

  • Coupling enzyme and its substrate (e.g., Lactate Dehydrogenase and NADH for a pyruvate-producing coupled reaction)

Procedure:

  • Prepare the Reaction Mixture: In a microplate well or cuvette, combine the reaction buffer, magnesium chloride, kinase substrate, coupling enzyme, and its substrate.

  • Add ATP Regeneration Components: Add creatine phosphate to a final concentration of 10-20 mM and creatine kinase to a final concentration of 10-20 units/mL.

  • Add ATP and ADP: Add a small, non-saturating amount of ATP (e.g., 0.1-1 mM) and a catalytic amount of ADP (e.g., 0.01-0.1 mM) to initiate the regeneration cycle.

  • Initiate the Primary Reaction: Add the kinase of interest to the reaction mixture to start the assay.

  • Monitor the Reaction: Continuously monitor the change in the detectable signal from the coupled reaction (e.g., decrease in NADH absorbance at 340 nm) using a spectrophotometer or plate reader.

  • Calculate Kinase Activity: The rate of change in the signal is directly proportional to the activity of the primary kinase.

Coupled_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis ReactionMix Prepare Reaction Mixture (Buffer, MgCl2, Substrate, Coupling System) AddRegen Add CP and Creatine Kinase ReactionMix->AddRegen AddNucleotides Add ATP and ADP AddRegen->AddNucleotides AddKinase Initiate with Kinase AddNucleotides->AddKinase Monitor Monitor Signal Change AddKinase->Monitor Calculate Calculate Kinase Activity Monitor->Calculate

Conclusion and Recommendations

Both the PEP/PK and CP/CK systems are highly effective at regenerating ATP in a wide range of in vitro applications. The choice between them should be guided by a careful consideration of the experimental context.

  • The PEP/PK system is often favored when a strong, irreversible thermodynamic drive is required to push a reaction to completion. However, its higher cost can be a limiting factor for large-scale or high-throughput experiments.[4]

  • The CP/CK system represents a more economical and often equally effective alternative. Its components are generally stable, and the byproduct, creatine, is less likely to interfere with downstream enzymatic reactions. This system is an excellent choice for routine kinase assays, coupled enzyme systems, and many cell-free applications.

For any new experimental setup, it is crucial to empirically validate the chosen ATP regeneration system. This includes confirming the absence of inhibition by any of the system's components on the primary reaction and ensuring that the regeneration rate is sufficient to maintain a steady-state concentration of ATP. By carefully selecting and optimizing the ATP regeneration system, researchers can significantly enhance the reliability and reproducibility of their in vitro experiments.

References

  • An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentr
  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC.
  • Recommended Method for the Determination of Cre
  • ATP regeneration using phosphoenol pyruvate (PEP), acetyl phosphate... (n.d.).
  • Manual Procedure Creatine Kinase (CK). (2010). Medichem Middle East.
  • 8.3 Phosphagen System (ATP-CP System). (n.d.). Nutrition and Physical Fitness.
  • Decreased activity and stability of pyruvate kinase in sickle cell disease: a novel target for mitapiv
  • Comparison of two in vitro assays measuring the activity of the cancer target Pyruv
  • A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained
  • ATP Regener
  • Inhibition of muscle pyruvate kinase by creatine phosph
  • ATP Regeneration from Pyruv
  • Reaction Engineering and Comparison of Electroenzymatic and Enzymatic ATP Regener
  • ATP Regeneration from Pyruvate in the PURE System. (2025). ACS Synthetic Biology.
  • In Vitro Transcription and Translation Protocols. (2025).
  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. (2021). MDPI.
  • In Vivo and in Vitro Phosphorylation of the Phosphoenolpyruvate Carboxylase from Wheat Seeds during Germination. (2025).
  • Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. (n.d.).
  • Pyruvate Kinase Assay Kit (MAK485)-Technical Bulletin. (n.d.). MilliporeSigma.
  • Make or break: the thermodynamic equilibrium of polyphosphate kinase-catalysed reactions. (2022). Beilstein Journal of Organic Chemistry.
  • Novel one-pot ATP regeneration system based on three-enzyme cascade for industrial CTP production. (2017). Request PDF.
  • Opposing effects of phosphoenolpyruvate and pyruvate with Mg2+ on the conformational stability and dimerization of phosphotransferase enzyme I
  • Creatine kinase in serum: 6. Inhibition by endogenous polyvalent cations, and effect of chelators on the activity and stability of some assay components. (2019). Clinical Chemistry.
  • Pyruvate Kinase Assay (PK). (n.d.). 3H Biomedical AB.
  • ATP/NADH coupled assay for Rad54
  • Firefly luciferase inhibition. (n.d.). Request PDF.
  • CREATINE KINASE-SL ASSAY. (n.d.). Sekisui Diagnostics.
  • NIH Public Access. (n.d.). KU ScholarWorks.
  • Interferences with Luciferase Reporter Enzymes. (2016). Assay Guidance Manual - NCBI Bookshelf.
  • Kinase assays. (2020). BMG LABTECH.
  • An Engineered Multi-Enzyme Cascade with Low-Cost ATP Regeneration for Efficient D-Allulose Production
  • Phosphoenolpyruvic Acid (potassium salt)
  • Structural comparisons of phosphoenolpyruvate carboxykinases reveal the evolutionary trajectories of these phosphodiester energy conversion enzymes. PMC.
  • Quantitative phosphoproteome analysis of a mouse liver cell line reveals specificity of phosph
  • In Vitro Transcription and Translation Protocols. (n.d.). NHBS Academic & Professional Books.
  • In Vitro Transcription and Translation Protocols. (n.d.). New York University Shanghai.
  • In Vitro Transcription and Translation Protocols. (n.d.). NHBS Academic & Professional Books.
  • Process Capability & Performance (Pp, Ppk, Cp, Cpk). (n.d.). Six Sigma Study Guide.
  • Implementing Process Capability Index (Cpk) for Effective Product Quality Stabilization. (2025).
  • An Upgraded FOS/TAC Titration Model Integrating Phosphate Effects for Accurate Assessments of Volatile Fatty Acids and Alkalinity in Anaerobic Media. (2025). MDPI.
  • Phosphoenolpyruvic acid. (n.d.). Wikipedia.

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Validation

A Comparative Guide to the HPLC Validation of Monosodium Phosphoenolpyruvate (PEP-Na): Purity and Degradation Product Analysis

Introduction: The Critical Role of Phosphoenolpyruvate Purity Monosodium phosphoenolpyruvate (PEP-Na) is a pivotal high-energy intermediate in critical metabolic pathways, including glycolysis and gluconeogenesis.[1] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Phosphoenolpyruvate Purity

Monosodium phosphoenolpyruvate (PEP-Na) is a pivotal high-energy intermediate in critical metabolic pathways, including glycolysis and gluconeogenesis.[1] Its significance extends from fundamental biochemical research to pharmaceutical applications, where it can serve as a key starting material or a critical reagent in enzymatic syntheses. In the context of drug development and manufacturing, ensuring the purity and stability of PEP-Na is not merely a quality control metric; it is a prerequisite for guaranteeing product safety, efficacy, and consistency.

The inherent reactivity of the enol phosphate bond makes PEP susceptible to degradation, primarily through hydrolysis, which yields pyruvate and inorganic phosphate. The presence of these and other impurities can have profound consequences, potentially altering reaction kinetics, introducing toxicological risks, or compromising the therapeutic effect of a final drug product. Therefore, a robust, validated analytical method is required to quantify PEP-Na accurately while simultaneously detecting and quantifying any potential degradation products.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of PEP-Na. We will dissect the rationale behind method development choices, present a comprehensive, step-by-step validation protocol for a stability-indicating method in accordance with International Council for Harmonisation (ICH) guidelines, and compare HPLC with alternative analytical techniques.

The Analytical Challenge: Properties of PEP-Na and its Degradants

The primary challenge in developing an HPLC method for PEP-Na lies in its chemical properties. As a small, highly polar, and anionic molecule, it exhibits poor retention on traditional reversed-phase (RP-HPLC) columns. A successful method must overcome this challenge to separate PEP-Na from its structurally similar degradants and potential impurities.

cluster_0 Potential Degradation Pathway of PEP-Na PEP Phosphoenolpyruvate (PEP) PYR Pyruvate PEP->PYR Hydrolysis Pi Inorganic Phosphate (Pi) PEP->Pi Hydrolysis

Caption: Potential hydrolytic degradation of PEP-Na.

Comparative Analysis of HPLC Methodologies

Several HPLC modes can be employed for the analysis of PEP-Na. The choice depends on the specific requirements of the assay, such as the need for mass spectrometry compatibility, desired resolution, and laboratory instrumentation.

Methodology Principle Advantages Disadvantages
Ion-Pair Reversed-Phase (IP-RP) HPLC A hydrophobic ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase. It forms a neutral complex with the anionic PEP, allowing retention on a C18 column.Excellent resolution for anions, robust and widely used methodology, compatible with UV detection.Mobile phase is not directly compatible with mass spectrometry (MS), ion-pairing agents can be difficult to remove from the column.
Hydrophilic Interaction Liquid Chromatography (HILIC) Utilizes a polar stationary phase and a high organic content mobile phase. A hydrophilic layer is formed on the stationary phase, and analytes partition into it.[2]Excellent retention for highly polar compounds, MS-compatible mobile phases.[2]Can be less robust than RP-HPLC, requires careful equilibration, sensitive to sample matrix effects.
Ion-Exchange Chromatography (IEC) Separation is based on the reversible interaction between the charged phosphate group of PEP and the charged stationary phase.Direct separation based on charge, suitable for separating phosphorylated compounds from non-phosphorylated ones.Often requires high-salt mobile phases which are not MS-compatible and can be harsh on instrumentation, may have lower efficiency than RP-HPLC.

For routine quality control where UV detection is sufficient and robustness is paramount, Ion-Pair Reversed-Phase HPLC often represents the optimal balance of performance and reliability. This guide will focus on the development and validation of a stability-indicating IP-RP-HPLC method.

Development and Validation of a Stability-Indicating IP-RP-HPLC Method

The objective of a stability-indicating method is to provide an accurate and specific measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[3][4] The validation process provides documented evidence that the method is fit for its intended purpose.[5][6]

A Method Development B Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Method Optimization (Resolution of PEP from Degradants) B->C D Method Validation (ICH Q2) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Validated Stability-Indicating Method E->J F->J G->J H->J I->J

Caption: Workflow for HPLC method development and validation.

Part A: Experimental Protocol - Forced Degradation Studies

Objective: To intentionally degrade PEP-Na under various stress conditions to generate potential degradation products and demonstrate the method's specificity.

Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve PEP-Na in high-purity water to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store 10 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mL of the stock solution to a photostability chamber (ICH Q1B option 2: >1.2 million lux hours and >200 W·h/m²) for 7 days.

  • Control Sample: Keep a stock solution at 4°C, protected from light.

  • Analysis: Dilute all samples appropriately with the mobile phase and analyze using the developed HPLC method.

Part B: Experimental Protocol - HPLC Method and Validation

Rationale: The chosen method uses an ion-pairing agent to retain PEP-Na on a C18 column. A phosphate buffer is used to control the pH and ensure consistent ionization of the analyte. UV detection is appropriate due to the presence of the C=C double bond conjugated with the carboxyl group in PEP.

1. HPLC Method Parameters:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good efficiency and robustness.
Mobile Phase A 20 mM Potassium Phosphate, 5 mM Tetrabutylammonium Hydrogen Sulfate, pH 6.5Phosphate buffer controls pH. Tetrabutylammonium acts as the ion-pairing agent.[7]
Mobile Phase B AcetonitrileOrganic modifier to elute analytes.
Gradient 0-15 min: 5% to 30% B; 15-16 min: 30% to 5% B; 16-20 min: 5% BGradient elution ensures separation of early-eluting polar impurities (like pyruvate) from the PEP peak and later-eluting non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmWavelength for detecting the enol-pyruvate chromophore.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

2. Validation Protocol & Acceptance Criteria (based on ICH Q2(R1)[6])

  • System Suitability: Before each validation run, inject a standard solution five times. The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor for the PEP peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Specificity: Analyze samples from forced degradation studies. The method is specific if the PEP peak is resolved from all degradation product peaks (Resolution > 2.0) and excipients. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the PEP peak.

  • Linearity: Prepare a series of at least five concentrations of PEP-Na, typically from 50% to 150% of the nominal assay concentration. Plot a graph of peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples of known concentration (spiked placebo or standard addition) at three levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criterion: The mean percent recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of PEP-Na that can be quantified with acceptable precision and accuracy. This can be established by determining the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally make small variations to the method parameters (e.g., pH ± 0.2, column temperature ± 5°C, mobile phase composition ± 2%) and assess the impact on the results.

    • Acceptance Criterion: System suitability parameters should remain within limits, and the results should not be significantly affected by the changes.

Part C: Representative Validation Data (Illustrative)

Table: Summary of Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50 249850
75 375100
100 501200
125 624550
150 750900

| Correlation Coefficient (r²) | 0.9999 |

Table: Summary of Accuracy and Precision

Level Accuracy (% Recovery) Precision (%RSD)
Repeatability (n=6) N/A 0.85%
Intermediate Precision (n=6) N/A 1.10%
80% Concentration (n=3) 99.5% 0.95%
100% Concentration (n=3) 100.3% 0.75%

| 120% Concentration (n=3) | 101.1% | 0.80% |

Broader Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for pharmaceutical QC, other techniques can provide complementary information.

Technique Principle Advantages for PEP Analysis Limitations for QC
Enzymatic Assay Uses pyruvate kinase to convert PEP and ADP to pyruvate and ATP. The reaction is coupled to another enzyme (e.g., lactate dehydrogenase) and monitored spectrophotometrically.[8]Highly specific for biologically active PEP, can be used in complex biological matrices.Does not detect or quantify impurities/degradants, susceptible to interference from other enzymes or substrates in the sample.
³¹P-Nuclear Magnetic Resonance (³¹P-NMR) A non-destructive technique that identifies and quantifies all phosphorus-containing compounds based on their unique chemical shifts.[9]Provides structural information, can distinguish between different phosphate-containing species simultaneously without chromatographic separation.[10]Lower sensitivity than HPLC, requires more expensive instrumentation and specialized expertise, not ideal for high-throughput QC analysis.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in a capillary filled with an electrolyte.High separation efficiency for charged species, requires very small sample volumes.Can be less robust and reproducible than HPLC, lower concentration sensitivity without specialized detectors.
LC-MS/MS Couples the separation power of HPLC (often HILIC for PEP) with the high sensitivity and specificity of tandem mass spectrometry.[2]Extremely sensitive and selective, provides molecular weight information for impurity identification.[2]Higher cost and complexity of instrumentation, not always necessary for routine purity testing where degradants are known.

Conclusion

The selection of an analytical method for monosodium phosphoenolpyruvate is dictated by its intended use. For research and metabolic studies, techniques like LC-MS/MS and ³¹P-NMR offer unparalleled specificity and structural insight. However, for the stringent requirements of pharmaceutical quality control, a validated, stability-indicating HPLC method remains the most appropriate and reliable choice.

The Ion-Pair Reversed-Phase HPLC method detailed in this guide demonstrates the necessary specificity, accuracy, precision, and robustness to ensure that the purity of PEP-Na can be monitored effectively throughout the drug development lifecycle. By systematically applying forced degradation and adhering to ICH validation guidelines, researchers and drug development professionals can build a comprehensive understanding of the product's stability profile and guarantee its quality, safety, and efficacy.

References

  • Burlini, N., et al. (1991). Studies on the degradative mechanism of phosphoenolpyruvate carboxykinase from yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Available at: [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic pathways from phosphoenolpyruvate (PEP) to the different fermentation products in P. thermosuccinogenes. Available at: [Link]

  • Al-Harahsheh, M., et al. (2024). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. MDPI. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Phosphoenolpyruvate Assay Kit. Available at: [Link]

  • Wang, Y., et al. (2022). Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development. MDPI. Available at: [Link]

  • Ballard, F. J., & Hopgood, M. F. (1976). Degradation of Phosphoenolpyruvate Carboxykinase (Guanosine Triphosphate) in Vivo and in Vitro. Biochemical Journal. Available at: [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Available at: [Link]

  • Ballard, F. J., & Hopgood, M. F. (1974). Degradation of phosphoenolpyruvate carboxykinase (guanosine triphosphate)*in vivo and in vitro. Biochemical Journal. Available at: [Link]

  • YouTube. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Wang, N., et al. (2024). Highly sensitive and accurate measurement of underivatized phosphoenolpyruvate in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry. Talanta. Available at: [Link]

  • Veneklaas, E. J., et al. (2012). Performance and Limitations of Phosphate Quantification: Guidelines for Plant Biologists. Plant and Cell Physiology. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Chemistry LibreTexts. (2021). Comparison of Phosphate Analysis Methods. Available at: [Link]

  • Mayer, A., et al. (2020). Methods for the Analysis of Polyphosphate in the Life Sciences. Analytical Chemistry. Available at: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Hach. (n.d.). Understanding the Different Phosphorus Tests. Available at: [Link]

  • Gao, Y., et al. (2021). Biochemical characterization of phosphoenolpyruvate carboxykinases from multiple species of brown algae. The FEBS Journal. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Fawzy, N. G., & Kamel, R. M. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Chromatographic Science. Available at: [Link]

  • Xiang, H., et al. (2018). Unusual Phosphoenolpyruvate (PEP) Synthetase-Like Protein Crucial to Enhancement of Polyhydroxyalkanoate Accumulation in Haloferax mediterranei Revealed by Dissection of PEP-Pyruvate Interconversion Mechanism. Applied and Environmental Microbiology. Available at: [Link]

  • Logan, B. E., et al. (2023). The Effects of Applied Potential and Carbon Donor on Succinic Acid Production via Electro-Fermentation. MDPI. Available at: [Link]

  • El-Gindy, A., et al. (2014). A validated stability indicating HPLC method for determination of sitagliptin. Journal of the Chilean Chemical Society. Available at: [Link]

  • Colombo, G., et al. (1979). Purification of hepatic phosphoenolpyruvate carboxykinase by affinity and hydrophobic chromatography. The Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Glutamate determination in foodstuffs with a very simple HPLC-UV method. Available at: [Link]

  • Soyseven, M., & Arli, G. (2022). Method Validation and Rapid Determination of Monosodium Glutamate in Various Food Products by HPLC-Fluorescence Detection and Method Optimization of HPLC-Evaporative Light Scattering Detection Approach without Derivatization. Journal of Chromatographic Science. Available at: [Link]

  • Agilent Technologies. (n.d.). Estimation of monosodium GlutamatE (msG) in noodlEs usinG on-linE PrE-Column dErivatization on thE aGilEnt 1290 infinity uhPlC. Available at: [Link]

  • SciSpace. (n.d.). Estimation of monosodium glutamate by modified HPLC method in various Pakistani spices formula. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Pyruvate Kinase Activity Using PEP Monosodium Salt

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides an in-depth technical analysis of the validation of pyruvate kinase (PK) acti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides an in-depth technical analysis of the validation of pyruvate kinase (PK) activity, with a specific focus on the use of phosphoenolpyruvate (PEP) monosodium salt as a substrate. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating system for your assays.

Introduction: The Significance of Pyruvate Kinase and Its Activity Measurement

Pyruvate kinase is a pivotal enzyme in cellular metabolism, catalyzing the final and irreversible step of glycolysis: the transfer of a phosphate group from phosphoenolpyruvate (PEP) to adenosine diphosphate (ADP), yielding pyruvate and ATP.[1] This reaction is a critical regulatory point in the glycolytic pathway.[1] Given its central role, the accurate determination of PK activity is crucial in various research areas, including cancer metabolism, inherited metabolic disorders like PK deficiency, and for screening potential therapeutic modulators.[2]

The choice of substrate is a foundational element of any enzymatic assay. This guide focuses on the validation of PEP monosodium salt, a commonly used substrate, and compares its application with other available alternatives, providing the necessary framework to ensure the integrity of your experimental data.

The Heart of the Assay: The Pyruvate Kinase Reaction

The enzymatic reaction catalyzed by pyruvate kinase is a multi-component system. Understanding the role of each component is fundamental to designing a robust assay.

PEP PEP sub_node PEP->sub_node ADP ADP ADP->sub_node PK Pyruvate Kinase Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP Cofactors Cofactors (Mg²⁺, K⁺) Cofactors->PK sub_node->PK

Caption: The Pyruvate Kinase Catalyzed Reaction.

The reaction requires not only the substrates PEP and ADP but also the presence of divalent and monovalent cations, typically Magnesium (Mg²⁺) and Potassium (K⁺), for optimal activity.[3] These cofactors play a crucial role in the proper orientation of the substrates within the active site and in stabilizing the transition state of the reaction.

Choosing Your Substrate: A Comparative Look at PEP Salts

While PEP is the universal phosphate donor for pyruvate kinase, it is commercially available in various salt forms, most commonly as a monosodium or potassium salt. The choice of the cation can be a critical experimental parameter.

PEP Monosodium Salt:

  • Advantages: Often chosen for its high purity and stability as a crystalline powder.

  • Considerations: When preparing stock solutions, the introduction of sodium ions needs to be accounted for, especially in assays where the specific effects of different monovalent cations are being investigated.

PEP Potassium Salt:

  • Advantages: Potassium is the primary physiological monovalent activator of pyruvate kinase. Using the potassium salt of PEP ensures the presence of this activating cation.

  • Considerations: The final concentration of potassium in the assay should be carefully controlled and optimized.

Why is this comparison critical? While both Na⁺ and K⁺ are monovalent cations, pyruvate kinase exhibits a high degree of selectivity for K⁺ as an activator.[4] The presence of high concentrations of Na⁺ can sometimes be inhibitory or lead to altered kinetic properties.[4] Therefore, validating the use of PEP monosodium salt requires a direct comparison with the potassium salt to ensure that the observed enzyme kinetics are not an artifact of the counter-ion.

The Gold Standard: The LDH-Coupled Spectrophotometric Assay

The most widely accepted method for the continuous monitoring of pyruvate kinase activity is the lactate dehydrogenase (LDH)-coupled assay.[2][5] This is a non-radioactive, spectrophotometric method that allows for real-time kinetic measurements.[2][5]

The principle of the assay is as follows: the pyruvate produced by PK is immediately used by LDH to oxidize NADH to NAD⁺. This oxidation of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to the rate of pyruvate formation and thus, the activity of pyruvate kinase.[5]

PK_reaction Pyruvate Kinase Reaction (PEP + ADP -> Pyruvate + ATP) LDH_reaction LDH Coupled Reaction (Pyruvate + NADH -> Lactate + NAD⁺) PK_reaction->LDH_reaction Pyruvate Detection Detection (Decrease in Absorbance at 340 nm) LDH_reaction->Detection NAD⁺

Caption: Workflow of the LDH-Coupled Pyruvate Kinase Assay.

An Alternative Approach: Luminescence-Based ATP Detection

An alternative to the LDH-coupled assay is the use of luminescence-based methods that measure the amount of ATP produced, such as the Kinase-Glo® assay.[6]

  • Assay Principle: In this endpoint assay, the ATP generated by pyruvate kinase is used by a luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ATP produced and, therefore, the PK activity.

  • Advantages: This method can be more sensitive than the absorbance-based assay and may be less prone to interference from colored compounds in a sample.[6]

  • Disadvantages: As an endpoint assay, it does not provide continuous kinetic data.[7] Also, the Kinase-Glo® reagent inhibits the PK reaction, necessitating a sequential addition protocol.[6]

Comparative Summary of Assay Methods

FeatureLDH-Coupled Spectrophotometric AssayLuminescence-Based (Kinase-Glo®) Assay
Principle Measures NADH consumption (decrease in Abs at 340 nm)Measures ATP production (luminescence)
Assay Type Kinetic (real-time)Endpoint
Sensitivity GoodHigh
Throughput ModerateHigh
Interference Colored compounds, UV-absorbing compoundsLuciferase inhibitors
Cost Generally lowerGenerally higher

Experimental Protocols: A Step-by-Step Guide

LDH-Coupled Spectrophotometric Assay Protocol

This protocol is a generalized starting point and should be optimized for your specific experimental conditions.

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5.

  • PEP Stock Solution (100 mM): Dissolve PEP monosodium salt in Assay Buffer.

  • ADP Stock Solution (50 mM): Dissolve ADP in Assay Buffer.

  • NADH Stock Solution (10 mM): Dissolve NADH in Assay Buffer.

  • LDH Solution: A commercially available solution of lactate dehydrogenase (e.g., from rabbit muscle) at a concentration of ~1000 units/mL.

  • Pyruvate Kinase: A purified preparation of pyruvate kinase.

Assay Procedure:

  • To a 96-well UV-transparent plate or a quartz cuvette, add the following components in order:

    • Assay Buffer

    • PEP solution (to a final concentration of, for example, 1 mM)

    • ADP solution (to a final concentration of, for example, 2 mM)

    • NADH solution (to a final concentration of 0.2 mM)

    • LDH (to a final concentration of ~10 units/mL)

  • Incubate the mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the pyruvate kinase solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record data every 15-30 seconds for 5-10 minutes.

Data Analysis:

  • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume) Where:

    • ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹

    • 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Luminescence-Based (Kinase-Glo®) Assay Protocol

This protocol is a general guideline and should be adapted based on the manufacturer's instructions for the specific kit used.

Reagent Preparation:

  • Assay Buffer: As described for the LDH-coupled assay.

  • PEP and ADP Stock Solutions: As described above.

  • Pyruvate Kinase: A purified preparation of pyruvate kinase.

  • Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions.

Assay Procedure:

  • In a white, opaque 96-well plate, set up the pyruvate kinase reaction by adding:

    • Assay Buffer

    • PEP solution

    • ADP solution

    • Pyruvate Kinase

  • Incubate the reaction at the desired temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction (if necessary, as per kit instructions).

  • Add an equal volume of the reconstituted Kinase-Glo® reagent to each well.

  • Mix briefly on a plate shaker.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Generate a standard curve with known concentrations of ATP.

  • Determine the concentration of ATP produced in your samples by interpolating from the standard curve.

  • Calculate the pyruvate kinase activity based on the amount of ATP produced over the reaction time.

The Cornerstone of Reliability: Assay Validation

A thorough validation of your pyruvate kinase assay is essential to ensure the accuracy and reliability of your results. The following parameters, based on the International Council for Harmonisation (ICH) guidelines, should be assessed.[3]

Specificity

The specificity of the assay ensures that the measured signal is solely due to the activity of pyruvate kinase. This can be demonstrated by:

  • Running the assay in the absence of PEP or ADP; no activity should be observed.

  • Running the assay in the absence of pyruvate kinase; no activity should be observed.

  • For the LDH-coupled assay, running the reaction without LDH will prevent the change in NADH absorbance, confirming the coupling is essential.

Linearity and Range

The linearity of the assay is its ability to produce results that are directly proportional to the concentration of the enzyme within a given range.

  • Procedure: Perform the assay with a series of dilutions of a known concentration of pyruvate kinase.

  • Acceptance Criteria: Plot the reaction rate (V₀) against the enzyme concentration. The R² value of the linear regression should be ≥ 0.99. The range is the interval between the upper and lower concentrations of the enzyme that demonstrate acceptable linearity.

Precision

Precision is the measure of the agreement among a series of measurements from the same homogeneous sample. It is typically expressed as the percent coefficient of variation (%CV).

  • Intra-assay Precision (Repeatability): The precision of the assay within a single run.

    • Procedure: Assay multiple replicates of at least three different concentrations of pyruvate kinase in the same experiment.

    • Acceptance Criteria: The %CV for each concentration should typically be less than 10%.[8]

  • Inter-assay Precision (Intermediate Precision): The precision of the assay between different runs on different days with different operators.

    • Procedure: Assay the same three concentrations of pyruvate kinase on at least three different days.

    • Acceptance Criteria: The %CV for each concentration across the different runs should typically be less than 15%.[8]

Accuracy

Accuracy is the closeness of the measured value to the true value.

  • Procedure: If a certified reference standard for pyruvate kinase is available, the measured activity can be compared to the certified value. Alternatively, a spike and recovery experiment can be performed by adding a known amount of purified pyruvate kinase to a sample matrix and measuring the recovery.

  • Acceptance Criteria: The recovery should typically be within 80-120%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of enzyme that can be detected but not necessarily quantified with accuracy and precision.

  • LOQ: The lowest amount of enzyme that can be quantified with acceptable accuracy and precision.

  • Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Example Validation Data for a Pyruvate Kinase Assay Kit

ParameterSpecification
Detection Range 0.08 - 6.79 U/L
Sensitivity (LOD) 0.08 U/L
Intra-Assay %CV < 5%
Inter-Assay %CV < 7%

This table presents example data from a commercially available colorimetric pyruvate kinase activity assay kit for illustrative purposes.[9]

Head-to-Head: A Proposed Experiment to Validate PEP Monosodium Salt

To definitively validate the use of PEP monosodium salt, a direct comparison of the kinetic parameters of pyruvate kinase with both the monosodium and potassium salts of PEP is recommended.

Experimental Design:

  • Prepare identical assay buffers, with the only variable being the salt form of PEP. Ensure the final concentration of K⁺ from other sources (like KCl in the buffer) is kept constant between the two conditions.

  • Perform the LDH-coupled assay by varying the concentration of PEP (both monosodium and potassium salts) while keeping the concentration of ADP at a saturating level.

  • Determine the initial reaction rates (V₀) for each PEP concentration.

  • Plot the data using a Michaelis-Menten plot (V₀ vs. [PEP]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[PEP]).

  • Calculate the Michaelis constant (Km) and the maximum velocity (Vmax) for pyruvate kinase with each PEP salt.

Hypothetical Comparative Data Presentation

ParameterPEP Monosodium SaltPEP Potassium Salt
Km (mM) Experimental ValueExperimental Value
Vmax (U/mg) Experimental ValueExperimental Value

Interpretation of Results:

  • Similar Km and Vmax values: This would indicate that, under the tested conditions, the monosodium salt of PEP is a suitable and comparable substrate to the potassium salt.

  • Significant differences in Km and/or Vmax: This would suggest that the cation has a notable effect on the enzyme's kinetics, and the choice of PEP salt should be carefully considered and reported in all experimental descriptions.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of a pyruvate kinase activity assay using PEP monosodium salt is a multi-faceted process that extends beyond simple protocol execution. It requires a thorough understanding of the enzyme's mechanism, the rationale behind the chosen assay method, and a systematic evaluation of the assay's performance characteristics. By following the principles and protocols outlined in this guide, researchers can establish a self-validating system that ensures the generation of accurate, reproducible, and trustworthy data. This commitment to scientific integrity is the foundation upon which meaningful scientific advancements are built.

References

  • Sola-Penna, M., et al. (2003). Selectivity of pyruvate kinase for Na+ and K+ in water/dimethylsulfoxide mixtures. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1648(1-2), 149-156. [Link]

  • SPINREACT. Pyruvate. Kinetic UV. DGKC. Liquid LDH -LQ. [Link]

  • García-Pérez, A., et al. (1993). Kinetic parameters of pyruvate kinase with respect to PEP and ADP. ResearchGate. [Link]

  • Linear Chemicals, S.L.U. LDH BR. [Link]

  • Bianchi, P., et al. (2018). Addressing the diagnostic gaps in pyruvate kinase deficiency. American Journal of Hematology, 93(1), E24-E27. [Link]

  • Astex. Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. [Link]

  • An, S., et al. (2020). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol, 10(16), e3729. [Link]

  • Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]

  • Muñoz-López, T., et al. (2022). The K+-Dependent and -Independent Pyruvate Kinases Acquire the Active Conformation by Different Mechanisms. International Journal of Molecular Sciences, 23(3), 1335. [Link]

  • Pasha, S. N., & Manojmouli, C. (2025). Pyruvate kinase enzyme: Comprehensive overview of molecular insights, clinical trials, and development of activators for the treatment. Moroccan Journal of Chemistry, 13(4), 1748-1777. [Link]

  • Elder, G. E., et al. (1981). Three pyruvate kinase variants with increased affinity for PEP. British Journal of Haematology, 47(3), 371-381. [Link]

  • M-CSA. Pyruvate kinase. [Link]

  • International Journal of Novel Research and Development. Development and validation of uv spectroscopic methods for the estimation of mitapivat in bulk drug and pharmaceutical formulations. [Link]

  • 3H Biomedical AB. Pyruvate Kinase Assay (PK). [Link]

  • University of Wisconsin-Stout. Pyruvate Kinase. [Link]

  • Wikipedia. Pyruvate kinase. [Link]

  • Egan, S., et al. (2021). Validation of the Pyruvate Kinase Deficiency Impact Assessment (PKDIA): a patient-reported outcome measure for pyruvate kinase (PK) deficiency. Blood, 138(Supplement 1), 2099. [Link]

  • ResearchGate. LOD and LOQ data of the UV-Vis spectrophotometer method for the simultaneous determination of INH and PYR in pure and 3D printed tablet forms. [Link]

  • Egan, S., et al. (2023). Psychometric validation of the Pyruvate Kinase Deficiency Diary and Pyruvate Kinase Deficiency Impact Assessment in adults in the phase 3 ACTIVATE trial. Journal of Patient-Reported Outcomes, 7(1), 112. [Link]

  • Egan, S., et al. (2021). Validation of the Pyruvate Kinase Deficiency Diary (PKDD): a patient-reported outcome measure. Blood, 138(Supplement 1), 1085. [Link]

  • Eriksson, J. E., et al. (2015). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PLOS ONE, 10(6), e0129929. [Link]

  • Andrae, D. A., et al. (2023). Psychometric validation of the Pyruvate Kinase Deficiency Diary and Pyruvate Kinase Deficiency Impact Assessment in adults in the phase 3 ACTIVATE trial. Journal of Patient-Reported Outcomes, 7(1), 112. [Link]

  • An, S., et al. (2020). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. PubMed. [Link]

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Validation

Mass Spectrometry Validation of 2-(Phosphonooxy)acrylate Sodium Salt Metabolites: A Comparative Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. The Analytical Challenge: Decoding 2-(Phosphonooxy)acrylate 2-(Phosphonooxy)acrylate, universally known as phosphoenolpyruvate (PEP...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Decoding 2-(Phosphonooxy)acrylate

2-(Phosphonooxy)acrylate, universally known as phosphoenolpyruvate (PEP), is a central intermediate in glycolysis and gluconeogenesis. Harboring the highest-energy phosphate bond found in living organisms (−61.9 kJ/mol)[1], PEP is highly reactive and acts as a critical node for carbon allocation into downstream metabolites like pyruvate, lactate, and oxaloacetate.

However, from an analytical perspective, PEP is notoriously difficult to quantify. As a Senior Application Scientist, I frequently see mass spectrometry (MS) validations fail due to three intrinsic properties of PEP:

  • Extreme Polarity: It exhibits zero retention on standard reversed-phase (RPLC) columns.

  • Metal Chelation: The combination of a phosphate and a carboxylate group makes PEP a potent chelator of metal cations (e.g., Fe³⁺, Ca²⁺) present in biological matrices and stainless-steel LC fluidics, leading to severe peak tailing and signal loss[2].

  • Thermodynamic Instability: PEP rapidly hydrolyzes in aqueous solutions or degrades enzymatically if sample quenching is not instantaneous.

To overcome this, modern metabolomics workflows require rigorous optimization of both the reagent salt form and the chromatographic environment .

Product Comparison: The Case for the Sodium Salt

Commercially, PEP is available in several forms: Free Acid, Monopotassium Salt, Cyclohexylammonium (CHA) Salt, and Sodium Salt. Historically, the CHA salt was favored for bulk storage stability. However, when transitioning to high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the CHA counter-ion acts as a potent ion-pairing agent that drastically suppresses the electrospray ionization (ESI) signal of polar analytes in negative mode.

Using a high-purity 2-(Phosphonooxy)acrylate Sodium Salt provides the optimal balance of aqueous stability for standard curve preparation and unsuppressed MS ionization.

Quantitative Comparison of PEP Salt Forms in LC-MS/MS Workflows
Analytical ParameterHigh-Purity PEP Sodium SaltPEP Cyclohexylammonium SaltPEP Free Acid
ESI-MS Ionization Efficiency High (No organic suppression)Low (Severe ion suppression)Moderate
Aqueous Stability (4°C, 24h) >98% intact >95% intact<70% (Rapid hydrolysis)
Chromatographic Peak Shape Sharp (with EDTA addition)Tailing / Split peaksBroad / Tailing
Matrix Adduct Formation Low (Displaced by EDTA)High (CHA adducts dominate)Moderate
Suitability for HILIC Excellent Poor (Counter-ion interference)Good

Self-Validating Experimental Methodology

To accurately validate PEP and its downstream metabolites, we must employ an EDTA-facilitated Hydrophilic Interaction Liquid Chromatography (HILIC) approach. This methodology is designed as a self-validating system: the addition of EDTA directly addresses the causality of signal loss (metal chelation), while HILIC resolves the polarity issue[2].

Step-by-Step Protocol: EDTA-Facilitated HILIC-MS/MS

Step 1: Instantaneous Quenching & Extraction

  • Action: Rapidly harvest cells or plasma and immediately add 80% cold methanol (−80°C) containing isotopically labeled internal standards (e.g., ¹³C₃-PEP).

  • Causality: Methanol instantly precipitates endogenous enzymes like Pyruvate Kinase (PK) and Phosphoenolpyruvate Carboxykinase (PEPCK)[3], preventing the artifactual conversion of PEP to pyruvate or oxaloacetate during extraction.

Step 2: Dechelation via EDTA Addition

  • Action: Reconstitute the dried metabolite extract in a solvent containing 1 mM Ethylenediaminetetraacetic acid (EDTA).

  • Causality: PEP strongly binds to trace metals in the sample matrix. EDTA has a higher affinity for these metals and competitively dechelates the PEP-metal complexes. This single step can enhance the MS signal of underivatized PEP by over 10-fold[2].

Step 3: Zwitterionic HILIC Separation

  • Action: Inject the sample onto a Zwitterionic HILIC column (e.g., ZIC-pHILIC) using a mobile phase gradient of 20 mM ammonium carbonate (pH 9.8) and acetonitrile[4].

  • Causality: Reversed-phase columns cannot retain PEP. The zwitterionic stationary phase provides orthogonal retention through hydrophilic partitioning and electrostatic interactions, successfully separating PEP from isobaric interferences[4].

Step 4: Triple Quadrupole MS/MS Detection

  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for PEP (m/z 167.0 → 79.0).

  • Causality: The m/z 79.0 product ion corresponds to the cleaved phosphate group (PO₃⁻), providing high specificity for phosphorylated metabolites.

Visualizing the Analytical Logic

Understanding the biological fate of PEP and the analytical workflow required to capture it is essential for robust experimental design.

PEP_Metabolism Glucose Glucose Glycolysis Glycolysis (Enzymatic Cascade) Glucose->Glycolysis PEP 2-(Phosphonooxy)acrylate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK) OAA Oxaloacetate (OAA) PEP->OAA PEPCK Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase

Metabolic network of 2-(phosphonooxy)acrylate (PEP) and its downstream targets.

MS_Workflow Sample Biological Matrix (Cells/Plasma) Extract Cold MeOH Extraction Sample->Extract Dechelate EDTA Addition (Dechelation) Extract->Dechelate HILIC Zwitterionic HILIC LC Dechelate->HILIC MSMS Triple Quadrupole MS/MS (ESI-) HILIC->MSMS

EDTA-facilitated HILIC-MS/MS workflow for robust PEP metabolite validation.

References

  • Highly sensitive and accurate measurement of underivatized phosphoenolpyruvate in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry. Talanta (PubMed).2

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. PMC.4

  • Direct Assay to Evaluate Phosphoenolpyruvate Carboxykinase Activity. SciELO.3

  • Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development. MDPI.1

Sources

Comparative

Spectrophotometric validation of 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt concentration

Analytical Comparison Guide: Spectrophotometric Validation of 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt (PEP-Na) Concentration As a Senior Application Scientist, I frequently encounter discrepancies in biomanu...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Spectrophotometric Validation of 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt (PEP-Na) Concentration

As a Senior Application Scientist, I frequently encounter discrepancies in biomanufacturing yields and in vitro translation (IVT) efficiencies that trace back to degraded or inaccurately quantified energy donors. 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt —commonly known as Phosphoenolpyruvate monosodium salt (PEP-Na)—is a premier high-energy phosphate compound. However, its lack of a distinct UV chromophore makes direct quantification notoriously unreliable.

This guide objectively compares PEP-Na’s performance against alternative energy substrates, evaluates analytical methods for its validation, and provides a field-proven, self-validating spectrophotometric protocol to guarantee your PEP-Na concentration is exactly what your assay demands.

Product Performance: PEP-Na vs. Alternative Energy Donors

Before validating its concentration, it is crucial to understand why PEP-Na is selected over other phosphate donors like Creatine Phosphate (CP) or Acetyl Phosphate (AcP) in demanding biochemical applications (such as kinase assays and ATP regeneration systems). PEP possesses the highest standard free energy of hydrolysis among standard biological phosphates.

Table 1: Performance Comparison of High-Energy Phosphate Donors

FeaturePEP-Na (Product)Creatine Phosphate (CP)Acetyl Phosphate (AcP)
Standard Free Energy ( ) -61.9 kJ/mol-43.1 kJ/mol-43.1 kJ/mol
Aqueous Stability High (in neutral/alkaline pH)ModerateLow (Hydrolyzes rapidly)
Metabolic Byproduct Pyruvate (Can be utilized downstream)Creatine (Inert, prone to precipitation)Acetate (Can alter assay pH)
Optimal Application IVT, Kinase Assays, ATP RegenerationMuscle tissue lysatesBacterial systems

Analytical Alternatives for PEP-Na Validation

Validating the exact concentration of PEP-Na is challenging. Because PEP lacks an aromatic ring, direct UV quantification requires reading at extreme low wavelengths (e.g., 210 nm), where standard buffers severely interfere.

Table 2: Comparison of Analytical Methods for PEP-Na Validation

Analytical MethodPrincipleAccuracyThroughputLimitations
Spectrophotometric (PK/LDH) Enzymatic NADH oxidationHighHighRequires active enzymes and precise cofactor balancing.
HPLC-UV Chromatographic separationModerateMediumPoor UV absorption requires 210 nm; high buffer interference.
31 P-NMR Nuclear magnetic resonanceVery HighLowHigh equipment cost; complex data deconvolution.

For routine, high-accuracy validation, the Spectrophotometric Coupled Enzyme Assay outperforms HPLC and NMR in throughput and cost-efficiency, provided the assay is designed as a self-validating system.

Mechanistic Principles of the PK/LDH Coupled Assay

To accurately quantify PEP-Na, we utilize a coupled enzymatic endpoint assay. In the first reaction, Pyruvate Kinase (PK) catalyzes the transfer of the phosphate group from PEP to ADP, generating ATP and Pyruvate. Because neither product has a distinct visible absorbance, a second reaction is coupled: Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate while oxidizing NADH to NAD+[1].

NADH absorbs strongly at 340 nm, whereas NAD+ does not. By driving the reaction to absolute completion (endpoint), the stoichiometric decrease in absorbance at 340 nm ( ΔA340​ ) is directly proportional to the initial concentration of PEP-Na.

PK_LDH_Pathway PEP PEP-Na (Analyte) PK Pyruvate Kinase (Mg2+, K+) PEP->PK Pyr Pyruvate (Intermediate) PK->Pyr ATP ATP PK->ATP LDH Lactate Dehydrogenase Pyr->LDH Lactate Lactate (Product) LDH->Lactate NAD NAD+ (No 340 nm Abs) LDH->NAD ADP ADP ADP->PK NADH NADH (Absorbs at 340 nm) NADH->LDH

Figure 1: PK/LDH coupled enzymatic pathway for spectrophotometric PEP-Na quantification.

Self-Validating Protocol for PEP-Na Quantification

Unlike kinetic assays used to determine enzyme activity[2], this protocol is an endpoint assay . It is engineered with built-in causality checks to ensure that any drop in absorbance is strictly due to PEP-Na concentration, not reagent degradation.

Step 1: Reagent Preparation & Causality
  • Buffer (Reagent A): 100 mM Potassium Phosphate Buffer, pH 7.6.

    • Causality: Pyruvate Kinase has an absolute requirement for monovalent potassium ions ( K+ ) to stabilize its active conformation.

  • Cofactor Mix (Reagent B): 50 mM MgSO4​ and 1 M KCl.

    • Causality: Mg2+ is required to coordinate the nucleotide (ADP) for successful phosphate transfer.

  • Substrate Mix (Reagent C): 40 mM ADP and 2.5 mM NADH.

    • Causality: NADH is highly unstable in acidic conditions and degrades upon freeze-thaw. It must be prepared fresh in cold buffer and kept on ice to prevent spontaneous oxidation.

  • Enzyme Suspension (Reagent D): PK/LDH mixed enzymes (e.g., 700 U/mL PK and 1000 U/mL LDH).

Step 2: Spectrophotometer Setup
  • Wavelength: 340 nm.

  • Temperature: 37°C (Ensures rapid reaction completion).

  • Path length ( l ): 1 cm.

Step 3: Reaction Execution
  • Cuvette Loading: Pipette 2.5 mL of Reagent A, 0.1 mL of Reagent B, and 0.1 mL of Reagent C into a 3.0 mL quartz cuvette.

  • Enzyme Addition: Add 0.05 mL of Reagent D (PK/LDH). Mix by gentle inversion.

  • Self-Validation Check (Baseline): Incubate for 5 minutes at 37°C. Read the initial absorbance ( Ainitial​ ).

    • System Check: Ainitial​ must be between 1.0 and 1.5. If it is lower, the NADH has degraded; if higher, you risk exceeding the linear dynamic range of the detector's Beer-Lambert compliance.

  • Initiation: Add exactly 0.1 mL of the unknown PEP-Na sample (diluted to an estimated 0.5 - 1.5 mM) to the "Test" cuvette. Add 0.1 mL of pure water to a "Blank" cuvette.

  • Endpoint Measurement: Incubate for 15 minutes. Record the final absorbance ( Afinal​ ) for both cuvettes once the values stabilize and stop dropping.

Step 4: Data Analysis

The extinction coefficient ( ϵ ) of NADH at 340 nm is 6.22×103L⋅mol−1⋅cm−1 (or 6.22mM−1⋅cm−1 )[2].

  • Calculate the true change in absorbance, correcting for background NADH degradation:

    ΔA=(Ainitial​−Afinal​)Test​−(Ainitial​−Afinal​)Blank​
  • Calculate the PEP-Na concentration in the original sample using the Beer-Lambert Law:

    CPEP​(mM)=6.22×Vsample​ΔA×Vtotal​​

    (Where Vtotal​ is the total cuvette volume and Vsample​ is the volume of PEP-Na added).

By adhering to this self-validating framework, researchers can confidently bypass the limitations of HPLC-UV, ensuring their PEP-Na stocks are perfectly calibrated for downstream biomanufacturing and kinetic screening.

References

  • . Sigma-Aldrich. 2.1. PMC / National Institutes of Health.

  • 2. Worthington Biochemical Corporation.

Sources

Validation

Evaluating phosphate donor efficiency: PEP monosodium salt vs. ATP in kinase reactions

As a Senior Application Scientist, optimizing kinase assays and cell-free protein synthesis systems requires a deep understanding of reaction thermodynamics and enzyme kinetics. A critical decision in designing these wor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, optimizing kinase assays and cell-free protein synthesis systems requires a deep understanding of reaction thermodynamics and enzyme kinetics. A critical decision in designing these workflows is selecting the appropriate phosphate donor.

While Adenosine Triphosphate (ATP) is the universal biological standard, Phosphoenolpyruvate (PEP) monosodium salt is frequently employed in advanced biochemical setups. This guide objectively evaluates the efficiency, thermodynamics, and practical application of PEP versus ATP, providing you with the mechanistic causality needed to design self-validating experimental workflows.

The Mechanistic Reality: Direct Donor vs. Thermodynamic Driver

To evaluate these two molecules, we must first separate their biochemical roles.

ATP: The Stoichiometric Direct Donor Kinases have evolved highly conserved active sites that specifically recognize the adenine ring of ATP. ATP binds directly to the kinase, where the γ -phosphate is transferred to the target substrate. However, relying solely on stoichiometric ATP presents a major kinetic bottleneck: the reaction generates Adenosine Diphosphate (ADP). Because ADP shares the identical molecular scaffold as ATP, it acts as a potent competitive inhibitor at the kinase active site, artificially suppressing the reaction rate as it accumulates.

PEP: The Thermodynamic Regeneration Engine Historically, there was a misconception that PEP could act as a direct protein kinase phosphate donor, particularly in studies involving Pyruvate Kinase M2 (PKM2) in cancer metabolism. However, rigorous biochemical characterization has debunked this, proving that PEP-dependent protein phosphorylation in cell lysates is entirely dependent on the regeneration of ATP from trace ADP, with ATP remaining the sole direct phosphate donor [1].

PEP cannot bind the kinase active site. Instead, it serves as the ultimate thermodynamic driver in a coupled reaction. By utilizing Pyruvate Kinase (PK), the high-energy phosphoryl group from PEP is transferred to ADP, instantly regenerating ATP and preventing product inhibition.

MechanisticCycle PEP PEP Monosodium Salt (Ultimate Phosphate Donor) PK Pyruvate Kinase (PK) (Regeneration Enzyme) PEP->PK Transfers Phosphate ATP ATP (Direct Phosphate Donor) PK->ATP Regenerates ATP Kinase Target Kinase (Phosphotransferase) ATP->Kinase Binds Active Site ADP ADP (Byproduct/Acceptor) ADP->PK Accepts Phosphate ADP->PK Recycled to PK Kinase->ADP Released Product Phosphorylated Product Kinase->Product Phosphorylation Substrate Target Substrate Substrate->Kinase Binds Active Site

Mechanistic cycle of PEP/PK coupled ATP regeneration in kinase assays.

Thermodynamic & Economic Performance Comparison

Why introduce the complexity of a PEP/PK coupled system instead of simply adding more ATP? The answer lies in thermodynamics and solution stability.

The Gibbs free energy of hydrolysis ( ΔG∘′ ) for PEP is -61.9 kJ/mol, making it substantially more exergonic than ATP (-30.5 kJ/mol) [2]. This massive energetic differential drives the Pyruvate Kinase reaction strictly forward, maintaining an artificially high ATP:ADP ratio. Furthermore, PEP monosodium salt exhibits exceptional stability in aqueous environments, boasting a half-life of approximately 1,000 hours at 25°C (pH 7), making it the most efficient enzymatic ATP regeneration system for strong phosphorylating agents [3].

Quantitative Data Summary
Performance MetricATP (Adenosine Triphosphate)PEP Monosodium Salt (Phosphoenolpyruvate)
Primary Role Direct Phosphate DonorThermodynamic Driver (ATP Regeneration)
Gibbs Free Energy ( ΔG∘′ ) -30.5 kJ/mol-61.9 kJ/mol
Solution Stability (Half-life) Days at 4°C~1,000 hours at 25°C (pH 7)
Kinase Active Site Binding Yes (Universal)No (Requires Pyruvate Kinase intermediate)
Reaction Byproduct ADP (Competitive Inhibitor)Pyruvate (Easily coupled for optical readout)
Cost Efficiency at Scale Low (Stoichiometric consumption)High (Enables catalytic ATP recycling)

Experimental Workflows: Stoichiometric vs. Regenerative

To translate these principles into practice, we must design protocols that are not only effective but self-validating . Below are the methodologies for both approaches.

Workflow cluster_0 Stoichiometric ATP Method cluster_1 PEP/PK Regeneration Method Start Kinase Assay Setup Step1A 1. Add High [ATP] (mM range) Start->Step1A Step1B 1. Add High [PEP] + Catalytic [ATP] Start->Step1B Step2A 2. Add Target Kinase + Substrate Step1A->Step2A Step3A 3. Reaction Proceeds Step2A->Step3A Step4A 4. ADP Accumulates (Product Inhibition) Step3A->Step4A Step2B 2. Add Pyruvate Kinase (PK) Step1B->Step2B Step3B 3. Add Target Kinase + Substrate Step2B->Step3B Step4B 4. Continuous ATP Regeneration (No Inhibition) Step3B->Step4B

Workflow comparison: Stoichiometric ATP vs. PEP/PK regeneration method.

Protocol A: Standard Endpoint Kinase Assay (Stoichiometric ATP)

Best for: Simple, low-turnover endpoint assays or structural biology applications.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

  • Substrate Addition: Add target peptide/protein substrate (100 µM) and stoichiometric ATP (1–5 mM).

  • Initiation: Add the Target Kinase to initiate the reaction.

  • Termination: Incubate at 30°C. Stop the reaction at specific time points using 20 mM EDTA to chelate the essential Mg²⁺ ions.

  • Causality & Limitations: Millimolar ATP is required to ensure the kinase remains saturated. However, as ADP accumulates, it competes for the active site, artificially flattening the kinetic curve. This method requires downstream mass spectrometry or radioisotope ( γ -³²P-ATP) tracking for validation.

Protocol B: Self-Validating Continuous Coupled Assay (PEP/PK/LDH System)

Best for: High-yield biocatalysis, cell-free synthesis, and continuous kinetic assays.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

  • Regeneration Mix: Add 2 mM PEP monosodium salt, 0.2 mM NADH, and a strictly catalytic amount of ATP (50 µM).

  • Coupling Enzymes: Add excess Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • Initiation & Readout: Add target substrate (100 µM) and Target Kinase. Immediately monitor absorbance continuously at 340 nm using a spectrophotometer.

  • Causality: Why only 50 µM ATP? Because the target kinase strictly requires the adenine ring to orient the phosphate; PEP cannot bind the kinase directly. Once the trace ATP is converted to ADP, PK immediately uses the high-energy phosphoryl group from PEP to regenerate ATP. This keeps the ATP:ADP ratio near infinity, completely preventing product inhibition.

  • Self-Validation Mechanism: This protocol is a closed, self-validating loop. For every single molecule of phosphate transferred to the substrate by your target kinase, one molecule of Pyruvate is generated by PK. LDH immediately reduces this Pyruvate to Lactate, consuming one molecule of NADH in the process. Because NADH absorbs light at 340 nm (and NAD⁺ does not), the linear decrease in absorbance at 340 nm is a direct, stoichiometric, and real-time confirmation of your target kinase's activity.

Selection Guide & Conclusion

When evaluating phosphate donor efficiency, the choice between ATP and PEP monosodium salt dictates the scale and accuracy of your assay.

  • Choose ATP when designing straightforward, low-volume endpoint assays where product inhibition will not significantly impact the initial velocity readings.

  • Choose PEP Monosodium Salt when engineering cell-free protein synthesis systems, scaling up biocatalytic production, or requiring highly accurate, real-time kinetic data free from the artifacts of ADP accumulation. By leveraging PEP's superior thermodynamics, researchers can transform a standard kinase reaction into a continuous, self-validating analytical engine.

References

  • Hosios, A. M., Fiske, B. P., Gui, D. Y., & Vander Heiden, M. G. "Lack of Evidence for PKM2 Protein Kinase Activity." Molecular Cell, 2015. URL:[Link]

  • Siedentop, R., et al. "Reaction Engineering and Comparison of Electroenzymatic and Enzymatic ATP Regeneration Systems." arXiv, 2023. URL:[Link]

  • Resnick, S. M., & Zehnder, A. J. B. "In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A." Applied and Environmental Microbiology, 2000. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Application, and Disposal of Phosphoenolpyruvate Monosodium Salt (PEP-Na)

As a Senior Application Scientist, ensuring the integrity of your biochemical assays and the safety of your laboratory environment is paramount. 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt—commonly known as Phos...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your biochemical assays and the safety of your laboratory environment is paramount. 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt—commonly known as Phosphoenolpyruvate monosodium salt (PEP-Na)—is a cornerstone reagent in drug development, specifically within continuous enzyme-coupled assays. Possessing the highest-energy phosphate bond found in biological systems (ΔG°' = -61.9 kJ/mol), PEP-Na serves as the ultimate phosphate donor in ATP regeneration systems 1.

This guide provides a self-validating system for the operational handling, experimental application, and environmentally responsible disposal of PEP-Na. By understanding the causality behind these protocols, you will ensure both assay reproducibility and strict regulatory compliance.

Chemical Identity & Quantitative Data

Before handling the reagent, operators must verify the chemical identity and safety parameters. PEP-Na is listed on the TSCA Inventory 2 and is classified as non-hazardous under the Globally Harmonized System (GHS) 3.

PropertyValue / Classification
Chemical Name 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt
CAS Registry Number 53823-68-0
Molecular Formula C3H4NaO6P
Molecular Weight 190.02 g/mol (anhydrous basis)
GHS Classification Not a hazardous substance or mixture
Storage Temperature -20°C (Desiccated)
Aqueous Solubility ≥ 50 mg/mL in Water

Operational Plan: Reagent Preparation & Storage

To maintain the structural integrity of the high-energy phosphoester bond, strict environmental controls must be maintained during preparation.

Step-by-Step Preparation:

  • Equilibration: Allow the sealed desiccated bottle of PEP-Na to reach room temperature before opening.

    • Causality: Opening a cold bottle causes atmospheric moisture to condense on the powder. Water triggers spontaneous, slow hydrolysis of the phosphoester bond, degrading the reagent into pyruvate and free phosphate before the assay even begins.

  • Dissolution: Dissolve the required mass in a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.5) to create a 100 mM stock.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C or -80°C freezer.

    • Causality: Repeated freeze-thaw cycles mechanically shear the molecule and accelerate aqueous hydrolysis. Single-use aliquots create a self-validating system where each experiment uses pristine, uncompromised substrate.

Experimental Workflow: ATP Regeneration Assay

In drug development, continuous kinase assays require a stable concentration of ATP. PEP-Na is utilized alongside Pyruvate Kinase (PK) to instantly regenerate ATP from ADP 1.

Step-by-Step Methodology:

  • Master Mix Assembly: In a 96-well or 384-well plate, prepare a master mix containing your Target Kinase, 1 mM PEP-Na, 0.2 mM NADH, and an excess of the coupling enzymes Pyruvate Kinase and Lactate Dehydrogenase (PK/LDH).

  • Substrate Addition: Add the specific peptide or protein substrate for your target kinase.

  • Reaction Initiation: Inject 1 mM ATP into the wells to initiate the reaction.

    • Causality: By keeping ATP constant and instantly removing ADP, you prevent product inhibition. ADP is a potent competitive inhibitor of most kinases; allowing it to accumulate would artificially suppress the target kinase activity, leading to inaccurate IC50 calculations for your drug candidates.

  • Continuous Monitoring: Read the absorbance of the plate at 340 nm continuously for 30 minutes. The depletion of NADH (which absorbs at 340 nm) is stoichiometrically linked 1:1 with the production of ADP, providing a real-time, self-validating readout of kinase activity.

Mandatory Visualization: ATP Regeneration System

PEP_Pathway PEP PEP-Na (Phosphate Donor) PK Pyruvate Kinase (PK) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP Target Target Kinase ATP->Target Target->ADP Recycled Product Phosphorylated Product Target->Product Substrate Substrate Substrate->Target

Biochemical workflow of PEP-Na in an ATP regeneration system catalyzed by Pyruvate Kinase.

Waste Management & Proper Disposal Procedures

Although PEP-Na is not classified as a hazardous substance under GHS, improper disposal poses a significant threat to local ecosystems. The following disposal plan must be strictly adhered to in accordance with environmental regulations [[3]]() 4.

Step 1: Liquid Waste Segregation (Assay Runoff)

  • Procedure: Collect all aqueous assay buffers containing PEP-Na into designated "Non-Hazardous Aqueous Waste" carboys. Do not pour down the drain.

  • Causality: PEP-Na contains high levels of bioavailable phosphorus. Discharging phosphates into municipal wastewater systems accelerates eutrophication, leading to toxic algal blooms and severe oxygen depletion (hypoxia) in local aquatic ecosystems. Segregating this waste ensures the facility can chemically precipitate the phosphates before water treatment.

Step 2: Solid Waste Containment (Unused/Expired Product)

  • Procedure: If a batch of PEP-Na expires or is compromised, do not discard it in standard trash. Place the original container into a secondary, chemically compatible, airtight container (e.g., high-density polyethylene, HDPE).

  • Causality: Preventing moisture ingress ensures the waste remains stable and prevents the leaching of concentrated phosphates into landfill soil prior to contractor pickup.

Step 3: Spill Remediation

  • Procedure: In the event of a dry powder spill, sweep up the scattered particles using anti-static tools and collect them in an empty airtight container 3. Clean the contaminated area thoroughly with a damp cloth, placing the cloth in solid chemical waste.

  • Causality: Sweeping rather than vacuuming (unless using a HEPA-filtered vacuum) prevents the generation of airborne dust, protecting laboratory personnel from respiratory irritation.

Step 4: Final Disposal Routing

  • Procedure: Label all solid and liquid waste containers clearly and transfer them to your institution's Environmental Health and Safety (EHS) department for final disposal via a licensed chemical waste management contractor.

  • Causality: Professional incineration completely degrades the organic carbon backbone of PEP-Na, while the resulting sodium phosphate ash is safely captured by industrial scrubbers, entirely neutralizing the environmental threat.

References

  • Title: SAFETY DATA SHEET - Phosphoenolpyruvic Acid Monosodium Salt n-Hydrate Source: Fujifilm Wako Pure Chemical Corporation URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Insights into substrate utilization and transcriptional regulation in methanosarcina Source: University of Illinois IDEALS URL

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt

As a Senior Application Scientist, I frequently observe laboratories experiencing irreproducible kinase assay results or premature reagent degradation. More often than not, the culprit is the mishandling of high-energy p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories experiencing irreproducible kinase assay results or premature reagent degradation. More often than not, the culprit is the mishandling of high-energy phosphate donors. 2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt —universally known in the laboratory as Phosphoenolpyruvate monosodium salt (PEP-Na) —is a foundational biochemical reagent.

This guide provides a definitive, field-proven operational blueprint for handling PEP-Na, ensuring both strict personnel safety and uncompromising experimental integrity.

Mechanistic Role in Assays: The "Why" Behind the Protocol

To handle PEP-Na correctly, you must understand its thermodynamic nature. PEP contains the highest-energy phosphate bond found in biological organisms ( ΔG∘=−61.9 kJ/mol). In laboratory settings, it is predominantly utilized in coupled enzyme assays (such as Pyruvate Kinase/Lactate Dehydrogenase assays) to regenerate ATP or measure kinase activity, a mechanism well-documented by [1].

The very instability that makes PEP biologically useful as a phosphate donor also makes it highly susceptible to spontaneous, non-enzymatic hydrolysis if handled improperly.

Pathway PEP Phosphoenolpyruvate (PEP-Na) PK Pyruvate Kinase (Enzyme) PEP->PK Phosphate Donor ADP ADP ADP->PK Phosphate Acceptor PYR Pyruvate PK->PYR Dephosphorylation ATP ATP (Energy) PK->ATP Phosphorylation

Figure 1: ATP regeneration via Pyruvate Kinase utilizing PEP as the primary phosphate donor.

Chemical Properties & Operational Implications

Before stepping up to the bench, review the physical realities of the chemical. Data below is synthesized from standard [2] specifications.

PropertyValueOperational Implication
IUPAC Name 2-Propenoic acid, 2-(phosphonooxy)-, monosodium saltEnsure you are not accidentally using the tricyclohexylammonium or potassium salt, which have different solubilities.
CAS Number 53823-68-0 (Anhydrous)Verify the lot-specific hydration state to calculate exact molarity.
Molecular Weight 190.02 g/mol (Anhydrous basis)Use the exact MW from your Certificate of Analysis, as hydration ( xH2​O ) alters the required mass.
Stability Highly HygroscopicMust be stored at -20°C and protected from atmospheric moisture.

Personal Protective Equipment (PPE) & Safety Infrastructure

While PEP-Na is not acutely toxic, it is supplied as a finely milled powder. According to safety guidelines from [3], aerosolization during weighing is the primary exposure risk.

Equipment TypeSpecificationCausality / Scientific Rationale
Respirator N95 (US) or FFP2/P1 (EN 143)Weighing generates micro-dust that acts as a respiratory irritant (H335). Inhalation can compromise mucous membranes.
Gloves Nitrile (≥0.11 mm thickness)Protects against mild dermal irritation (H315) and prevents the transfer of skin moisture/RNases to the hygroscopic salt.
Eye Protection Chemical safety gogglesPrevents mechanical irritation and exposure to acidic dust particles (H319).
Body Protection Standard laboratory coatPrevents the accumulation of combustible biochemical dust on street clothing.

Step-by-Step Operational Protocol: Preparation & Handling

Aqueous solutions of PEP degrade rapidly. As noted by [4], aqueous solutions should never be stored at room temperature for more than one day. Use this self-validating protocol to prepare a 50 mM stock solution:

Step 1: Thermal Equilibration (Critical) Remove the PEP-Na vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, instantly initiating hydrolysis of your entire bulk stock.

Step 2: Environmental Control Transfer the equilibrated vial to a ductless fume hood or a localized powder weighing station. Equip your N95 respirator, goggles, and nitrile gloves.

Step 3: Weighing Weigh the required mass (e.g., 95.01 mg for 10 mL of a 50 mM solution, adjusting for the specific hydration state of your lot).

Step 4: Dissolution & Buffering Dissolve the powder in a buffered solution (e.g., 50 mM Tris-HCl or HEPES, pH 7.5). Causality: Dissolving the monosodium salt in unbuffered pure water will significantly lower the pH. Because PEP hydrolysis is acid-catalyzed, an unbuffered solution will cause rapid degradation of the high-energy enol-phosphate bond.

Step 5: Validation Spot-check the pH of the final solution using a micro-pH probe or indicator paper to ensure it remains above 7.0.

Step 6: Storage Keep the working solution on ice during your experiment. Aliquot any remainder into single-use microcentrifuge tubes and flash-freeze immediately. Store at -20°C.

Spill Response & Waste Disposal Plan

Workflow Equip 1. Equip PPE (N95, Nitrile, Goggles) Weigh 2. Weigh Powder (Ventilated Enclosure) Equip->Weigh Buffer 3. Dissolve in Buffer (pH > 7.0 to prevent hydrolysis) Weigh->Buffer Store 4. Aliquot & Freeze (Store at -20°C) Buffer->Store Dispose 5. Hazardous Waste (Do not drain dispose) Store->Dispose

Figure 2: End-to-end operational workflow for the safe handling and disposal of PEP-Na.

Spill Protocol
  • Dry Spills: Do NOT apply water immediately. Water will react with the powder to form an acidic, sticky residue that is difficult to clean. Use a dedicated brush and dustpan to gently sweep the dry powder into a sealable hazardous waste container.

  • Decontamination: Once the bulk powder is removed, wipe the area with a damp paper towel, followed by a 70% ethanol wipe to ensure complete removal.

Disposal Plan
  • Solid Waste: Dispose of contaminated packaging, weighing boats, and swept powder as solid chemical waste.

  • Liquid Waste: Do not pour unreacted PEP solutions down the laboratory sink. High concentrations of organophosphates contribute to environmental eutrophication. Collect all assay runoff in a designated aqueous hazardous waste carboy in accordance with local environmental regulations.

References
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